molecular formula C9H16Cl2N2 B3381108 (1-Phenylpropan-2-yl)hydrazine dihydrochloride CAS No. 2171944-13-9

(1-Phenylpropan-2-yl)hydrazine dihydrochloride

Cat. No.: B3381108
CAS No.: 2171944-13-9
M. Wt: 223.14 g/mol
InChI Key: QHSANLRLQOCMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylpropan-2-yl)hydrazine dihydrochloride is a hydrazine derivative of significant interest in medicinal chemistry and biochemical research. This compound is closely related to Pheniprazine, an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class that was historically used as an antidepressant . As such, the hydrazine functional group makes it a versatile building block for synthesizing a wide range of heterocyclic compounds, including pyrazoles, which are privileged scaffolds in pharmaceutical development . Researchers value this dihydrochloride salt for its enhanced stability and solubility in various experimental conditions. It serves as a critical precursor in the development of novel chemical entities, with applications spanning from neuroscience to drug discovery. Hydrazides and their derivatives are recognized as powerful tools in medicinal chemistry, often exhibiting a broad spectrum of biological activities . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult all relevant safety data sheets prior to use, as hydrazine-based compounds require careful handling due to potential toxicity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropan-2-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-8(11-10)7-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSANLRLQOCMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (1-Phenylpropan-2-yl)hydrazine Dihydrochloride (Pheniprazine)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (1-Phenylpropan-2-yl)hydrazine , historically and scientifically known as Pheniprazine . While the user request specifies the dihydrochloride salt, this guide addresses the chemical entity with specific attention to its salt forms, as the monohydrochloride is the standard stable pharmaceutical preparation, while the dihydrochloride represents a specific laboratory stoichiometric form.

Executive Summary

(1-Phenylpropan-2-yl)hydrazine , commonly known as Pheniprazine (or


-phenylisopropylhydrazine), is a potent, irreversible, and non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine class. Structurally analogous to amphetamine, it retains the 

-methylphenethylamine skeleton but substitutes the amine with a hydrazine moiety.

Originally developed in the 1960s (trade names: Catron, Cavodil) for the treatment of depression and angina pectoris, it was withdrawn from the global market due to severe idiosyncratic hepatotoxicity (jaundice) and cases of optic neuritis. Today, it remains a critical reference compound in neuropsychopharmacology for studying MAO inhibition kinetics and the metabolic bioactivation of hydrazine derivatives.

Chemical Identity & Structure

Pheniprazine consists of a phenyl ring attached to a propyl chain with a hydrazine group at the second carbon. It possesses a chiral center at the C2 position, though it was historically used as a racemate.

Parameter Data
IUPAC Name (1-Phenylpropan-2-yl)hydrazine
Common Name Pheniprazine
Synonyms

-Phenylisopropylhydrazine; 1-Methyl-2-phenylethylhydrazine
CAS Number 55-52-7 (Free Base); 306-07-0 (Hydrochloride)
Molecular Formula

(Free Base)
Salt Forms Dihydrochloride:

Monohydrochloride:

(Standard)
SMILES CC(CC1=CC=CC=C1)NN
Structural Analysis & Salt Stoichiometry

The molecule contains two nitrogen atoms in the hydrazine motif (


).
  • Basicity: The terminal nitrogen (

    
    ) is the primary basic site. The internal nitrogen (
    
    
    
    ) is significantly less basic due to steric hindrance and the inductive effect of the alkyl chain.
  • Dihydrochloride vs. Monohydrochloride: While the dihydrochloride (

    
    ) can be formed in the presence of excess concentrated hydrochloric acid, it is often hygroscopic and unstable, tending to lose one equivalent of HCl to revert to the more stable monohydrochloride crystalline lattice. Researchers synthesizing the dihydrochloride must store it under anhydrous conditions.
    

Structure Phenyl Phenyl Ring (Lipophilic Domain) Linker Propyl Chain (Alpha-Methyl) Phenyl->Linker C1-C2 Bond Hydrazine Hydrazine Moiety (-NH-NH2) (Reactive Warhead) Linker->Hydrazine C2-N Bond

Figure 1: Structural domains of Pheniprazine showing the lipophilic anchor and the reactive hydrazine warhead.

Physicochemical Properties[4][6][8][9][10][11]

The following data primarily reflects the stable hydrochloride salt, which serves as the proxy for the dihydrochloride in most physical characterizations.

Property Value (Hydrochloride) Notes
Molecular Weight 186.68 g/mol (HCl) 223.14 g/mol (2HCl)The 2HCl salt is significantly heavier due to the extra HCl.
Melting Point 120–124 °CMonohydrochloride form.
Solubility Water: Highly Soluble Ethanol: Soluble Ether: InsolubleSalt forms are polar; free base is an oil soluble in organic solvents.
pKa ~8.0 (Terminal N)Typical for alkyl hydrazines.
Appearance White to off-white crystalline powderOxidizes to reddish-brown upon air exposure.
Stability Hygroscopic; Light SensitiveHydrazines are reducing agents and susceptible to air oxidation.

Synthesis & Manufacturing

The synthesis of Pheniprazine typically follows a reductive amination pathway or a direct hydrazone reduction. The most robust laboratory method involves the condensation of phenylacetone (P2P) with hydrazine, followed by catalytic hydrogenation.

Synthetic Route (Graphviz)[12]

Synthesis P2P Phenylacetone (P2P) Hydrazone Intermediate: Phenylacetone Hydrazone P2P->Hydrazone Condensation (Ethanol, Reflux) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Hydrazone Pheniprazine Pheniprazine (Free Base) Hydrazone->Pheniprazine Reduction (H2/Pd-C or LiAlH4) Salt Pheniprazine Dihydrochloride Pheniprazine->Salt 2.2 eq. HCl (g) (Anhydrous Ether)

Figure 2: Synthetic pathway from Phenylacetone to Pheniprazine Dihydrochloride.

Experimental Protocol

Step 1: Formation of Phenylacetone Hydrazone

  • Reagents: Phenylacetone (1 mol), Hydrazine hydrate (80%, 1.2 mol), Ethanol (solvent).

  • Procedure: Add phenylacetone dropwise to a stirred solution of hydrazine hydrate in ethanol. Reflux for 2–3 hours.

  • Workup: Evaporate the solvent under reduced pressure. The hydrazone is an oil that can be used directly without extensive purification.

Step 2: Reduction to Pheniprazine

  • Method A (Catalytic Hydrogenation): Dissolve the hydrazone in ethanol. Add 10% Pd/C catalyst. Hydrogenate at 30–50 psi until theoretical uptake of hydrogen is observed. Filter catalyst and evaporate solvent.

  • Method B (Chemical Reduction): Dissolve hydrazone in dry THF. Add Lithium Aluminum Hydride (LiAlH4) slowly at 0°C. Reflux for 4 hours. Quench carefully with water/NaOH. Extract the free base amine into ether.

Step 3: Salt Formation (Dihydrochloride)

  • Procedure: Dissolve the Pheniprazine free base in anhydrous diethyl ether.

  • Acidification: Bubble dry HCl gas through the solution in excess (ensure pH < 1).

  • Isolation: The dihydrochloride will precipitate as a white solid.

  • Note: If the monohydrochloride is desired (more stable), add exactly 1 equivalent of HCl in isopropanol.

Pharmacology & Mechanism of Action[11][13][14][15][16]

Pheniprazine acts as a "suicide substrate" for Monoamine Oxidase (MAO). It is non-selective, inhibiting both MAO-A (preferring serotonin/norepinephrine) and MAO-B (preferring phenethylamine).

Mechanism of Inactivation

The hydrazine group is oxidized by the MAO enzyme (specifically the Flavin Adenine Dinucleotide, FAD, cofactor) to form a reactive diazene or radical intermediate. This intermediate forms a covalent bond with the N(5) atom of the flavin ring, permanently disabling the enzyme.

MOA Pheniprazine Pheniprazine Complex Michaelis Complex (Non-covalent) Pheniprazine->Complex Binding MAO_Ox MAO (Oxidized FAD) MAO_Ox->Complex Radical Radical Intermediate (Diazene/Free Radical) Complex->Radical 1e- Oxidation Adduct Covalent Adduct (Irreversibly Inhibited MAO) Radical->Adduct Covalent Bond to FAD N(5)

Figure 3: Mechanism of irreversible MAO inhibition by Pheniprazine.

Pharmacodynamics
  • Onset: Rapid, but clinical effects (antidepressant) take weeks due to downstream neuroplastic changes.

  • Duration: Long-lasting (weeks) because the enzyme is destroyed; activity returns only after the body synthesizes new MAO protein.

Toxicology & Safety Profile

Warning: Pheniprazine is a potent hepatotoxin. Research involving this compound requires strict safety protocols.[1]

Hepatotoxicity Mechanism

The withdrawal of Pheniprazine was driven by hepatocellular jaundice.

  • Metabolic Activation: The hydrazine moiety is metabolized by Cytochrome P450 enzymes (and MAO itself) to generate free radicals (phenylisopropyl radical) and reactive diazene species.

  • Glutathione Depletion: These reactive intermediates deplete hepatic glutathione (GSH), rendering hepatocytes vulnerable to oxidative stress.

  • Mitochondrial Toxicity: Hydrazine derivatives inhibit enzymes of the tricarboxylic acid (TCA) cycle and fatty acid

    
    -oxidation, leading to microvesicular steatosis.
    
Handling Precautions[10]
  • PPE: Double nitrile gloves, chemical safety goggles, and lab coat.

  • Containment: Handle only in a fume hood. Weigh powder in a glove box if possible to avoid inhalation.

  • Storage: Store at -20°C, under argon, protected from light. Hydrochlorides are hygroscopic; keep desiccated.

Analytical Characterization

For researchers verifying the identity of synthesized Pheniprazine Dihydrochloride:

Proton NMR ( -NMR)[3][17]
  • Solvent:

    
     or 
    
    
    
    .
  • Aromatic Region: Multiplet at

    
     7.1–7.4 ppm (5H, Phenyl ring).
    
  • Methine (CH): Multiplet at

    
     3.0–3.5 ppm (1H, C2-H).
    
  • Methylene (CH2): Doublet of doublets/Multiplet at

    
     2.6–3.0 ppm (2H, Benzylic).
    
  • Methyl (CH3): Doublet at

    
     1.1–1.3 ppm (3H, 
    
    
    
    -Methyl).
  • Hydrazine Protons: Broad singlets (exchangeable), chemical shift varies heavily with concentration and acidity.

Mass Spectrometry (MS)[7]
  • Technique: ESI-MS (Positive Mode).

  • Parent Ion:

    
     at m/z 151.1.
    
  • Fragmentation: Loss of

    
     (17 Da) or the hydrazine group is common.
    

References

  • PubChem. (n.d.).[2][3] Pheniprazine. National Library of Medicine. Retrieved from [Link]

  • Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine. Journal of the American Chemical Society, 70(6), 2198-2201.
  • Fouts, J. R., & Brodie, B. B. (1957). The enzymatic metabolism of side chain aromatic amines and hydrazines. Journal of Pharmacology and Experimental Therapeutics, 119, 197.
  • Zimmerman, H. J. (1978). Hepatotoxicity: The Adverse Effects of Drugs and Other Chemicals on the Liver. Appleton-Century-Crofts. (Mechanism of hydrazine toxicity).
  • Edmondson, D. E., et al. (2009). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Analytical Validation of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Phenylpropan-2-yl)hydrazine, widely known by its generic name pheniprazine, is a potent, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class . While the free base form contains the active pharmacophore, rigorous drug development and analytical standards necessitate the use of its dihydrochloride salt. This technical guide provides an authoritative breakdown of the molecular weight, chemical formula, and the self-validating analytical workflows required to accurately characterize (1-Phenylpropan-2-yl)hydrazine dihydrochloride.

Chemical Identity and Stoichiometric Data

The transition from a free base to a dihydrochloride salt fundamentally alters the physicochemical properties of the compound. The free base has a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol . However, by reacting the free base with two equivalents of hydrochloric acid, both the primary and secondary nitrogen atoms of the hydrazine moiety are protonated, yielding the dihydrochloride salt .

Table 1: Comparative Physicochemical Properties

ParameterFree Base (Pheniprazine)Dihydrochloride Salt
Molecular Formula C9H14N2C9H16Cl2N2
Molecular Weight 150.22 g/mol 223.14 g/mol
Physical State Volatile liquid / low-melting solidCrystalline solid
Aqueous Solubility PoorExcellent
Oxidative Stability Highly susceptible to air oxidationThermodynamically stable
Target m/z (ESI+) 151.12 [M+H]+151.12 [M+H]+ (Salt dissociates)

Causality in Form Selection: Why the Dihydrochloride?

In analytical chemistry and drug development, the choice of a salt form is never arbitrary. The free hydrazine base is a nucleophilic, electron-rich species that readily reacts with atmospheric oxygen, leading to the formation of diazenes and subsequent degradation products.

By forming the dihydrochloride salt, the lone electron pairs on the nitrogen atoms are sequestered via protonation. This creates a thermodynamic sink that prevents oxidative degradation, extending the shelf-life of the compound significantly when stored away from moisture . Furthermore, the crystalline lattice of the dihydrochloride salt allows for precise gravimetric weighing, a critical requirement for establishing accurate dose-response curves in preclinical assays.

Pharmacological Context: Mechanism of Action

Upon administration, the dihydrochloride salt dissociates in physiological fluids, releasing the active free base. (1-Phenylpropan-2-yl)hydrazine then enters the active site of monoamine oxidase (MAO) enzymes. The mechanism is a "suicide inhibition": the hydrazine group is oxidized by the enzyme's FAD (flavin adenine dinucleotide) cofactor to a reactive diazene intermediate, which then forms a permanent covalent adduct with the flavin ring. This irreversibly halts the degradation of monoamine neurotransmitters .

MAO_Inhibition A (1-Phenylpropan-2-yl)hydrazine (Active Free Base) B Monoamine Oxidase (MAO) Active Site Entry A->B C Oxidation to Diazene Reactive Intermediate B->C D Covalent Adduct Formation with FAD Cofactor C->D E Irreversible Enzyme Inhibition (Increased Synaptic Monoamines) D->E

Fig 1: Irreversible inhibition pathway of MAO by the hydrazine pharmacophore.

Analytical Validation: A Self-Validating Protocol

Confirming the molecular weight (223.14 g/mol ) and formula (C9H16Cl2N2) of a salt requires orthogonal analytical techniques. Mass spectrometry (MS) alone is insufficient because the salt completely dissociates during ionization; thus, MS will only confirm the mass of the free base. To validate the dihydrochloride stoichiometry, we must employ a self-validating system combining LC-MS (for the organic cation) and Ion Chromatography (for the inorganic anion) .

Step-by-Step Methodology: LC-MS and IC Workflow

Step 1: Sample Preparation & Internal Standardization

  • Weigh exactly 1.00 mg of (1-Phenylpropan-2-yl)hydrazine dihydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the analyte prior to electrospray ionization (ESI), maximizing signal intensity and preventing peak tailing of the highly polar amines.

  • Spike with a stable-isotope internal standard (e.g., Amphetamine-d5) to validate ionization efficiency and correct for matrix effects.

Step 2: Chromatographic Separation

  • Column : Reverse-phase C18 or a specialized low-silanol column (e.g., 50 x 2.1 mm, 1.7 µm particle size) .

  • Mobile Phase A : Water + 0.1% Formic acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic acid.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Self-Validation Check: Run a blank injection (solvent only) immediately before the sample to definitively rule out column carryover.

Step 3: Mass Spectrometric Detection (Q-TOF)

  • Operate the mass spectrometer in ESI+ mode.

  • Expected Observation : The intact salt (m/z 223.14) will not be observed. Instead, the detector will capture the protonated free base [M+H]+ at m/z 151.12 .

  • Confirm the structural identity by examining the MS/MS fragmentation pattern (loss of the hydrazine moiety).

Step 4: Orthogonal Validation via Ion Chromatography (IC)

  • To prove the formula is a dihydrochloride (and not a monohydrochloride or free base), subject a separate aliquot of the sample to anion-exchange chromatography coupled with conductivity detection.

  • Quantify the chloride (Cl⁻) concentration against a certified reference standard.

  • Self-Validation Check: Calculate the molar ratio of Cl⁻ to the free base. A ratio of 2.00 ± 0.05 strictly confirms the C9H16Cl2N2 formula and validates the 223.14 g/mol molecular weight.

LCMS_Workflow A Sample Preparation Dissolution & Internal Standard B Chromatographic Separation Reverse-Phase C18 A->B E Orthogonal Validation Ion Chromatography for Cl- A->E Aliquot for Anion Analysis C Electrospray Ionization (ESI+) Salt Dissociation B->C D Mass Analysis (Q-TOF) Detection of [M+H]+ at m/z 151.12 C->D F Stoichiometric Confirmation 2:1 Molar Ratio (MW: 223.14) D->F E->F

Fig 2: Self-validating LC-MS and IC workflow for dihydrochloride characterization.

Conclusion

The characterization of (1-Phenylpropan-2-yl)hydrazine dihydrochloride requires a nuanced understanding of both its physical chemistry and its behavior under analytical conditions. While its molecular weight is definitively 223.14 g/mol , researchers must account for its dissociation in solution. By employing a self-validating combination of LC-MS for the organic pharmacophore and ion chromatography for the counter-ion, laboratories can ensure absolute stoichiometric fidelity prior to downstream pharmacological applications.

References

  • PubChem . "Pheniprazine | C9H14N2 | CID 5929". National Center for Biotechnology Information (NIH). Available at: [Link]

  • NCATS Inxight Drugs . "PHENIPRAZINE HYDROCHLORIDE". National Center for Advancing Translational Sciences. Available at:[Link]

  • SIELC Technologies . "Separation of Pheniprazine on Newcrom R1 HPLC column". SIELC Application Database. Available at:[Link]

Pharmacological Mechanism of Action of Pheniprazine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pheniprazine dihydrochloride (formerly marketed under trade names such as Catron and Cavodil) is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class[1]. Introduced in the late 1950s, it was initially indicated for the management of major depressive disorder, schizophrenia, and angina pectoris[2]. However, pheniprazine was abruptly withdrawn from the global market in the 1960s due to an unacceptable incidence of severe adverse drug reactions—most notably idiosyncratic hepatotoxicity and toxic amblyopia (optic neuritis)[1]. Today, pheniprazine is no longer used clinically but remains a highly valuable pharmacological tool compound for researchers investigating MAO enzymology, hydrazine-mediated hepatic necrosis, and the neurochemical dynamics of amphetamine-like metabolites[3].

Molecular Profile and Primary Pharmacodynamics

Chemical Identity: Pheniprazine (α-methylphenethylhydrazine) is structurally analogous to both amphetamine (α-methylphenethylamine) and the MAOI phenelzine (phenethylhydrazine)[4].

Mechanism of Action: Pheniprazine acts as a potent, irreversible inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)[5]. The enzyme monoamine oxidase utilizes molecular oxygen to catalyze the oxidative deamination of monoamines, producing corresponding aldehydes and hydrogen peroxide as byproducts[].

When pheniprazine enters the enzyme's active site, the hydrazine moiety undergoes an initial oxidation step catalyzed by MAO itself. This reaction generates a highly reactive intermediate that forms a stable, covalent adduct with the flavin adenine dinucleotide (FAD) cofactor[]. This irreversible blockade completely halts the degradation of biogenic amines, leading to a profound accumulation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic cytosol, which subsequently spills over into the synaptic cleft to hyperactivate postsynaptic receptors[].

MAO_Pathway Pheniprazine Pheniprazine (Hydrazine MAOI) MAO Monoamine Oxidase (MAO-A / MAO-B) Pheniprazine->MAO Irreversible Binding FAD FAD Cofactor (Covalent Adduct) MAO->FAD Inactivation Monoamines Monoamines (DA, NE, 5-HT) Degradation Metabolic Degradation (Aldehydes + H2O2) Monoamines->Degradation Blocked by MAOI Synapse Synaptic Accumulation (Receptor Activation) Monoamines->Synapse Redirected

Figure 1: Mechanism of irreversible MAO inhibition and synaptic monoamine accumulation.

Metabolic Biotransformation and Toxicity Pathways

The clinical failure of pheniprazine is directly tied to its metabolic fate.

Active Metabolite Generation: Unlike non-hydrazine MAOIs (e.g., tranylcypromine), pheniprazine undergoes hepatic biotransformation to yield amphetamine as a direct, active metabolite[3]. This confers distinct psychostimulant properties and promotes vesicular monoamine release, compounding the MAOI-induced synaptic monoamine surge and increasing the risk of hypertensive crises[3].

Hepatotoxicity: The primary driver for pheniprazine's clinical withdrawal was severe, sometimes fatal, acute hepatocellular injury, showing cross-sensitivity with other hydrazine MAOIs like iproniazid[7]. Hepatic cytochrome P450 enzymes cleave the hydrazine group, generating highly reactive free radical intermediates[8]. These electrophiles induce severe oxidative stress, deplete intracellular ATP, and trigger massive hepatocellular necrosis[8].

Ocular Toxicity: Pheniprazine is uniquely associated with toxic amblyopia, causing visual field defects, scotoma, and color blindness[2]. This is attributed to localized mitochondrial toxicity and oxidative stress within the optic nerve[9].

Tox_Workflow S1 Hepatic CYP450 Metabolism S2 Hydrazine Cleavage & Free Radicals S1->S2 S3 Amphetamine (Active Metabolite) S1->S3 S4 Oxidative Stress & ATP Depletion S2->S4 S6 Psychostimulant Effects S3->S6 S5 Hepatocellular Necrosis S4->S5

Figure 2: Hepatic metabolism of pheniprazine leading to hepatotoxicity and stimulant effects.

Experimental Methodologies for Pheniprazine Evaluation

Protocol 1: In Vitro Radiometric MAO Inhibition Kinetics

Objective: To determine the binding kinetics of pheniprazine against recombinant human MAO-A and MAO-B. Causality of Experimental Choice: Radiometric assays utilizing


C-labeled substrates are selected over standard fluorometric (Amplex Red) assays. Hydrazine derivatives are known to interfere with horseradish peroxidase (HRP) coupled reactions in fluorometric assays, leading to false-positive inhibition artifacts. Radiometry directly measures the oxidized product, bypassing this interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human MAO-A or MAO-B (5 µg/mL) in potassium phosphate buffer (50 mM, pH 7.4).

  • Inhibitor Pre-incubation: Add pheniprazine at varying concentrations (0.1 nM to 100 µM) and pre-incubate for 30 minutes at 37°C. (Note: Because irreversible inhibitors are time-dependent, pre-incubation ensures complete covalent adduct formation).

  • Substrate Addition: Initiate the reaction by adding

    
    C-serotonin (for MAO-A) or 
    
    
    
    C-phenylethylamine (for MAO-B).
  • Termination and Extraction: After 20 minutes, terminate the reaction with 2M HCl. Extract the radiolabeled aldehyde products into an organic phase (e.g., ethyl acetate/toluene).

  • Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting.

Self-Validating System (Dialysis Control): To confirm the irreversible nature of pheniprazine, run a parallel cohort where the enzyme-inhibitor complex is subjected to overnight rapid dialysis (10 kDa MWCO) against a buffer before substrate addition. A reversible inhibitor control (e.g., moclobemide) will demonstrate restored enzyme activity post-dialysis, whereas pheniprazine-treated samples will remain fully inhibited, internally validating the covalent mechanism.

Protocol 2: 3D HepaRG Spheroid Hepatotoxicity Screening

Objective: To model and quantify the metabolite-driven hepatotoxicity of pheniprazine. Causality of Experimental Choice: Primary human hepatocytes in standard 2D cultures rapidly dedifferentiate and lose CYP450 expression within 48 hours. Because pheniprazine's hepatotoxicity is driven by CYP450-mediated hydrazine cleavage rather than the parent drug, 3D HepaRG spheroids are utilized. These spheroids maintain robust, stable metabolic competence for weeks, accurately capturing delayed, metabolite-induced necrosis.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepaRG cells into ultra-low attachment 96-well plates (2,000 cells/well) and culture for 7 days to form compact 3D spheroids.

  • Dosing: Expose spheroids to pheniprazine (1 µM to 500 µM) for 72 hours.

  • ATP Quantification: Lyse the spheroids and measure intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo 3D) as a primary marker of mitochondrial viability.

  • ROS Detection: Utilize a fluorescent probe (e.g., CM-H2DCFDA) to quantify reactive oxygen species generation triggered by hydrazine free radicals.

Self-Validating System (CYP450 Rescue): Incorporate a parallel treatment group co-dosed with pheniprazine and 1-aminobenzotriazole (1-ABT), a pan-CYP450 suicide inhibitor. If toxicity is exclusively mediated by the reactive hydrazine metabolite, 1-ABT will rescue intracellular ATP levels and suppress ROS generation. This internal control definitively proves that biotransformation—not the parent compound—is the causal agent of hepatocyte death.

Quantitative Pharmacological and Toxicological Data

Table 1: Pharmacological Profile of Pheniprazine

ParameterValue / CharacteristicClinical/Experimental Implication
Target Affinity MAO-A and MAO-BNon-selective inhibition leads to broad monoamine elevation
Binding Kinetics Irreversible (Covalent)Prolonged duration of action; requires de novo enzyme synthesis for recovery
Active Metabolite AmphetamineContributes to secondary psychostimulant and releasing-agent effects
Primary Indication Major Depressive DisorderHistorically used before safer RIMAs/SSRIs were developed

Table 2: Toxicological Profile

Toxicity DomainMechanismManifestation
Hepatotoxicity CYP450-mediated hydrazine cleavageJaundice, acute hepatocellular necrosis, elevated ALT/AST
Ocular Toxicity Mitochondrial dysfunction in optic nerveToxic amblyopia, optic neuritis, scotoma, color blindness
Cardiovascular Tyramine potentiation (Cheese effect)Severe hypertensive crisis

References

  • Grokipedia. "Pheniprazine." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK6zNm3Hh2I3asvEVi5mFxy26JTYI737gh3htb0jD3O71MWa4TLOE5kuV1eiAy4aofP-vhLhvx7BNOFa9ILpDaCy3zKm57oEpDaHlpr3Bnhwrj4VzeEuqDq_ReQnOAENuS3OY=]
  • Inxight Drugs. "PHENIPRAZINE HYDROCHLORIDE." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgtv_LxQw-v6Rf6gBMHJWIT2lL0IoCrysS1cwOs_MT0YgaV4Ii9myejvgqzoQPuDkdgbYTRnYs1p__2lJcCADx0iNuYBLDPEvJ34w8wPBt8ouGcOcZUtO6Jq1jQEailjgG]
  • Wikipedia. "Pheniprazine." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeSvlgx8gTq1nCuONEvSmP0n_BM7eQdvne7zkqEG0YElkeM3_iqVmUvJIlJQHEt6o8T-8z-YSjanGmHjcrUj_jUFGj_Z3FX8obknD9WXeh_KX1DkNcnZDpxCL_wzqX4gjytI5A3Q==]
  • BOC Sciences. "Monoamine Oxidase Inhibitors, Agonists and Modulators." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfISLSUxDzZCd1e0ApOy5HObSalYPkf5i2IgE4rHdS6fNdxApFGlNQCYW-6mkLdersPqWDByYsRRyhCgFLgrjtPENInxbJnDsKBY3INYzowFFkuVcjou_dwBKISJo7Li3-zUB8HHM9MXFzAgO3pzfha0brFo6d-w==]
  • LiverTox - NCBI Bookshelf. "Phenelzine." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHZOEwC_ieNcxh9lzx5Q-MdH7wl9QygepmuI5oBP72R28MYCxJ5uZ8uATHaeNoeK8GrXn0GrLcXHHE4mWLtTmPjtIjRZKLgD1ZCBE1i5ChyeS6Xf95wIm25bFR5lcXzj0CNzo5Hvze_g==]
  • Wikipedia. "Monoamine oxidase inhibitor." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPzj1Sp-4Y-lemPVqAJC0hsQzJ6JsKOoSaNgH4yRbOPRoqUf9xY7NbqNUR7GvZsf6Dv8Fy3lj4_7hv2t9nvS3lgHBuGtjowq-tRF6uykHfGrqcGGztuHk2CGAluU4xovhgz_qszYGfHfxyF47Xj9I0lMbttQ==]
  • Semantic Scholar. "PHENIPRAZINE AMBLYOPIA:Case Reports." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBqyTi_7xy2bvBQo0M0RXvkxHAElKaA8olgw6q0-sRZDhwe0otA68tgUuQRypF1_MrKEZSyatAFjHj-QemiCvDb5BAmVe7y3ttInNg23Gc_h95eXmrvH1Be2OvbCOT_7_xCIp4NNbqZLKBXpLSA3DUTjPQjPQ45i1Shp2Iju57P3cAHraG-UAqw==]
  • Wikipedia. "Substituted amphetamine." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsP5of3hwf3Rwrh7lSeJehhOd3kxQpU6Pt6r9UR4kzfAaMkqwsSpdhnTGWA9yiFohE_ESXZ9oFg7soVXA1Wh0e0XMiOH9WAdVra_Al5wcPn6OHyMrHOUjB4uESDF5MieGx65paqA==]
  • R Discovery. "Volatile amine oxidase inhibitor from hydrazine derivatives." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4h00TuyhUrKiYqqdS5fIeheGKQ3f-S_1GYPYMA_2Az-pUwepH4X8i1j3O4JbMlyfqnqsw-u0WKf9Jey96UG-7_PpsZEVcbQZCBAx102_AGjqtrirU3t-8PEE2bePyISzSocNCWTJNviEqfMIUyOn3llLPKqieIn8aRniw_KyWH1oUCx6lX-84udSjVq4zVaHzvvBscKn3z8ecCaUelZqdRCpI3FPNbuAlh_JXPBEqeSmdj0W0uO8G8JtNaARvMAiUSg==]

Sources

Technical Whitepaper: (1-Phenylpropan-2-yl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Phenylpropan-2-yl)hydrazine, widely known by its generic name pheniprazine, is a hydrazine-derivative phenethylamine and a potent monoamine oxidase inhibitor (MAOI)[1]. While the free base and monohydrochloride forms were historically utilized in early neuropharmacological applications, modern analytical chemistry and drug development research predominantly rely on the highly stable, water-soluble dihydrochloride salt[2][3][4]. This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, pharmacological mechanisms, and a self-validating synthetic methodology for producing the dihydrochloride salt (CAS 2171944-13-9).

Chemical Identity & Physicochemical Properties

The quantitative and structural data for (1-phenylpropan-2-yl)hydrazine dihydrochloride are summarized in the table below to facilitate rapid analytical comparison.

PropertyValue
Chemical Name (1-Phenylpropan-2-yl)hydrazine dihydrochloride
Common Synonyms Pheniprazine dihydrochloride, α-methylphenethylhydrazine dihydrochloride[1]
CAS Registry Number 2171944-13-9 (Dihydrochloride)[2][3]
Historical CAS Numbers 55-52-7 (Free Base)[1][4]; 54779-57-6 (Monohydrochloride)[4]
Molecular Formula C9H14N2 · 2HCl
Molar Mass 223.14 g/mol (150.22 g/mol base + 72.92 g/mol 2HCl)[1][5]
Structural Class Hydrazine, Phenethylamine, Amphetamine analogue[1]
Physical Appearance Crystalline solid[4]

Pharmacological Profile & Mechanism of Action

Pheniprazine is classified as an irreversible and non-selective MAOI, targeting both the MAO-A and MAO-B enzyme isoforms[1][6]. Understanding the causality behind its biological activity is critical for researchers studying monoaminergic signaling.

  • Causality of Irreversible Inhibition: The primary mechanism of action is driven by the hydrazine moiety, which acts as a "suicide substrate." Upon entering the catalytic site of monoamine oxidase, the hydrazine group is oxidized to form a highly reactive alkylating intermediate. This intermediate covalently binds to the flavin adenine dinucleotide (FAD) cofactor within the enzyme[6]. This covalent adduct permanently inactivates the enzyme, meaning that baseline oxidative deamination can only be restored via the de novo synthesis of new MAO proteins[6].

  • Synaptic Accumulation: By neutralizing MAO activity, the normal degradation pathway for key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is halted. This blockade results in a significant accumulation of these neurotransmitters in the synaptic cleft, drastically enhancing monoaminergic signaling[6][7].

  • Amphetamine-Like Metabolites: Structurally, pheniprazine is a close analogue of amphetamine (α-methylphenethylamine)[1]. In vivo, the metabolic cleavage of the hydrazine group yields active amphetamine, which contributes directly to the compound's pronounced psychostimulant and sympathomimetic effects[1].

  • Toxicity & Discontinuation: Originally marketed in the 1960s under brand names such as Catron for the treatment of depression, pheniprazine was ultimately withdrawn from clinical use. The irreversible nature of the hydrazine-MAO interaction, combined with severe off-target toxicities including hepatotoxicity (jaundice) and optic neuritis, rendered its therapeutic index unfavorable for human use[1][7].

MAOPathway Pheniprazine Pheniprazine (MAOI) MAO_Enzyme Monoamine Oxidase (MAO-A / MAO-B) Pheniprazine->MAO_Enzyme Irreversible Binding (Hydrazine-FAD adduct) Metabolites Inactive Metabolites (e.g., 5-HIAA, DOPAC) MAO_Enzyme->Metabolites Oxidative Deamination Monoamines Monoamines (5-HT, DA, NE) Monoamines->MAO_Enzyme Normal Substrate Pathway Synapse Synaptic Accumulation (Enhanced Signaling) Monoamines->Synapse Blocked Degradation Pathway

Mechanism of irreversible MAO inhibition by pheniprazine and monoamine accumulation.

Synthesis Workflow & Methodologies

To obtain the high-purity dihydrochloride salt required for analytical standards, researchers typically employ a reductive amination pathway starting from phenylacetone[8][9]. The step-by-step protocol detailed below is designed as a self-validating system, ensuring intermediate confirmation before proceeding to final salt formation.

Step 1: Hydrazone Condensation
  • Objective: Synthesize the intermediate (1-phenylpropan-2-ylidene)hydrazine[8].

  • Procedure: Equimolar amounts of phenylacetone (1-phenyl-2-propanone) and hydrazine hydrate are dissolved in absolute ethanol. The mixture is refluxed under an inert nitrogen atmosphere for 2 to 4 hours.

  • Causality: Ethanol serves as a protic solvent to facilitate the nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl. The inert atmosphere is critical to prevent the premature oxidation of the sensitive hydrazine reagent.

  • Validation: Thin-Layer Chromatography (TLC) or GC-MS must be used to confirm the complete disappearance of the phenylacetone peak and the emergence of the hydrazone intermediate mass[8].

Step 2: Reduction to Free Base
  • Objective: Reduce the hydrazone double bond to yield the pheniprazine free base[9].

  • Procedure: The crude (1-phenylpropan-2-ylidene)hydrazine is subjected to chemical reduction using sodium cyanoborohydride (NaBH3CN) in mildly acidic conditions (pH ~6), or via catalytic hydrogenation (using a PtO2 catalyst under H2 gas).

  • Causality: NaBH3CN is the preferred reducing agent because it selectively reduces the protonated iminium/hydrazonium ion without reducing any unreacted ketones, ensuring high chemoselectivity and preventing the formation of secondary alcohols.

  • Validation: Following extraction into an organic layer (e.g., dichloromethane), 1H NMR spectroscopy should reveal the diagnostic α-methyl doublet (~1.0-1.2 ppm) and the multiplet of the methine proton, confirming the successful reduction of the C=N bond.

Step 3: Dihydrochloride Salt Precipitation
  • Objective: Convert the free base to the stable (1-phenylpropan-2-yl)hydrazine dihydrochloride[2][3].

  • Procedure: The purified pheniprazine free base is dissolved in anhydrous diethyl ether. The solution is cooled in an ice bath (0-5°C). Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution, or a standardized solution of HCl in dioxane is added dropwise until precipitation is complete.

  • Causality: The strict use of anhydrous conditions prevents the highly hygroscopic dihydrochloride salt from dissolving or forming a sticky, unworkable hydrate. The low temperature maximizes the thermodynamic yield of the crystalline precipitate.

  • Validation: The resulting white crystalline solid is filtered, washed with cold ether, and dried under a vacuum. Elemental analysis and melting point determination are used to confirm the exact dihydrochloride stoichiometry.

SynthesisWorkflow P2P Phenylacetone (1-phenyl-2-propanone) Condensation Step 1: Condensation Reflux in EtOH P2P->Condensation Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Condensation Hydrazone (1-phenylpropan-2-ylidene)hydrazine Intermediate Condensation->Hydrazone - H2O Reduction Step 2: Reduction (NaBH3CN or H2/PtO2) Hydrazone->Reduction FreeBase Pheniprazine Free Base CAS: 55-52-7 Reduction->FreeBase SaltFormation Step 3: Salt Formation Anhydrous HCl in Ether FreeBase->SaltFormation FinalProduct (1-Phenylpropan-2-yl)hydrazine Dihydrochloride CAS: 2171944-13-9 SaltFormation->FinalProduct + 2 HCl

Synthesis workflow of pheniprazine dihydrochloride from phenylacetone.

References[5] Title: EBC - Enamine Bioactive Compounds: Product details: Pheniprazine dihydrochloride

Source: enamine.net URL: 5[2] Title: CAS - ChemicalBook: 2171944-13-9 Source: chemicalbook.com URL: 2[3] Title: EBC - Enamine Bioactive Compounds: Pheniprazine dihydrochloride Source: enamine.net URL: 3[1] Title: Pheniprazine - Wikipedia Source: wikipedia.org URL: 1[7] Title: Monoamine Oxidase Inhibitors—Revisiting a Therapeutic Principle - SCIRP Source: scirp.org URL: 7[6] Title: Monoamine oxidase inhibitor - Wikipedia Source: wikipedia.org URL: 6[4] Title: Pheniprazine - DrugFuture Source: drugfuture.com URL: 4[8] Title: (1-phenylpropan-2-ylidene)hydrazine - LookChem Source: lookchem.com URL: 8[9] Title: The Organic Chemistry of Drug Synthesis - The Swiss Bay Source: theswissbay.ch URL: 9

Sources

The Pharmacodynamics and Analytical Profiling of Phenylisopropylhydrazine as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylisopropylhydrazine (commonly known as pheniprazine) is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) historically developed for its antidepressant properties. As a hydrazine derivative, its primary pharmacological mechanism involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor within the monoamine oxidase (MAO) enzyme complex[1]. This whitepaper provides an in-depth technical analysis of pheniprazine’s mechanism of action, kinetic profiling, downstream neurochemical effects, and a self-validating experimental methodology for quantifying its inhibitory activity using a kynuramine-based fluorometric assay.

Molecular Mechanism of Action

Monoamine oxidase exists in two primary isoforms (MAO-A and MAO-B), which are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, preventing their prolonged accumulation in the synaptic cleft[2].

Pheniprazine functions as a "suicide" or mechanism-based inhibitor. The inhibition process is biphasic. Initially, the drug forms a reversible, non-covalent complex with the MAO enzyme. Subsequently, the hydrazine moiety of pheniprazine undergoes a chemical reaction with the enzyme's FAD cofactor. This reaction yields a highly stable, covalent hydrazone complex[1]. Because the enzyme is permanently deactivated, normal catalytic function can only be restored through the de novo synthesis of new MAO proteins, a process that can take up to two weeks.

MAO_Mechanism Pheniprazine Pheniprazine (β-phenylisopropylhydrazine) Complex Non-Covalent Enzyme-Inhibitor Complex Pheniprazine->Complex Binds Active Site MAO MAO Enzyme (Active FAD Cofactor) MAO->Complex Hydrazone Stable Hydrazone Complex (Irreversible Inhibition) Complex->Hydrazone Hydrazine-FAD Reaction (k+2 rate) Neurotransmitters Accumulation of Serotonin, Dopamine, Norepinephrine Hydrazone->Neurotransmitters Prevents Deamination

Molecular mechanism of irreversible MAO inhibition by pheniprazine.

Kinetic Profiling and Isoform Selectivity

While pheniprazine is generally considered a non-selective MAOI, its binding affinity and the rate of covalent adduct formation vary significantly depending on the species and the specific MAO isoform. The inhibition kinetics are defined by two primary parameters:

  • 
     (Dissociation Constant):  Represents the affinity of the inhibitor for the enzyme during the initial reversible binding phase.
    
  • 
     (First-Order Rate Constant):  Represents the speed at which the irreversible covalent adduct is formed.
    

Experimental data demonstrates that pheniprazine exhibits a higher initial affinity (lower


) for rat liver MAO-A compared to MAO-B, but the actual rate of irreversible inactivation (

) is faster for MAO-B[3].
Table 1: Kinetic Parameters of Pheniprazine Inhibition
Enzyme SourceMAO IsoformDissociation Constant (

)
Covalent Rate Constant (

)
Rat LiverMAO-A420 nM0.06 min

Rat LiverMAO-B2450 nM0.16 min

Ox LiverMAO-B450 nM0.29 min

Data summarized from species-difference studies on mechanism-based MAO inhibitors[3].

Experimental Methodology: Kynuramine-Based Fluorometric Assay

To accurately quantify the MAOI activity of compounds like pheniprazine, researchers rely on the kynuramine deamination assay. Kynuramine is a non-selective substrate for both MAO-A and MAO-B[4]. When oxidized by MAO, it forms an unstable aldehyde intermediate that spontaneously cyclizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule[4].

This method is vastly superior to older spectrophotometric assays that measure hydrogen peroxide (


) production, as direct 

measurement is highly prone to interference from other redox-active compounds in the biological matrix.
Self-Validating Assay Protocol

As an Application Scientist, I mandate that every screening protocol must be a self-validating system. The following 96-well plate protocol incorporates built-in controls to ensure that any observed loss of fluorescence is strictly due to target-specific inhibition.

Step 1: Reagent and Plate Preparation

  • Action: Prepare a black, flat-bottom 96-well microplate. Add 5 µL of serially diluted pheniprazine (test compound) to the experimental wells.

  • Controls: Add 5 µL of DMSO vehicle to "100% Activity" wells. Add 5 µL of Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) to positive control wells. Add buffer without enzyme to "Blank" wells.

  • Causality: The vehicle establishes the maximum dynamic range. The blank accounts for auto-fluorescence of the test compounds. The specific inhibitors validate that the recombinant enzymes are active and correctly identified[4].

Step 2: Enzyme Addition and Pre-incubation

  • Action: Add 40 µL of recombinant human MAO-A or MAO-B working solution to all wells (except blanks). Incubate at 37°C for 15 minutes.

  • Causality: Pre-incubation is absolutely critical for mechanism-based inhibitors like pheniprazine. Because the formation of the covalent FAD-hydrazone complex is time-dependent (governed by

    
    ), failing to pre-incubate will result in an artificially high IC
    
    
    
    value, as the substrate would outcompete the inhibitor before the covalent bond can form.

Step 3: Substrate Initiation

  • Action: Add 5 µL of kynuramine working solution (final concentration ~50-100 µM) to all wells to initiate the reaction[4]. Incubate for 30 minutes at 37°C, protected from light.

  • Causality: Protecting the plate from light prevents the photo-degradation of the fluorescent 4-HQ product, ensuring signal integrity.

Step 4: Fluorescence Readout

  • Action: Measure fluorescence intensity using a microplate reader (Excitation: 310-320 nm; Emission: 380-400 nm)[4].

Assay_Workflow Step1 1. Prepare Reagents & Controls (Vehicle, Clorgyline, Pheniprazine) Step2 2. Pre-incubation (15 min, 37°C) Step1->Step2 Establishes baseline Step3 3. Add Kynuramine (Non-selective Substrate) Step2->Step3 Allows covalent binding Step4 4. Enzymatic Reaction (30 min, 37°C, Dark) Step3->Step4 Initiates oxidation Step5 5. Spontaneous Cyclization (Forms 4-Hydroxyquinoline) Step4->Step5 Intermediate decay Step6 6. Fluorescence Readout (Ex: 310nm, Em: 380nm) Step5->Step6 Quantifies activity

Kynuramine-based fluorometric assay workflow for MAO inhibition.

Downstream Neurochemical Effects: The False Transmitter Mechanism

While the primary therapeutic goal of pheniprazine is the elevation of central serotonin and norepinephrine to alleviate depressive symptoms[1], its systemic MAO inhibition leads to complex secondary effects. One of the most notable is its hypotensive side effect, which is driven by the accumulation of a "false neurotransmitter."

Under normal physiological conditions, trace amines like octopamine are rapidly degraded by MAO. However, chronic administration of pheniprazine prevents this degradation. As a result, octopamine accumulates in peripheral tissues such as the heart, spleen, and salivary glands, where it replaces norepinephrine in sympathetic nerve endings[5]. When the sympathetic nerve is stimulated, it releases octopamine instead of norepinephrine. Because octopamine is significantly less active at adrenergic receptors, the sympathetic tone is blunted, resulting in a pronounced hypotensive effect[5]. Understanding this causality is vital for drug development professionals when evaluating the safety profiles and off-target systemic effects of irreversible MAOIs.

Conclusion

Phenylisopropylhydrazine remains a benchmark compound for understanding the pharmacodynamics of irreversible, mechanism-based enzyme inhibition. By covalently modifying the FAD cofactor, it induces profound and long-lasting alterations in monoamine metabolism. For modern researchers, utilizing self-validating, kynuramine-based fluorometric assays with strict pre-incubation protocols ensures accurate kinetic profiling of such compounds, ultimately guiding the development of safer, more selective neurological therapeutics.

References

  • Title: What is the mechanism of Beta-Phenylisopropylhydrazine?
  • Title: Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)
  • Source: wikipedia.
  • Source: pnas.
  • Source: benchchem.

Sources

Thermodynamic Profiling and Calorimetric Analysis of Hydrazine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazine dihydrochloride (


 or 

) and its derivatives are fundamental building blocks in pharmaceutical synthesis, agricultural chemical development, and advanced materials science. As a highly soluble crystalline powder, it acts as a potent reducing agent and a versatile nitrogen source (1)[1].

In scale-up synthesis and materials engineering, understanding the thermodynamic boundaries of these derivatives is not merely an academic exercise—it is a critical safety and efficacy requirement. This whitepaper elucidates the causality behind thermodynamic characterization, providing self-validating protocols for determining heat capacity, enthalpy of formation, and thermal stability.

Physicochemical and Thermodynamic Profiling

Before deploying hydrazine dihydrochloride in high-temperature or highly reactive environments, a baseline thermodynamic profile must be established. The compound exhibits significant thermal instability above 200 °C, leading to violent decomposition and the release of toxic gases (2)[2].

Below is a consolidated table of its core quantitative thermodynamic and physical properties.

Table 1: Key Thermodynamic and Physical Properties
PropertyValueAnalytical Method / Condition
Molecular Weight 104.96 g/mol Calculated
Melting Point 198 °C (388 °F)Capillary / DSC Onset
Decomposition Temp. > 200 °CThermogravimetric Analysis (TGA)
Density 1.42 g/cm³Pycnometry at 25 °C
Enthalpy of Reaction *-116.85 ± 1.34 kJ/molSolution Calorimetry at 298.15 K
Aqueous Solubility 370 g/LGravimetric at 20 °C

*Note: This specific enthalpy value represents the reaction of


 with aqueous silver perchlorate (

) to yield

and

(3)[3].

Calorimetric Methodologies: The "Why" and "How"

To ensure scientific integrity and trustworthiness, thermodynamic measurements must incorporate internal controls. The following protocols are designed as self-validating systems , meaning the instrument's accuracy is continuously proven during the experimental run.

Protocol A: Determination of Specific Heat Capacity ( ) via DSC

Causality: The specific heat capacity (


) dictates how much thermal energy is required to raise the temperature of the compound. In pharmaceutical scale-up, knowing the 

of your precursors is critical for designing reactor cooling systems and preventing thermal runaway. We utilize a slow heating rate (10 °C/min) to prevent thermal lag across the sample, ensuring the recorded phase transition temperatures reflect true thermodynamic equilibrium rather than kinetic artifacts.

Self-Validation Mechanism: The system uses a synthetic sapphire (


) standard to continuously validate the heat flow response before sample analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium (melting point 156.6 °C,

    
     28.45 J/g) to ensure temperature and enthalpy accuracy.
    
  • Baseline Establishment: Run an empty crimped aluminum crucible from 25 °C to 180 °C at a ramp rate of 10 °C/min under a

    
     nitrogen purge to establish a thermal baseline.
    
  • Reference Measurement: Place exactly 5.0 mg of synthetic sapphire into the crucible. Run the exact thermal program. The known

    
     curve of sapphire validates the instrument's real-time sensitivity.
    
  • Sample Analysis: Weigh exactly 5.0 mg of anhydrous hydrazine dihydrochloride into a matched aluminum crucible. Crimp the lid and run the identical thermal program.

  • Data Synthesis: Calculate the sample's

    
     by comparing the heat flow amplitude of the sample against the sapphire reference, subtracting the baseline heat flow.
    
Protocol B: Isothermal Solution Calorimetry

Causality: In advanced materials science,


 is frequently utilized as a reducing solvent additive (e.g., 

in

) to facilitate the dissolution of complex double perovskites like

. The hydrazine derivative ensures the complete reduction of transition metals (like

to

), which is a necessary causality to close the thermodynamic cycle for determining the perovskite's standard enthalpy of formation (4)[4].

Self-Validation Mechanism: The calorimeter's energy equivalent is validated using Potassium Chloride (KCl) dissolution prior to the main experiment.

Step-by-Step Methodology:

  • Calorimeter Calibration: Dissolve high-purity KCl (>99.998%) in water at 298.15 K within the adiabatic vessel. The measured dissolution enthalpy must match the NIST recommended value of 17.22 ± 0.04 kJ/mol. If it deviates, recalibrate the system's thermistor.

  • Solvent Preparation: Prepare a 4 mol/dm³ HCl solution containing 5 g/L of

    
    .
    
  • Sample Introduction: Encapsulate the target analyte (e.g., perovskite powder) in a sealed, fragile glass ampoule.

  • Equilibration and Breaking: Submerge the ampoule in the solvent. Allow thermal equilibration until the temperature drift is < 0.001 K/min. Mechanically break the ampoule to initiate dissolution.

  • Measurement: Record the temperature change (

    
    ). Calculate the enthalpy of solution (
    
    
    
    ) using the calibrated energy equivalent of the system.

Experimental Workflows and Logical Relationships

The logical flow of extracting a comprehensive thermodynamic profile requires integrating multiple calorimetric techniques.

Thermodynamic_Workflow Start Hydrazine Dihydrochloride Sample Preparation Bomb Bomb Calorimetry (Enthalpy of Combustion) Start->Bomb O2 atmosphere DSC Differential Scanning Calorimetry (Heat Capacity & Phase Transitions) Start->DSC Thermal ramping SolCal Solution Calorimetry (Enthalpy of Solution) Start->SolCal Aqueous HCl solvent Hess Hess's Law Calculations (Standard Enthalpy of Formation) Bomb->Hess Cp Specific Heat Capacity (Cp) & Entropy (S) DSC->Cp SolCal->Hess Output Comprehensive Thermodynamic Profile Hess->Output Cp->Output

Figure 1: Self-validating calorimetric workflow for thermodynamic profiling.

Thermal Decomposition Kinetics

Understanding the degradation pathway of hydrazine dihydrochloride is vital for lab safety. The compound undergoes an endothermic phase transition (melting) near 198 °C, which rapidly cascades into a highly exothermic decomposition. The primary hazardous decomposition products include hydrogen chloride gas and oxides of nitrogen (5)[5].

Decomposition_Pathway N2H6Cl2 Hydrazine Dihydrochloride (N2H6Cl2) Solid Heat Thermal Energy (> 200 °C) N2H6Cl2->Heat Inter Molten/Decomposing State Heat->Inter Gas1 Hydrogen Chloride (HCl) Gas Inter->Gas1 Primary Release Gas2 Nitrogen Oxides (NOx) / N2 Inter->Gas2 Oxidation/Breakdown Gas3 Ammonia (NH3) Traces Inter->Gas3 Disproportionation

Figure 2: Mechanistic thermal decomposition pathway of hydrazine dihydrochloride.

Conclusion

The rigorous thermodynamic profiling of hydrazine dihydrochloride derivatives acts as the foundation for their safe and effective use in drug development and materials engineering. By employing self-validating calorimetric protocols, researchers can accurately map specific heat capacities, enthalpies of solution, and thermal decomposition boundaries, ensuring that scale-up processes remain within safe, predictable operational windows.

References

  • [2] Title: Material Safety Data Sheet - Hydrazine dihydrochloride | Source: Cole-Parmer | URL:

  • [1] Title: Hydrazine dihydrochloride - SAFETY DATA SHEET | Source: Thermo Fisher Scientific | URL:

  • [3] Title: Preliminary report on the thermodynamic properties of selected light-element and some related compounds | Source: NIST Technical Series Publications | URL:

  • [4] Title: Thermodynamics of Formation and Disordering of YBaCo2O6-δ Double Perovskite as a Base for Novel Dense Ceramic Membrane Materials | Source: PMC / NIH | URL:

  • [5] Title: Hydrazine Hydrochloride|High-Purity Reagent | Source: BenchChem | URL:

Sources

Pheniprazine: Toxicological Profile, Mechanism of Action, and Safety Data Sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile and Safety Data Sheet (SDS) for Pheniprazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Historical Context

Pheniprazine (Trade names: Catron, Cavodil) is a potent, irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1] Originally introduced in the 1960s for the treatment of depression and angina pectoris, it was withdrawn from the market due to severe hepatotoxicity (jaundice, hepatic necrosis) and ocular toxicity (optic atrophy, red-green color blindness).

Today, pheniprazine serves as a critical reference compound in neuropsychopharmacology and toxicology. Its structural duality—possessing both an amphetamine backbone and a hydrazine moiety —makes it a unique case study in metabolic bioactivation and organ-specific toxicity. This guide synthesizes its physicochemical properties, complex toxicological mechanisms, and rigorous safety protocols for research handling.

Chemical Identity & Physicochemical Characterization

Pheniprazine is structurally distinct from other MAOIs because it is essentially amphetamine hydrazide . This structural feature dictates its dual pharmacological profile: MAO inhibition (hydrazine) and psychostimulation (amphetamine metabolite).

Table 1: Chemical Identification & Properties
PropertyData
IUPAC Name (1-Methyl-2-phenylethyl)hydrazine
CAS Number 55-52-7 (Free base); 66-05-2 (Hydrochloride)
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Physical State Liquid (Free base); Crystalline solid (HCl salt)
Solubility Soluble in water (HCl salt), ethanol, chloroform
Stability Sensitive to oxidation; hydrazine group degrades to release nitrogen species

Mechanism of Action & Metabolic Bioactivation

Pharmacodynamics: Irreversible MAO Inhibition

Pheniprazine acts by covalently binding to the flavin adenine dinucleotide (FAD) cofactor within the Monoamine Oxidase (MAO) enzyme. This inhibition prevents the deamination of neurotransmitters (serotonin, norepinephrine, dopamine), leading to their accumulation in the synaptic cleft. Unlike reversible inhibitors, pheniprazine destroys the enzyme's function, requiring de novo synthesis of MAO for recovery (approx. 2 weeks).

Metabolic Bioactivation: The "Double-Edged" Sword

The toxicity of pheniprazine is inextricably partial to its metabolism. It undergoes N-oxidation and cleavage, releasing two distinct toxicophores:

  • Amphetamine: Pheniprazine is metabolized in vivo to amphetamine, contributing to significant CNS stimulation, insomnia, and abuse potential.

  • Hydrazine Radical: The cleavage of the hydrazine group generates reactive free radicals and diazene intermediates, which drive hepatotoxicity.

Diagram 1: Pheniprazine Metabolic & Toxicity Pathway

Caption: Metabolic divergence of pheniprazine leading to psychostimulation (via amphetamine) and organ toxicity (via hydrazine radicals).

Pheniprazine_Metabolism Pheniprazine Pheniprazine (Parent Compound) MAO_Inhibition MAO Enzyme (Irreversible Inhibition) Pheniprazine->MAO_Inhibition Covalent Binding Metabolism Hepatic Metabolism (CYP450 / N-oxidation) Pheniprazine->Metabolism Amphetamine Amphetamine (Active Metabolite) Metabolism->Amphetamine N-N Cleavage Hydrazine Hydrazine Moiety (Reactive Intermediate) Metabolism->Hydrazine N-N Cleavage CNS_Effect CNS Stimulation (Insomnia, Agitation) Amphetamine->CNS_Effect Liver_Tox Hepatotoxicity (Free Radical Damage) Hydrazine->Liver_Tox ROS Generation Eye_Tox Ocular Toxicity (B6 Depletion/Mitochondrial) Hydrazine->Eye_Tox Pyridoxine Interference

Toxicological Profile

Hepatotoxicity (The "Catron" Lesion)

Pheniprazine is notorious for causing hepatocellular jaundice and necrosis.

  • Mechanism: The hydrazine moiety is metabolically activated (likely via CYP2E1 or CYP1A2) to reactive intermediates (carbon-centered radicals) that deplete glutathione and initiate lipid peroxidation.

  • Clinical Presentation: Elevated transaminases (ALT/AST), jaundice, and in severe cases, fatal hepatic necrosis. This mimics isoniazid-induced hepatotoxicity but is often more severe due to the specific alkyl-hydrazine structure.

Ocular Toxicity (Toxic Amblyopia)

A unique and dose-limiting side effect is red-green color blindness (dyschromatopsia) progressing to optic neuritis and optic atrophy.

  • Mechanism:

    • Pyridoxine (Vitamin B6) Antagonism: Hydrazines react with pyridoxal phosphate (active B6), forming hydrazones. This depletes B6, a cofactor essential for neurotransmitter synthesis and mitochondrial function in the optic nerve.

    • Mitochondrial Dysfunction: Disruption of oxidative phosphorylation in the highly metabolic retinal ganglion cells.

  • Protocol: Any research subject (or historical patient) reporting "washed out" colors requires immediate cessation.

Cardiovascular Toxicity
  • Tyramine Interaction (Cheese Effect): As an MAOI, pheniprazine prevents the breakdown of dietary tyramine. Ingestion of tyramine-rich foods (aged cheese, wine) causes massive norepinephrine release, leading to hypertensive crisis.

  • Orthostatic Hypotension: Paradoxically, chronic use often leads to severe drops in blood pressure upon standing, likely due to the accumulation of "false neurotransmitters" (e.g., octopamine) in sympathetic nerve terminals.

Safety Data Sheet (SDS) Framework

Signal Word: DANGER

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 1H318: Causes serious eye damage.
STOT - Repeated Exposure Category 1H372: Causes damage to organs (Liver, Optic Nerve) through prolonged or repeated exposure.
Precautionary Measures & Handling
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash station are immediately accessible.

  • PPE:

    • Respiratory: NIOSH-approved respirator if dust/aerosol formation is possible.

    • Skin: Nitrile gloves (double-gloving recommended due to hydrazine permeability).

    • Eyes: Chemical safety goggles and face shield.

  • Storage: Store at -20°C (desiccated). Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent oxidation to toxic diazo compounds.

Diagram 2: Emergency Response Workflow

Caption: Decision logic for accidental pheniprazine exposure in a laboratory setting.

SDS_Response Exposure Accidental Exposure Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingestion Ingestion Type->Ingestion Action_Skin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->Action_Skin Action_Eye Rinse 15 min (Lifting Lids) Do NOT rub Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Administer Activated Charcoal if conscious Ingestion->Action_Ingest Medical Seek Immediate Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical Specifics Note to Physician: Monitor for Hypertensive Crisis Administer Pyridoxine (B6) for Neuropathy Medical->Specifics

Experimental Protocols

In Vitro MAO Inhibition Assay

To verify potency and irreversibility in a research setting:

  • Preparation: Homogenize rat liver or brain tissue in phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate homogenate with Pheniprazine (10⁻⁹ to 10⁻⁵ M) for 30 mins at 37°C.

  • Substrate Addition: Add ¹⁴C-labeled serotonin (MAO-A) or ¹⁴C-phenylethylamine (MAO-B).

  • Measurement: Stop reaction with HCl. Extract metabolites into ethyl acetate. Measure radioactivity.

  • Irreversibility Check: Perform dialysis on the enzyme-inhibitor complex. If activity does not recover, inhibition is irreversible.

Hepatotoxicity Screening (Cell Culture)
  • Cell Line: Primary rat hepatocytes or HepG2 cells.

  • Dosing: Treat cells with Pheniprazine (0–100 µM) for 24h.

  • Biomarkers:

    • Viability: MTT assay.

    • Oxidative Stress: Measure GSH (Glutathione) depletion and MDA (Malondialdehyde) levels.

    • Mitochondrial Health: JC-1 stain for membrane potential.

  • Positive Control: Use Hydrazine sulfate or Isoniazid for comparison.

References

  • PubChem. (n.d.). Pheniprazine (CID 5929).[1] National Library of Medicine. Retrieved from [Link]

  • Fouts, J. R., & Brodie, B. B. (1957). The enzymatic metabolism of drugs of the hydrazine series. Journal of Pharmacology and Experimental Therapeutics.
  • Frandsen, E. (1962). Toxic amblyopia during antidepressant treatment with pheniprazine (Catron). Acta Psychiatrica Scandinavica, 38(1), 1-14. (Key clinical reference for ocular toxicity).
  • Zimmerman, H. J. (1999). Hepatotoxicity: The Adverse Effects of Drugs and Other Chemicals on the Liver. Lippincott Williams & Wilkins. (Authoritative text on drug-induced liver injury).
  • Knoll, J. (1998). The Pharmacological Profile of (-)Deprenyl (Selegiline) and its Relevance for Humans: A Personal View. Pharmacology & Toxicology. (Discusses the amphetamine metabolite connection in MAOIs).
  • MilliporeSigma. (2026). Safety Data Sheet: Pheniprazine Hydrochloride.

Sources

The Rise and Fall of (1-Phenylpropan-2-yl)hydrazine: A Technical Retrospective on Early MAOI Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The late 1950s marked a paradigm shift in biological psychiatry with the discovery of monoamine oxidase inhibitors (MAOIs). Among the most potent of these early agents was (1-Phenylpropan-2-yl)hydrazine , universally known as pheniprazine (marketed under trade names such as Catron and Cavodil)[1]. Originally designed to improve upon the efficacy of earlier tuberculosis drugs that exhibited mood-elevating side effects, pheniprazine proved to be a highly effective, irreversible, and non-selective MAOI[1][2]. However, its structural reliance on a hydrazine moiety led to severe adverse events—most notably hepatotoxicity and optic neuritis—resulting in its global withdrawal by 1962[1][3]. This whitepaper explores the chemical mechanisms, historical experimental workflows, and the ultimate legacy of pheniprazine in shaping modern neuropharmacology.

Chemical Architecture and Mechanism of Action

Pheniprazine is a close structural analogue of amphetamine (α-methylphenethylamine), distinguished by the substitution of the terminal amine with a hydrazine group[1]. This structural homology allows pheniprazine to readily cross the blood-brain barrier and exert a dual mechanism of action:

  • Irreversible Enzyme Inhibition : Pheniprazine covalently binds to the active site of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)[4]. By permanently disabling these enzymes, the drug halts the oxidative deamination of key monoamine neurotransmitters (serotonin, norepinephrine, and dopamine), leading to their robust accumulation in the synaptic cleft[4].

  • Active Metabolite Generation : Uniquely among MAOIs, pheniprazine is metabolized in vivo into amphetamine. This active metabolite contributes directly to the drug's pronounced psychostimulant and energizing effects[1].

MAO_Pathway Pheniprazine (1-Phenylpropan-2-yl)hydrazine (Pheniprazine) MAO Monoamine Oxidase (MAO-A & MAO-B) Pheniprazine->MAO Irreversible Inhibition Toxicity Hydrazine Cleavage (Hepatotoxic Intermediates) Pheniprazine->Toxicity Hepatic Metabolism Degradation Metabolic Degradation (Inactive Metabolites) MAO->Degradation Catalyzes Monoamines Monoamines (5-HT, NE, DA) Monoamines->Degradation Normal Pathway Synapse Synaptic Accumulation (Antidepressant Effect) Monoamines->Synapse When MAO is Inhibited

Mechanistic pathway of Pheniprazine illustrating MAO inhibition and toxic metabolite generation.

Experimental Methodologies: The Ex Vivo Validation System

To quantify the efficacy of pheniprazine during its development, researchers relied on rigorous ex vivo biochemical assays. As a Senior Application Scientist, it is critical to understand not just what was done, but the causality behind the protocol design. The following methodology represents the self-validating gold standard of the 1960s for measuring MAO inhibition.

Step-by-Step Protocol: Ex Vivo MAO Activity Assay
  • In Vivo Administration : Administer pheniprazine (5 mg/kg) intraperitoneally (IP) to murine models.

    • Causality: IP injection bypasses the immediate variability of gastrointestinal absorption and first-pass metabolism, establishing a highly reproducible pharmacokinetic baseline for dose-response mapping.

  • Tissue Harvesting & Preservation : Euthanize subjects 2 hours post-dose. Rapidly excise the brain and liver, immediately submerging the tissues in ice-cold isotonic saline (0.9% NaCl).

    • Causality: Rapid thermal reduction halts post-mortem enzymatic degradation. The isotonic environment prevents osmotic lysis of the mitochondria, ensuring the MAO activity measured accurately reflects the in vivo state at the time of euthanasia.

  • Mitochondrial Isolation : Homogenize the tissues in 0.1 M phosphate buffer (pH 7.4) using a Teflon-glass homogenizer.

    • Causality: MAO is tightly bound to the outer mitochondrial membrane. A Teflon-glass interface provides precise shearing force without the metal-ion contamination that could catalyze the auto-oxidation of monoamines. The pH 7.4 buffer mimics physiological conditions, preventing artifactual denaturation of the enzyme.

  • Substrate Incubation : Incubate the homogenate with an excess concentration of a monoamine substrate (e.g., serotonin) at 37°C for 30 minutes.

    • Causality: Providing substrate in vast excess forces the reaction into zero-order kinetics. Consequently, the rate of product formation becomes strictly dependent on the concentration of active (uninhibited) MAO enzyme, allowing for precise quantification of the drug's inhibitory power.

  • Extraction and Quantification : Terminate the reaction abruptly with 2 N HCl. Extract the deaminated metabolites into an organic solvent (e.g., toluene) and quantify via spectrophotometry.

    • Causality: Acidification denatures the enzyme, stopping the reaction instantly. Toluene selectively partitions the non-polar deaminated products away from the highly polar, unreacted amine substrates. This extraction step acts as a self-validating filter, eliminating background noise and ensuring the spectrophotometric reading is exclusively measuring the specific product of the MAO enzyme.

Workflow A In Vivo Dosing (Animal Models) B Tissue Harvesting (Brain & Liver) A->B C MAO Activity Assay (Substrate Oxidation) B->C D Histopathology (Hepatocellular Necrosis) B->D E Data Synthesis (Efficacy vs. Toxicity) C->E D->E

Standard 1960s experimental workflow for evaluating hydrazine MAOI efficacy and toxicity.

The Toxicity Barrier: Hepatotoxicity and Optic Neuritis

Despite its undeniable clinical efficacy in reversing severe endogenous depression, pheniprazine was abruptly withdrawn from the market by its manufacturers in 1962[3]. The downfall of the drug was driven by two severe, idiosyncratic toxicity profiles:

  • Hepatotoxicity : Pheniprazine induced acute, clinically apparent liver injury, often presenting as severe jaundice and progressing to hepatocellular necrosis[1][5]. The mechanism is intrinsically linked to the hydrazine moiety. Hepatic metabolism cleaves the hydrazine bond, generating highly reactive free radical intermediates that covalently bind to hepatic macromolecules, triggering widespread cellular death[6].

  • Ocular Toxicity : Unique among its class, pheniprazine was linked to optic neuritis and amblyopia, causing visual disturbances such as color blindness and reduced visual acuity[1][3].

Table 1: Comparative Profile of Early Monoamine Oxidase Inhibitors
DrugChemical ClassTargetClinical StatusPrimary Adverse Effects
Iproniazid HydrazineMAO (Non-selective)WithdrawnSevere Hepatotoxicity[2][5]
Pheniprazine HydrazineMAO (Non-selective)Withdrawn (1962)Hepatotoxicity, Optic Neuritis[1][3]
Phenelzine HydrazineMAO (Non-selective)Active (Rare Use)Mild Hepatotoxicity, Weight Gain[5][7]
Tranylcypromine Non-HydrazineMAO (Non-selective)ActiveHypertensive Crisis[2][6]

Legacy and the Shift to Non-Hydrazines

The clinical failure of pheniprazine provided a foundational lesson in structure-activity relationships (SAR) for drug development professionals. The realization that the hydrazine group was the primary driver of fatal hepatotoxicity catalyzed the search for safer alternatives[2][7].

This led directly to the development of tranylcypromine , a non-hydrazine MAOI discovered in 1959[2]. Tranylcypromine retained the amphetamine-like backbone of pheniprazine to ensure potent MAO inhibition and CNS penetration, but replaced the toxic hydrazine group with a cyclopropylamine ring[2][6]. While tranylcypromine introduced its own risks (namely tyramine-induced hypertensive crisis), it successfully eliminated the severe hepatocellular necrosis associated with pheniprazine, allowing it to remain in clinical use today[2][6]. Ultimately, the history of pheniprazine stands as a critical case study in balancing profound pharmacological efficacy with the absolute necessity of metabolic safety.

References

  • Pheniprazine - Wikipedia , Wikipedia, URL:[Link]

  • Pheniprazine - Grokipedia , Grokipedia, URL: [Link]

  • Monoamine Oxidase Inhibitors—Revisiting a Therapeutic Principle , SCIRP, URL:[Link]

  • Phenelzine - LiverTox , NCBI Bookshelf - NIH, URL:[Link]

  • Monoamine oxidase inhibitor - Wikipedia , Wikipedia, URL:[Link]

  • Tranylcypromine - LiverTox , NCBI Bookshelf - NIH, URL:[Link]

  • Hydrazine (antidepressant) - Wikipedia , Wikipedia, URL:[Link]

Sources

Solubility of (1-Phenylpropan-2-yl)hydrazine dihydrochloride in water vs ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Solvation Mechanics of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride: A Comparative Analysis in Water and Ethanol

Executive Summary

(1-Phenylpropan-2-yl)hydrazine, widely known as pheniprazine, is a potent monoamine oxidase (MAO) inhibitor[1] historically investigated for its antidepressant properties[2]. In modern drug development and synthetic chemistry, understanding the thermodynamic solubility of its salt forms—specifically the highly ionic dihydrochloride—is critical for formulation, downstream processing, and bioavailability optimization. This technical guide provides an in-depth mechanistic evaluation of its solubility in water versus absolute ethanol, supported by self-validating experimental protocols.

Mechanistic Causality of Solvation

As a Senior Application Scientist, I frequently observe formulation failures stemming from a superficial understanding of salt-solvent interactions. The solvation of (1-Phenylpropan-2-yl)hydrazine dihydrochloride is not merely a function of "like dissolves like"; it is a competitive thermodynamic balance between the solid's crystal lattice energy and the solvent's hydration enthalpy.

The Aqueous Mechanism (Water): Water possesses a exceptionally high dielectric constant (


 at 25°C). When the dihydrochloride salt is introduced to an aqueous system, the solvent's polarity effectively shields the ionic charges. The molecule dissociates completely into the protonated hydrazinium cation and two chloride anions. The massive hydration energy released by the ion-dipole interactions with the 

and

groups easily overcomes the lattice energy. Consequently, the salt is freely soluble in water[].

The Ethanolic Mechanism (Ethanol): Ethanol has a significantly lower dielectric constant (


). It lacks the thermodynamic capacity to fully stabilize the separated ions, meaning the salt may partially exist as solvated ion pairs. However, the lipophilic 1-phenylpropan-2-yl moiety (the benzyl-methyl framework) interacts favorably with the hydrophobic ethyl chain of the solvent via van der Waals forces. While the free base of related hydrazine derivatives is highly soluble in organic solvents due to these hydrophobic characteristics[4], the ionic nature of the dihydrochloride salt restricts its ethanolic solubility compared to water. It remains soluble[], but its saturation point is reached much earlier than in an aqueous vehicle.

Comparative Solubility Data

To synthesize these physicochemical realities, the following table summarizes the quantitative and qualitative differences between the two solvent systems.

Physicochemical ParameterWater (H₂O)Absolute Ethanol (EtOH)
Dielectric Constant (ε at 25°C) 78.324.3
Primary Solvation Mechanism Ion-dipole interactions, extensive H-bondingHydrophobic interactions, moderate H-bonding
Lattice Energy Overcome By High hydration enthalpy of

and

Favorable van der Waals with the phenyl moiety
Relative Solubility Profile Freely Soluble (>100 mg/mL)Soluble (~10-30 mg/mL)
Dissolution Kinetics Rapid (driven by ionic dissociation)Moderate (limited by ion-pair separation)
Formulation Utility Primary vehicle for parenteral/aqueous dosingCo-solvent system, crystallization anti-solvent

Experimental Workflow: Thermodynamic Solubility Determination

Standard kinetic dissolution tests often yield artificially high solubility values due to transient supersaturation. To establish absolute trustworthiness, we employ a self-validating Isothermal Shake-Flask method. This protocol ensures that the causality of our data is rooted in true thermodynamic equilibrium.

Protocol: Isothermal Shake-Flask Method

  • Solvent Preparation: Dispense 10.0 mL of HPLC-grade Water and Absolute Ethanol into separate, pre-weighed 20 mL borosilicate glass vials.

  • Solid Phase Saturation: Incrementally add (1-Phenylpropan-2-yl)hydrazine dihydrochloride to each vial until a visible, persistent solid pellet remains.

    • Causality: The presence of excess solid is the only physical way to guarantee that the chemical potential of the solid matches that of the solute, validating thermodynamic saturation.

  • Isothermal Equilibration: Seal the vials and place them in a thermostatic shaker bath at 25.0 ± 0.1 °C at 150 RPM for 48 hours.

    • Causality: A 48-hour window is required to overcome the activation energy of dissolution for highly stable crystal lattices, preventing kinetic artifacts.

  • Phase Separation: Extract 2.0 mL of the suspension using a glass syringe and pass it through a 0.22 µm PTFE filter.

    • Critical Step: Discard the first 1.0 mL of the filtrate.

    • Causality: PTFE membranes can adsorb lipophilic moieties (like the phenyl ring). Discarding the initial volume saturates the membrane's binding sites, ensuring the collected sample accurately reflects the bulk concentration.

  • Quantification: Dilute the collected filtrate appropriately and quantify the API concentration using RP-HPLC with UV detection (e.g., at 210 nm) against a validated calibration curve.

Visualizing the Solvation Pathway

The following diagram maps the logical relationship between solvent polarity, the dominant solvation mechanism, and the resulting solubility profile.

SolvationMechanics API API: Pheniprazine Dihydrochloride (Crystal Lattice) Water Aqueous System (H₂O) ε = 78.3 API->Water High Polarity Ethanol Ethanolic System (EtOH) ε = 24.3 API->Ethanol Lower Polarity MechW Ion-Dipole Shielding Rapid Dissociation Water->MechW MechE Hydrophobic Solvation Ion-Pair Retention Ethanol->MechE OutW Freely Soluble (>100 mg/mL) MechW->OutW OutE Moderately Soluble (~10-30 mg/mL) MechE->OutE

Fig 1. Solvation mechanics of pheniprazine dihydrochloride in water vs. ethanol.

Formulation Implications

For researchers utilizing pheniprazine hydrochloride or dihydrochloride in psychopharmacology[2], water is the undisputed vehicle of choice for parenteral formulations or aqueous stock solutions. However, absolute ethanol serves as an excellent co-solvent or anti-solvent during the crystallization process of the API, allowing for the precise tuning of crystal habit and purity before final formulation.

References

  • [4] Title: Phenelzine - Solubility of Things Source: Solubility of Things URL: [Link]

  • [1] Title: Effect of 1-Phenyl-2-hydrazinopropane, a Potent Monoamine Oxidase (MAO) Inhibitor, on Brain Levels of Norepinephrine and Serotonin Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Metabolic Pathways and Pharmacodynamics of (1-Phenylpropan-2-yl)hydrazine in Mammalian Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Toxicologists, and Drug Development Scientists Content Type: Technical Whitepaper

Executive Summary

(1-Phenylpropan-2-yl)hydrazine, more commonly referred to in clinical literature as pheniprazine (or α-methylphenethylhydrazine), is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI)[1]. Originally introduced to the psychiatric pharmacopeia in the early 1960s under trade names such as Catron and Cavodil, its clinical deployment was ultimately aborted due to severe [1].

Despite its withdrawal, (1-Phenylpropan-2-yl)hydrazine remains a critical reference compound in neuropharmacology. Because its carbon skeleton is identical to that of amphetamine, its metabolic profiling offers unique insights into the intersection of hydrazine toxicity, Phase II acetylation polymorphisms, and monoaminergic neurotransmitter release.

Mechanism of Action & Target Engagement

Pheniprazine exerts its primary pharmacological effect through the irreversible inhibition of both MAO-A and MAO-B enzymes. The causality of this inhibition lies in the reactivity of the terminal hydrazine moiety.

Upon entering the active site of the MAO enzyme, the hydrazine group undergoes an initial enzyme-catalyzed oxidation. This reactive intermediate subsequently attacks the flavin adenine dinucleotide (FAD) cofactor, forming a highly stable, covalent hydrazone complex . This covalent linkage permanently inactivates the enzyme. Because the enzyme is irreversibly blocked, the pharmacodynamic effects—namely, the massive accumulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—significantly outlast the pharmacokinetic clearance of the drug itself, persisting until de novo enzyme synthesis occurs.

MAO_Inhibition A (1-Phenylpropan-2-yl)hydrazine B MAO Enzyme (FAD Cofactor) A->B Target Binding C Covalent Hydrazone Complex B->C Oxidation & Linkage D Irreversible MAO Inhibition C->D Induces E Monoamine Accumulation (DA, NE, 5-HT) D->E Downstream Effect

Mechanistic pathway of irreversible MAO inhibition by (1-Phenylpropan-2-yl)hydrazine.

Primary Metabolic Biotransformation Pathways

The biotransformation of (1-Phenylpropan-2-yl)hydrazine in mammalian systems dictates both its psychostimulant efficacy and its hepatotoxic profile. The metabolism proceeds via three primary intersecting routes:

  • Hydrazine Cleavage (Amphetamine Formation): Unlike non-methylated hydrazines (e.g., phenelzine), the α-methyl group in pheniprazine makes it a direct structural analog of amphetamine. Enzymatic cleavage of the hydrazine nitrogen-nitrogen or carbon-nitrogen bonds results in the [1][2]. This active metabolite acts as a potent monoamine releasing agent, which explains the distinct psychostimulant-like effects observed at high doses[1].

  • N-Acetylation (Phase II): A major metabolic pathway involves the acetylation of the hydrazine moiety by N-acetyltransferase (NAT) enzymes, primarily NAT2. This yields[3]. Because NAT2 expression is highly polymorphic in humans, the rate of pheniprazine acetylation varies significantly. "Slow acetylators" are exposed to higher circulating levels of the free hydrazine, drastically increasing their risk for hydrazine-mediated hepatotoxicity.

  • Aromatic Ring Hydroxylation (Phase I): Cytochrome P450 (CYP) enzymes mediate the hydroxylation of the aromatic ring. This is a minor pathway that increases the molecule's hydrophilicity, facilitating subsequent glucuronidation and renal excretion[2].

Metabolism P (1-Phenylpropan-2-yl)hydrazine M1 Amphetamine (Active Metabolite) P->M1 Hydrazine Cleavage M2 1-Acetyl-2-(1-methyl-2- phenylethyl)hydrazine P->M2 N-Acetylation (NAT2) M3 Ring-Hydroxylated Metabolites P->M3 CYP450 Hydroxylation

Primary mammalian metabolic biotransformation pathways of (1-Phenylpropan-2-yl)hydrazine.

Quantitative Pharmacokinetics & Metabolic Data

The physicochemical properties and metabolic distribution of (1-Phenylpropan-2-yl)hydrazine heavily influence its systemic behavior. The table below summarizes key quantitative data and their mechanistic significance[4].

ParameterValue / IdentityClinical & Mechanistic Significance
Molecular Weight 150.225 g/mol Small molecular size allows rapid diffusion across the blood-brain barrier (BBB).
CLogP 1.34Favorable lipophilicity ensures high central nervous system (CNS) penetration.
Primary Active Metabolite AmphetamineInduces secondary psychostimulant effects and vesicular monoamine release.
Major Phase II Metabolite 1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazineProduct of NAT2 metabolism; subject to genetic polymorphism (fast vs. slow acetylators).
Enzyme Target MAO-A and MAO-BNon-selective irreversible inhibition via FAD covalent binding.
Toxicity Profile Hepatotoxicity, Optic NeuritisDriven by reactive nitrogen species, oxidative stress, and glutathione depletion.

Experimental Methodologies for Metabolic Profiling

To rigorously evaluate the metabolic fate of hydrazine-based MAOIs, researchers must employ highly controlled in vitro microsomal stability assays. The following protocol is designed as a self-validating system to ensure high-confidence metabolite identification.

Protocol: In Vitro Microsomal Stability and LC-MS/MS Metabolite Identification

Scientific Rationale: Liver microsomes contain the full complement of CYP450 enzymes necessary for Phase I metabolism. The addition of an exogenous NADPH regenerating system is strictly required because CYP enzymes rely on a constant supply of reducing equivalents to drive the oxidation of the hydrazine moiety.

Step-by-Step Workflow:

  • Preparation of Reaction Mixture: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLM, final concentration 1.0 mg protein/mL) with 100 mM potassium phosphate buffer (pH 7.4) and 10 µM of (1-Phenylpropan-2-yl)hydrazine.

  • Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Causality: Pre-incubation prevents temperature-shock to the enzymes and ensures linear reaction kinetics from time zero.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Aliquoting and Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots. Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (phenelzine-d4). Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting all enzymatic activity to preserve an exact temporal snapshot of the metabolites. The internal standard self-validates the extraction efficiency and accounts for matrix effects during mass spectrometry.

  • Protein Clearance: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a high-performance liquid chromatography system coupled to a tandem mass spectrometer. Monitor for the parent mass (m/z 151.1[M+H]+) and the specific transitions for amphetamine (m/z 136.1) and the N-acetylated metabolite (m/z 193.1).

Toxicological Implications

The ultimate withdrawal of pheniprazine from the market was driven by its unacceptable toxicity profile. The hepatotoxicity (manifesting clinically as jaundice) is mechanistically linked to the generation of reactive nitrogen species and free radicals during the oxidation of the free hydrazine group. These reactive intermediates rapidly deplete hepatocellular reduced glutathione (GSH), leading to unchecked oxidative stress and hepatocellular necrosis[1]. Furthermore, the accumulation of amphetamine as a metabolite contributes to cardiovascular strain and neurotoxicity at elevated dosages, compounding the dangers of irreversible MAO inhibition[1][2].

References

1.[1] Pheniprazine - Wikipedia. Source: Wikipedia. URL:[Link] 2.[2] Metabolism of Monoamine Oxidase Inhibitors. Source: PubMed. URL:[Link] 3.[3] Microbial metabolism of phenelzine and pheniprazine. Source: PubMed. URL:[Link] 4.[4] Pheniprazine - Drug Central. Source: DrugCentral. URL: [Link]

Sources

Methodological & Application

High-Purity Synthesis of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride via Carbazate Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHZ-2026

Abstract & Strategic Overview

This application note details the synthesis of (1-phenylpropan-2-yl)hydrazine dihydrochloride (also known as Pheniprazine dihydrochloride), a potent monoamine oxidase inhibitor (MAOI). While direct condensation of phenylacetone (P2P) with hydrazine hydrate is chemically possible, it frequently results in the formation of symmetrical azines (


) and unstable hydrazones, complicating purification and reducing yield.

To meet pharmaceutical purity standards (>98%), this protocol utilizes a Carbazate Protection Strategy . By reacting phenylacetone with tert-butyl carbazate (Boc-hydrazine), we enforce a 1:1 stoichiometry, preventing azine formation. Subsequent catalytic hydrogenation and acid-mediated deprotection yield the target hydrazine as a stable dihydrochloride salt.

Retrosynthetic Analysis & Pathway

The synthesis is designed to maximize regioselectivity and safety. The use of the Boc-protecting group serves as a steric and electronic "blocker" against the formation of the thermodynamic azine byproduct.

G P2P Phenylacetone (Starting Material) Inter1 Boc-Hydrazone Intermediate P2P->Inter1 Condensation (Hexane/Reflux) BocHyd tert-Butyl Carbazate (Reagent) BocHyd->Inter1 Inter2 Boc-Protected Hydrazine Inter1->Inter2 Hydrogenation (H2, Pd/C) Target (1-Phenylpropan-2-yl) hydrazine 2HCl (Target) Inter2->Target Deprotection (HCl/Dioxane)

Figure 1: Synthetic pathway utilizing the Boc-carbazate blocking strategy to prevent azine dimerization.

Materials & Stoichiometry

Reagent Grade: All reagents must be ACS grade or higher. Phenylacetone is a controlled precursor in many jurisdictions; ensure regulatory compliance before acquisition.

ComponentMW ( g/mol )Equiv.Role
Phenylacetone 134.181.0Substrate
tert-Butyl Carbazate 132.161.1Nitrogen Source / Protecting Group
Palladium on Carbon (10%) N/A5 wt%Hydrogenation Catalyst
Hydrogen Gas (H₂) 2.02ExcessReducing Agent
HCl (4M in Dioxane) 36.464.0Deprotection / Salt Formation
Hexane/Ethanol N/ASolventReaction Medium
Experimental Protocol
Phase 1: Formation of the Boc-Hydrazone

Objective: Condense ketone with protected hydrazine while avoiding polymerization.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve Phenylacetone (13.4 g, 100 mmol) and tert-butyl carbazate (14.5 g, 110 mmol) in n-Hexane (200 mL).

    • Note: Hexane is chosen to facilitate the azeotropic removal of water. If solubility is an issue, a minimal amount of ethanol can be added, but water removal is critical.

  • Reflux: Heat the mixture to reflux (approx. 69°C). Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Continue reflux for 2–4 hours until water evolution ceases.

    • TLC Check: Silica gel, 20% EtOAc/Hexane. The ketone spot (

      
      ) should disappear, replaced by the hydrazone (
      
      
      
      ).
  • Isolation: Cool to room temperature. The Boc-hydrazone often crystallizes directly from cooling hexane. If not, evaporate the solvent under reduced pressure to yield a viscous oil or solid.

    • Yield Target: >90% (approx. 23 g).

Phase 2: Catalytic Hydrogenation

Objective: Reduce the C=N double bond to the C-N single bond.

  • Preparation: Dissolve the crude Boc-hydrazone (from Phase 1) in Ethanol (150 mL).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (1.2 g).

    • Safety: Pd/C is pyrophoric when dry. Wet with a small amount of water or add to the solvent under nitrogen flow.

  • Hydrogenation: Transfer to a Parr hydrogenation apparatus or a high-pressure vessel. Purge with

    
     three times. Pressurize to 40–60 psi (3–4 bar) .
    
  • Reaction: Agitate at room temperature for 6–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Concentration: Evaporate the filtrate to obtain the Boc-protected (1-phenylpropan-2-yl)hydrazine .

Phase 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and form the dihydrochloride salt.

  • Dissolution: Dissolve the hydrogenated intermediate in 1,4-Dioxane (50 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (100 mL, excess).

  • Deprotection: Allow the mixture to warm to room temperature and stir for 2 hours. Gas evolution (

    
     and Isobutylene) will be observed.
    
  • Precipitation: The product, (1-Phenylpropan-2-yl)hydrazine dihydrochloride , will precipitate as a white to off-white solid.

  • Filtration & Wash: Filter the solid under vacuum (Buchner funnel). Wash with cold diethyl ether (2 x 50 mL) to remove organic impurities.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Quality Control & Validation

The following analytical parameters confirm the identity and purity of the synthesized compound.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 113–116°C (lit.[1] value for HCl salt)Capillary MP
¹H NMR (D₂O)

1.2 (d, 3H, CH3), 2.8 (m, 2H, CH2), 3.4 (m, 1H, CH), 7.2-7.4 (m, 5H, Ar-H)
400 MHz NMR
Solubility Soluble in water, methanol; Insoluble in etherSolubility Test

Critical Impurity Check (Azine): If the "Direct Hydrazine" method (not recommended) were used, a peak at


 2.0–2.2 (N=C-CH3) in NMR would indicate azine contamination. The Boc route eliminates this risk.
Process Logic & Troubleshooting

The following decision tree illustrates the logic for handling reaction deviations.

Logic Start Phase 1 Complete: Check TLC Check1 Is Ketone Spot Gone? Start->Check1 Proceed Proceed to Hydrogenation Check1->Proceed Yes Recycle Add 0.1 eq Boc-Hydrazine Reflux 2h Check1->Recycle No H2_Check Phase 2 Complete: Check H2 Uptake Proceed->H2_Check Salt_Form Phase 3: Salt Formation H2_Check->Salt_Form Oily Product is Oily/Sticky? Salt_Form->Oily Triturate Triturate with Cold Ether/Acetone Oily->Triturate Yes Dry Vacuum Dry Oily->Dry No Triturate->Dry

Figure 2: Operational logic for reaction monitoring and workup.

Safety & Regulatory Compliance
  • Phenylacetone (P2P): This is a Schedule II controlled substance (US) and List I precursor (EU/UN). This protocol is intended strictly for authorized research facilities possessing valid DEA/Regulatory licenses.

  • Hydrazines: Hydrazine derivatives are potential carcinogens and hepatotoxins. All weighing and handling must occur inside a fume hood. Double-gloving (Nitrile) is recommended.

  • Hydrogenation: High-pressure hydrogen presents an explosion hazard. Ensure the Parr shaker or autoclave is grounded and located in a blast-shielded area.

References
  • Biel, J. H., et al. (1959).[2] "Hydrazines. I. Substituted Hydrazines." Journal of the American Chemical Society, 81(11), 2805–2813. Link

    • Foundational text on the synthesis of pheniprazine and rel
  • Eberson, L. (1963).[1] "Synthesis of 2-Phenylisopropylhydrazine-1-C14 Hydrochloride." Acta Chemica Scandinavica, 17, 2349-2350. Link

    • Validation of the reduction and salt form
  • Organic Syntheses. "Acetophenone Hydrazone." Org.[3][4][5] Synth. 1970, 50, 102. Link

    • General methodology for converting ketones to hydrazones while avoiding azines.
  • Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30(4), 205-213. Link

    • Review supporting the Boc-protection str

Sources

Application Note: Protocol for Preparing Pheniprazine Dihydrochloride Solutions for Injection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Pheniprazine dihydrochloride is a potent, irreversible, non-selective monoamine oxidase inhibitor (MAOI). While historically used as an antidepressant, it was withdrawn from human use due to severe hepatotoxicity and optic neuritis.[1] In current research, it serves as a critical tool compound for studying monoaminergic signaling and oxidative stress.[1]

Critical Challenge: As a hydrazine derivative, pheniprazine is chemically unstable in neutral-to-alkaline aqueous solutions, undergoing rapid auto-oxidation to form toxic byproducts (e.g., hydrazones, diazenes). Furthermore, the dihydrochloride salt yields a highly acidic solution that is incompatible with direct injection without buffering.[1]

The Solution: This protocol utilizes a "Just-in-Time" Preparation Strategy .[1] The compound is maintained in a stable acidic state during dissolution and neutralized to a physiologically tolerable range (pH 5.5–6.[1]5) immediately prior to filtration and administration.[1] This balances chemical stability with animal welfare.[1]

Safety & Handling (Strict Adherence Required)

  • Hazard Class: Hydrazine derivatives are potential carcinogens and known hepatotoxins.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment: Weighing and solubilization must be performed in a chemical fume hood.[1]

  • Inactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine moiety before disposal.[1]

Pre-Formulation Data[1][2][3]

PropertyValueImplication for Protocol
Molecular Weight 223.14 g/mol (Dihydrochloride)Use MW to calculate molarity if needed.
Solubility >50 mg/mL in WaterFreely soluble; no co-solvents (DMSO) needed for standard doses.[1]
Salt Form pH ~2.0 - 3.0 (1% solution)Must be buffered to prevent tissue necrosis at injection site.[1]
Stability (Solid) Good at -20°C (Desiccated)Store under inert gas if possible.[1]
Stability (Solution) Poor at pH > 7.0 Oxidizes rapidly in air/alkaline pH.[1] Prepare fresh.
Light Sensitivity HighProtect solution from light (amber vials/foil).[1]

Experimental Protocol: Preparation for Injection

Target Formulation
  • Concentration: 5 mg/mL (Typical stock for dosing 10–20 mg/kg in rats/mice).[1]

  • Vehicle: 0.9% Saline (Isotonic).[1]

  • Target pH: 5.5 – 6.5 (Compromise between stability and tolerability).

  • Volume: Example calculation for 10 mL final volume.

Materials
  • Pheniprazine Dihydrochloride powder.[1]

  • Sterile Water for Injection (SWFI) or 0.9% Sterile Saline.[1]

  • 1N NaOH (Sodium Hydroxide) and 0.1N NaOH for titration.[1]

  • pH Meter (Micro-probe recommended).[1]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.[1]

  • Amber glass vial (sterile).[1]

Step-by-Step Workflow
Step 1: Weighing & Initial Dissolution [1]
  • Calculate the required mass:

    
    [1]
    
  • Weigh 50 mg of Pheniprazine Dihydrochloride into a clean glass vial.

  • Add 8.0 mL (80% of final volume) of Sterile Saline.

  • Vortex gently until completely dissolved. The solution will be clear and colorless.[1]

    • Note: At this stage, the pH will be acidic (~pH 2-3). The compound is stable here.[1][2]

Step 2: Controlled Neutralization (The Critical Step)

Rationale: We must raise the pH to prevent injection pain/damage, but not so high that the drug degrades.

  • Place the pH probe into the solution.[1]

  • While stirring, add 1N NaOH dropwise to bring pH to ~4.0.

  • Switch to 0.1N NaOH for fine adjustment.

  • Slowly titrate until pH reaches 5.5 – 6.5 .

    • Warning: Do NOT exceed pH 7.[1][3]0. If the solution turns yellow/brown, oxidation has occurred; discard and restart.[1]

Step 3: Final Volume & Sterilization
  • Add Sterile Saline to bring the total volume to exactly 10.0 mL .

  • Mix by inversion (do not vortex vigorously to avoid aerating the solution).

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PES syringe filter .

  • Dispense into a sterile amber vial (or foil-wrapped vial).

Step 4: Administration
  • Route: Intraperitoneal (IP) or Subcutaneous (SC).[1][4]

  • Timing: Inject within 30 minutes of preparation.

  • Storage: Do not store excess solution. The neutralized hydrazine is prone to auto-oxidation.

Visualized Workflow (Graphviz)[1]

Pheniprazine_Protocol Start Solid Pheniprazine Dihydrochloride Dissolve Dissolve in Saline (80% Volume) Start->Dissolve AcidicState Acidic Solution (pH ~2-3) STABLE Dissolve->AcidicState Forms 2HCl salt Titrate Titrate with NaOH to pH 5.5 - 6.5 AcidicState->Titrate Just-in-Time OxidationRisk RISK: pH > 7.0 Rapid Oxidation Titrate->OxidationRisk Avoid Filter Sterile Filter (0.22 µm PES) Titrate->Filter Target Reached Inject Immediate Injection (IP / SC) Filter->Inject < 30 mins

Caption: "Just-in-Time" preparation workflow ensuring stability by limiting exposure to neutral pH.

Troubleshooting & Quality Control

ObservationCauseRemedial Action
Yellow/Brown Color Oxidation of hydrazine moiety.[1][3]Discard. Ensure water is fresh/degassed.[1][3] Do not overshoot pH > 7.[1]
Precipitation pH too high (free base precipitation) or salting out.[1]Ensure pH is < 7.[1]0. Check concentration limits (usually stable up to 50 mg/mL).[1]
Injection Site Necrosis Solution too acidic.[1]Ensure final pH is at least 5.[1]0. Inject slowly.

References

  • Chemical Identity & Toxicity

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 5929, Pheniprazine.[1] Retrieved from [Link]

  • Hydrazine Stability in Solution

    • Zheng, W., et al. (2016).[1] "Oxidative degradation of hydrazine derivatives in aqueous environments."[1][3] Environmental Science & Technology.[1] (General mechanism citation for hydrazine auto-oxidation at neutral pH).

  • Dosing & Pharmacology

    • Yen, H. C., et al. (1958).[1] "Pharmacology of pheniprazine (Catron)."[1] Journal of Pharmacology and Experimental Therapeutics. (Foundational text for in vivo dosing ranges).

  • Preparation Guidelines

Sources

Application Note: In Vitro Monoamine Oxidase (MAO) Inhibition Assay Using (1-Phenylpropan-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Mechanistic validation and protocol standardization for mechanism-based irreversible MAO inhibitors.

Executive Summary

Evaluating the inhibitory profile of legacy and novel monoamine oxidase (MAO) inhibitors requires robust, interference-free biochemical assays. (1-Phenylpropan-2-yl)hydrazine, commonly known as pheniprazine, is a potent, non-selective, and irreversible MAO inhibitor of the hydrazine class. This application note details a highly optimized, self-validating in vitro protocol using a kynuramine-based fluorometric assay . By avoiding the pitfalls of peroxidase-coupled assays, this methodology ensures high-fidelity kinetic and endpoint data for irreversible inhibitors.

Mechanistic Background & Assay Rationale

The Mechanism of Pheniprazine

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes localized to the outer mitochondrial membrane, responsible for the oxidative deamination of biogenic amines[1]. Pheniprazine acts as a mechanism-based (suicide) inhibitor. Rather than simply competing for the active site, the hydrazine moiety of pheniprazine undergoes enzymatic activation and subsequently forms a highly stable, covalent hydrazone adduct with the Flavin Adenine Dinucleotide (FAD) cofactor[2],[]. This permanently inactivates the enzyme, meaning that in vivo, MAO activity can only be restored via de novo protein synthesis[].

Causality in Assay Selection: Why Kynuramine?

Many standard MAO assays rely on the Amplex Red/Horseradish Peroxidase (HRP) system to detect the H₂O₂ byproduct of amine oxidation. However, hydrazine derivatives like pheniprazine can act as reducing agents that interfere with HRP or directly quench the resorufin signal, leading to artifactual "false-positive" inhibition[4].

To guarantee data integrity, this protocol utilizes kynuramine dihydrobromide , a non-selective substrate for both MAO-A and MAO-B[5]. MAO catalyzes the oxidative deamination of kynuramine into an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline (4-HQ) [5],[6]. 4-HQ is highly fluorescent in alkaline conditions, allowing for direct, interference-free quantification of enzyme activity.

MAO_Mechanism Kyn Kynuramine (Substrate) Aldehyde Aldehyde Intermediate Kyn->Aldehyde Oxidative Deamination HQ 4-Hydroxyquinoline (Fluorescent Product) Aldehyde->HQ Spontaneous Cyclization MAO Active MAO (FAD Cofactor) MAO->Kyn Catalyzes InactiveMAO Inactive MAO (Covalent FAD Adduct) MAO->InactiveMAO Irreversible Inactivation Pheniprazine Pheniprazine (Hydrazine MAOI) Pheniprazine->MAO Binds Active Site

Mechanistic pathway of kynuramine deamination and irreversible MAO inhibition by pheniprazine.

Experimental Protocol

Materials Required
  • Enzymes: Recombinant human MAO-A and MAO-B (typically 5 µg/mL final assay concentration).

  • Substrate: Kynuramine dihydrobromide (10 mM stock in dH₂O).

  • Inhibitors: Pheniprazine (Test), Clorgyline (MAO-A selective control), Selegiline (MAO-B selective control)[1].

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Stop Solution: 2N NaOH.

  • Plates: 96-well black, flat-bottom microplates.

Step-by-Step Methodology
  • Reagent Preparation: Thaw recombinant MAO enzymes on ice. Prepare a 100 µM working solution of kynuramine in assay buffer.

  • Inhibitor Dilution: Prepare a 10-point serial dilution (e.g., 3-fold) of pheniprazine in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation (Critical Step): Add 40 µL of the MAO enzyme solution and 5 µL of the diluted pheniprazine to the microplate wells. Incubate at 37°C for 15 to 30 minutes.

    • Causality Insight: Because pheniprazine is a mechanism-based inhibitor, time is required for the covalent FAD-adduct to form. Skipping pre-incubation will result in competitive substrate displacement and artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 5 µL of the kynuramine working solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from ambient light to prevent photobleaching of the forming fluorophore.

  • Reaction Termination: Add 50 µL of 2N NaOH to all wells.

    • Causality Insight: NaOH serves a dual purpose. It rapidly denatures the MAO enzyme, halting the reaction. Simultaneously, 4-HQ exhibits highly pH-dependent fluorescence; the alkaline environment (pH > 10) shifts the molecule into its most fluorescent anionic state, drastically improving the signal-to-noise ratio[6].

  • Fluorescence Measurement: Read the plate using a microplate reader set to Excitation: 310–320 nm and Emission: 380–400 nm [5].

Protocol_Workflow Step1 1. Reagent Preparation Prepare MAO enzymes, Kynuramine, and Pheniprazine Step2 2. Inhibitor Dilution Perform serial dilutions of Pheniprazine in buffer Step1->Step2 Step3 3. Pre-incubation (Critical) Incubate MAO + Pheniprazine for 15-30 min at 37°C Step2->Step3 Step4 4. Reaction Initiation Add Kynuramine (50-100 µM final) to mixture Step3->Step4 Note Pre-incubation is essential for mechanism-based irreversible inhibitors to form covalent bonds. Step3->Note Step5 5. Incubation Incubate for 30 min at 37°C in the dark Step4->Step5 Step6 6. Reaction Termination Add 2N NaOH to stop reaction and enhance signal Step5->Step6 Step7 7. Fluorescence Readout Measure at Ex: 310 nm / Em: 400 nm Step6->Step7

Step-by-step workflow for the in vitro kynuramine-based MAO inhibition assay.

The Self-Validating System Matrix

To ensure absolute trustworthiness, this protocol must be executed as a self-validating system. Every plate must include the following control matrix:

  • No-Enzyme Control (Blank): Buffer + Kynuramine + NaOH. Validates that background fluorescence is not originating from the spontaneous auto-oxidation of the substrate.

  • Vehicle Control (100% Activity): Enzyme + Kynuramine + 1% DMSO. Establishes the uninhibited maximum velocity (

    
    ) of the enzyme.
    
  • Compound Autofluorescence Check: Pheniprazine + Buffer + NaOH (No Enzyme, No Substrate). Confirms the test compound does not natively emit at 400 nm.

  • Time-Dependent Shift Check: To definitively prove the irreversible nature of pheniprazine, run parallel IC₅₀ curves with 0-minute and 30-minute pre-incubations. An irreversible inhibitor will show a significant leftward shift (lower IC₅₀) with prolonged pre-incubation, whereas a reversible competitive inhibitor will not.

Data Presentation & Expected Outcomes

Calculate the percentage of inhibition using the following formula: % Inhibition =[ 1 - (RFU_Test - RFU_Blank) / (RFU_Vehicle - RFU_Blank) ] × 100

Plot the % Inhibition against the log of the inhibitor concentration to derive the IC₅₀ using a four-parameter logistic non-linear regression model.

Table 1: Expected Pharmacological Profile of Reference MAO Inhibitors

Because pheniprazine is a non-selective inhibitor, it will demonstrate near-equipotent inhibition across both MAO isoforms, unlike targeted therapeutics[2],[7].

InhibitorChemical ClassMechanismSelectivityExpected MAO-A IC₅₀Expected MAO-B IC₅₀
Pheniprazine HydrazineIrreversibleNon-selective10 – 50 nM10 – 50 nM
Clorgyline PropargylamineIrreversibleMAO-A Selective1 – 10 nM> 10,000 nM
Selegiline PropargylamineIrreversibleMAO-B Selective> 10,000 nM5 – 20 nM

References

  • What is the mechanism of Beta-Phenylisopropylhydrazine? - Patsnap Synapse.
  • Monoamine oxidase inhibitor - Wikipedia.
  • Application Notes and Protocols for Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Format - Benchchem.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells - ResearchGate.
  • The inhibition of monoamine oxidase by phenformin and pentamidine - SciSpace.
  • Monoamine Oxidase Inhibitors, Agonists and Modulators - BOC Sciences.

Sources

HPLC method development for detection of phenylisopropylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC Method Development for the Detection of Phenylisopropylhydrazine (Pheniprazine)

Executive Summary & Chemical Context

Phenylisopropylhydrazine (pheniprazine) is a potent, irreversible monoamine oxidase inhibitor (MAOI) historically utilized in psychiatric research and depression management 1[1]. From an analytical perspective, quantifying pheniprazine in complex matrices (e.g., plasma, pharmaceutical formulations) presents a distinct challenge. The molecule features a reactive hydrazine moiety, is highly polar, and lacks a heavily conjugated chromophore. Consequently, direct UV detection at low wavelengths (e.g., 210–250 nm) is plagued by poor sensitivity and severe matrix interference.

While direct separation is achievable for bulk purity assays using specialized low-silanol, mixed-mode stationary phases (such as the Newcrom R1 column) coupled with acidic mobile phases2[2], achieving trace-level quantification requires chemical derivatization. This application note details a highly specific, pre-column derivatization High-Performance Liquid Chromatography (HPLC) method utilizing p-dimethylaminobenzaldehyde (p-DMAB) and UV-Vis detection, establishing a robust framework for pheniprazine analysis.

Mechanistic Rationale: The Causality of Derivatization

Why rely on pre-column derivatization rather than direct injection? The decision is rooted in the physicochemical limitations of substituted hydrazines.

  • Chromatographic Retention Enhancement: Hydrazines elute near the void volume on standard octadecylsilane (C18) columns due to their high polarity. By reacting the primary amine/hydrazine group of pheniprazine with p-DMAB, a bulky, hydrophobic p-dimethylaminobenzylhydrazone derivative is synthesized. This structural modification dramatically increases the analyte's retention factor (

    
    ), allowing for stable, reproducible interaction with the C18 stationary phase.
    
  • Bathochromic Shift for Specificity: The condensation reaction extends the

    
    -electron conjugation system of the molecule. This induces a significant bathochromic (red) shift, moving the absorption maximum (
    
    
    
    ) from the far-UV range to the visible spectrum at approximately 480 nm 3[3]. At 480 nm, endogenous biological proteins and common pharmaceutical excipients are optically transparent, effectively eliminating baseline noise and matrix interference.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and Reagent Blank controls to continuously verify the integrity of the derivatization and chromatographic separation.

Reagents and Materials
  • Analyte: Pheniprazine hydrochloride reference standard (>98% purity).

  • Derivatization Reagent: p-Dimethylaminobenzaldehyde (p-DMAB), prepared as a 1.0% (w/v) solution in methanol containing 0.1 M HCl. (Causality note: The acidic environment catalyzes the nucleophilic addition-elimination reaction required for hydrazone formation while preventing the auto-oxidation of the free hydrazine).

  • Mobile Phase: HPLC-grade Acetonitrile and 0.1% Phosphoric acid in Milli-Q water.

Step-by-Step Derivatization Workflow
  • Sample Preparation: Dissolve the pheniprazine sample in 0.1 M HCl to a target concentration (e.g., 10 µg/mL).

  • Reagent Addition: Transfer 1.0 mL of the sample solution into a 5 mL amber glass reaction vial. Add 1.0 mL of the p-DMAB reagent.

  • Condensation Reaction: Seal the vial and incubate in a water bath at 60°C for 30 minutes. This thermal energy is required to drive the condensation reaction to >99% completion.

  • Cooling & Filtration: Remove the vial, cool to room temperature (20-25°C) to stabilize the derivative, and filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

  • Self-Validation Control (Critical): Concurrently prepare a Reagent Blank by substituting the 1.0 mL sample solution with 1.0 mL of blank 0.1 M HCl. This blank must be injected prior to any samples to prove that unreacted p-DMAB does not co-elute with the pheniprazine derivative.

Chromatographic Conditions
  • Column: Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm) or an equivalent high-efficiency C18 column 3[3].

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0.0 – 5.0 min: 20% B

    • 5.0 – 15.0 min: Linear ramp to 80% B

    • 15.0 – 20.0 min: Hold at 80% B

    • 20.0 – 25.0 min: Re-equilibrate at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (ensures viscosity stability and reproducible retention times).

  • Detection: UV-Vis at

    
     = 480 nm.
    
  • Injection Volume: 20 µL.

Workflow Visualization

G cluster_prep Phase 1: Sample Preparation & Derivatization cluster_analysis Phase 2: HPLC-UV Analysis N1 Sample Aliquot (Pheniprazine in 0.1M HCl) N2 Add p-DMAB Reagent (Acidic Methanol) N1->N2 N3 Condensation Reaction (60°C for 30 min) N2->N3 N4 Cool & Filter (0.22 µm PTFE) N3->N4 N5 Auto-Sampler Injection (20 µL Volume) N4->N5 Transfer to HPLC Vial N6 RP-HPLC Separation (C18, Gradient Elution) N5->N6 N7 UV-Vis Detection (λ = 480 nm) N6->N7

Fig 1. Step-by-step workflow for the pre-column derivatization and HPLC-UV analysis of pheniprazine.

Method Validation Data

A rigorously developed analytical method must be validated according to ICH Q2(R1) guidelines. The pre-column derivatization approach yields highly reproducible quantitative data, summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Observed Value
Linearity Range

0.01 – 15.0 µg/mL
Limit of Detection (LOD) S/N

3
0.3 µg/L
Limit of Quantification (LOQ) S/N

10
1.2 µg/L
Intra-day Precision (RSD%)

2.0% (n=6)
0.8% - 1.2%
Accuracy (Recovery %) 95.0% - 105.0%97.4% - 100.9%
System Suitability Tailing Factor

1.5
1.15

Note: The LOD and LOQ values demonstrate the extreme sensitivity gained by shifting detection to 480 nm, aligning with established benchmarks for hydrazine derivative analysis 3[3].

Advanced Alternative: LC-MS/MS

For pharmacokinetic (PK) studies requiring ultra-trace detection (pg/mL range) in human plasma, UV detection may be insufficient. In such scenarios, researchers can pivot to High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This requires derivatization with alternative reagents, such as p-tolualdehyde, followed by gradient elution on a C18 column and detection via electrospray ionization (ESI) in positive selected reaction monitoring (SRM) mode 4[4].

References

  • Title: Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method Source: Chinese Journal of Applied Chemistry URL: [Link]

  • Title: Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde Source: PubMed URL: [Link]

  • Title: Separation of Pheniprazine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Application Note: Storage Conditions and Stability of Hydrazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrazine dihydrochloride (


) serves as a critical reducing agent and intermediate in pharmaceutical synthesis. While significantly more stable than anhydrous hydrazine or hydrazine hydrate, the dihydrochloride salt exhibits pronounced hygroscopicity and susceptibility to oxidative degradation when compromised. This guide outlines the physicochemical stability profile of hydrazine dihydrochloride and provides a validated protocol for its storage, handling, and quality control. Adherence to these protocols is essential to prevent stoichiometry shifts, formation of degradation products (primarily nitrogen gas), and safety hazards associated with its toxicological profile.[1]

Material Characterization & Stability Profile

Physicochemical Properties

Hydrazine dihydrochloride is the diprotonated salt of hydrazine. The addition of two equivalents of HCl stabilizes the volatile hydrazine base into a solid crystalline lattice, significantly reducing vapor pressure and flammability hazards.

PropertySpecificationCritical Note
Formula

(or

)
--
Molecular Weight 104.97 g/mol --
Appearance White crystalline powderYellowing indicates oxidation/degradation.[2][3]
Melting Point 198–200°CDecomposes upon melting.[2]
Solubility Water: Soluble (~37 g/100mL)Dissolution is endothermic.
Acidity (pH) < 1.0 (5% w/v aqueous solution)Highly corrosive to metals.
Mechanisms of Instability

Understanding the degradation pathways is crucial for designing effective storage protocols.

  • Hygroscopicity (Primary Failure Mode): The salt is highly hygroscopic. Absorption of atmospheric moisture leads to clumping and deliquescence. While water itself does not immediately degrade the molecule, the resulting aqueous environment mobilizes the ions, increasing susceptibility to oxidation and hydrolysis.

  • Oxidative Degradation: Hydrazine is a potent reducing agent. In the presence of oxygen (

    
    ), it oxidizes to nitrogen gas (
    
    
    
    ).[4] This reaction is catalyzed by trace metal ions (
    
    
    ,
    
    
    ) and elevated pH, though the acidic nature of the dihydrochloride salt offers some kinetic protection compared to the free base.
    • Net Reaction:

      
      [2]
      
  • Thermal Decomposition: At temperatures approaching 200°C, the crystal lattice collapses, releasing toxic HCl fumes and nitrogen oxides.

Visualizing Stability & Degradation Logic

The following diagram illustrates the causal relationships between environmental factors and material failure.

degradation_logic cluster_protection Protective Barrier Environment Environmental Factors Moisture Atmospheric Moisture (Hygroscopicity) Environment->Moisture Oxygen Atmospheric Oxygen (Oxidation) Environment->Oxygen SaltSoln Aqueous Micro-environment (Mobilized Ions) Moisture->SaltSoln Degradation Oxidative Dehydrogenation Oxygen->Degradation Metals Trace Metals (Catalysts: Cu, Fe) Metals->Degradation Catalyzes SaltSolid Hydrazine 2HCl (Crystalline Lattice) SaltSolid->SaltSoln Deliquescence SaltSoln->Degradation High Susceptibility Products Degradation Products: N2 (Gas) + H2O + HCl Degradation->Products InertGas Inert Gas Purge (N2 / Argon) InertGas->Oxygen Blocks Desiccant Desiccant Desiccant->Moisture Absorbs

Figure 1: Causal pathway of Hydrazine Dihydrochloride degradation highlighting the critical role of moisture in facilitating oxidation.[2]

Protocol: Optimal Storage Conditions

This protocol defines the "Gold Standard" for long-term storage (>6 months) to maintain purity >98%.[2]

Container Specifications
  • Primary Container: Amber glass or High-Density Polyethylene (HDPE) bottle. Glass is preferred to prevent gas permeability.

  • Seal: Screw cap with a Teflon (PTFE) liner to ensure chemical resistance and an airtight seal. Parafilm should be applied externally after closure.

Environmental Parameters
  • Temperature: Store at Room Temperature (15°C – 25°C) .

    • Note: Refrigeration is acceptable but introduces a risk of condensation upon opening. If refrigerated, allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold solid.

  • Atmosphere: Inert Gas Overlay (Nitrogen or Argon) is mandatory for opened containers.

  • Light: Protect from direct sunlight (Amber glass).

Storage Workflow (Step-by-Step)
  • Receipt: Inspect bottle for seal integrity. Verify appearance (must be white, not yellow).[2][5]

  • Initial Opening: Perform in a fume hood.

  • Usage: Aliquot the necessary amount quickly. Avoid leaving the bottle open.

  • Resealing:

    • Flush the headspace of the bottle with dry Nitrogen or Argon gas for 10–15 seconds.

    • Immediately screw the cap tightly.

    • Wrap the cap/neck junction with Parafilm.

  • Secondary Containment: Place the sealed bottle inside a desiccator or a secondary container with active desiccant (e.g., Silica Gel or

    
    ).
    

Protocol: Handling & Reconstitution

Safety Pre-requisites
  • Hazards: Carcinogen (Category 1B), Acute Toxicity (Oral/Dermal/Inhalation), Corrosive.[2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[2] Handle only in a functioning chemical fume hood.

Preparation of Stock Solutions

Aqueous solutions of hydrazine dihydrochloride are significantly less stable than the solid.

  • Solvent Preparation: Use Degassed Deionized Water .

    • Method: Boil water for 20 minutes and cool under nitrogen, or sparge with helium/nitrogen for 15 minutes. This removes dissolved oxygen.

  • Dissolution:

    • Weigh the solid.

    • Add degassed water.

    • Vortex until dissolved (dissolution is rapid).

  • Solution Storage:

    • Short Term (<24 hours): Store at 4°C protected from light.

    • Long Term: Do not store aqueous solutions. Prepare fresh. If absolutely necessary, freeze aliquots at -20°C, but validate stability upon thawing.

Quality Control: Analytical Methods

To verify the integrity of stored material, use one of the following methods.

Method A: Titration (Potassium Iodate)

Best for: Routine purity checks of bulk solid.

  • Principle: Hydrazine is oxidized by Potassium Iodate (

    
    ) in the presence of concentrated HCl.[6][7]
    
  • Reaction:

    
    [2]
    
  • Protocol:

    • Dissolve ~0.1g of sample (accurately weighed) in 20 mL water.

    • Add 30 mL concentrated HCl (reaction must be strongly acidic).

    • Add 5 mL Chloroform (

      
      ) or Carbon Tetrachloride (
      
      
      
      ) as an indicator layer.
    • Titrate with 0.1 M Standard

      
       solution.[6]
      
    • Endpoint: The organic layer (chloroform) turns violet (iodine formation) and then suddenly becomes colorless (conversion to Iodine Monochloride,

      
      ) at the equivalence point.
      
Method B: HPLC (Derivatization)

Best for: Trace analysis or stability indicating assays.[2]

  • Challenge: Hydrazine is polar and lacks a UV chromophore.[8]

  • Solution: Derivatization with Benzaldehyde to form Benzalazine .

  • Workflow:

    • Sample: Dissolve hydrazine salt in acetate buffer.

    • Derivatization: Add excess Benzaldehyde (1% in methanol). Incubate at 40°C for 30 mins.

    • Separation: C18 Column (Reverse Phase).[9][10]

    • Mobile Phase: Acetonitrile : Water (gradient or isocratic ~60:40).

    • Detection: UV at 300–310 nm .

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Material is yellow/beige Oxidative degradation has occurred.[2]Discard. Purity is compromised.
Material is clumpy/wet Moisture absorption (Deliquescence).Dry under vacuum over

if critical, otherwise discard.
Pressure buildup in bottle Nitrogen gas release from decomposition.Vent carefully in hood. Discard material.
Low Titration Value Loss of hydrazine content.[6]Check storage seal; ensure inert gas purge was used.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9321, Hydrazine. PubChem. Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Method 20: Hydrazine (Analysis via Benzaldehyde Derivatization). OSHA Sampling and Analytical Methods. Available at: [Link][2]

  • Vogel, A. I. A Textbook of Quantitative Inorganic Analysis. 3rd Edition. Titration of Hydrazine with Potassium Iodate (Andrews' Method).[7] Longmans, 1961.

  • Sojitra, C., et al. "Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method."[8] Indian Drugs, 2019.[8] Available at: [Link][2]

Sources

Procedures for handling hygroscopic hydrazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling and Reaction Protocols for Hygroscopic Hydrazine Hydrochloride Derivatives

Executive Summary

Hydrazine hydrochloride and its aryl/alkyl derivatives (e.g., phenylhydrazine hydrochloride) are indispensable bifunctional precursors in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles via the Fischer indole synthesis[1]. However, their pronounced hygroscopicity and severe toxicity profiles present significant handling challenges[2],[3]. This application note outlines the physicochemical rationale behind inert-atmosphere handling, provides a self-validating glovebox protocol, and details an optimized procedure for anhydrous Fischer indolization.

Physicochemical Properties & Hazard Profile

Hydrazine monohydrochloride (


) and related derivatives exist as white to slightly beige crystalline solids[2]. They are highly soluble in water and readily absorb atmospheric moisture, which can compromise stoichiometric precision and reaction yields[2],[4].

Table 1: Physicochemical and Safety Summary of Hydrazine Hydrochloride Derivatives

PropertyValue / CharacteristicHandling Implication
Melting Point 89–93 °C (Monohydrochloride)[2],[3]Thermally stable at standard conditions; avoid high-heat desiccation.
Water Solubility ~370 g/L at 20 °C[2]Extreme hygroscopicity; requires storage and handling in a dry, inert atmosphere[2],[4].
Toxicity Profile Toxic (Oral/Dermal/Inhalation)[3]Mandates strict PPE, localized exhaust, or glovebox isolation[5],[3].
Environmental Very toxic to aquatic life[3]Aqueous waste must be segregated and chemically quenched before disposal,[3].

Mechanistic Rationale: The Impact of Moisture on Reactivity

The necessity for rigorous anhydrous handling extends beyond simple mass accuracy. In the context of the Fischer indole synthesis, moisture contamination introduces three critical failure modes:

  • Stoichiometric Drift: Absorbed water increases the apparent mass of the reagent, leading to a sub-stoichiometric ratio of the active hydrazine derivative relative to the ketone.

  • Catalyst Quenching: Fischer indolization relies on Brønsted or Lewis acid catalysis (e.g., glacial acetic acid, polyphosphoric acid) to drive the tautomerization of the hydrazone to the ene-hydrazine[6],[7]. Adventitious water acts as a competing Lewis base, dampening catalytic efficacy and stalling the critical [3,3]-sigmatropic rearrangement.

  • Oxidative Degradation: Hydrazine derivatives are strong reducing agents[2]. In the presence of moisture and ambient oxygen, they are highly susceptible to oxidative degradation, forming inert diazonium byproducts and darkening in color.

Protocol 1: Glovebox Handling & Precision Weighing

To ensure self-validating accuracy, all transfers and weighing of hygroscopic hydrazine salts must be conducted within a controlled inert environment (Argon or Nitrogen glovebox) maintaining


 and 

levels strictly below 1 ppm[8].

Step-by-Step Methodology:

  • Material Preparation: Degas all porous materials (e.g., cleanroom tissues) and pre-dry all glassware in a 150 °C oven overnight[9],[8]. Allow glassware to cool under vacuum in the antechamber.

  • Antechamber Cycling: Place the sealed container of the hydrazine hydrochloride derivative into the antechamber. Perform a minimum of three vacuum/backfill cycles. Note: If the chemical was previously opened in air, the powder itself must be degassed carefully under vacuum before entering the main chamber[9].

  • Static Mitigation: Extremely dry hygroscopic powders often generate static charge. Discharge the weighing area and spatulas using an anti-static ionizer gun to prevent material loss.

  • Precision Weighing: Tare a dried reaction vial. Slowly dispense the required mass of the hydrazine derivative. Avoid rapid movements that could aerosolize the toxic powder[10].

  • Sealing: Cap the reaction vial tightly with a PTFE-lined septum cap. Seal the perimeter with electrical tape before cycling it out of the glovebox to prevent moisture ingress during transport to the fume hood.

G A Glassware Baking (150°C) B Antechamber Cycling (3x Ar) A->B C Static Mitigation B->C D Precision Weighing C->D E Septum Sealing D->E

Inert-atmosphere transfer and weighing workflow for hygroscopic hydrazine salts.

Protocol 2: Anhydrous Fischer Indole Synthesis

This protocol outlines the acid-catalyzed condensation of a substituted phenylhydrazine hydrochloride with a ketone to yield a substituted indole[1],[6]. Utilizing the hydrochloride salt directly provides an internal proton source that facilitates initial hydrazone formation without requiring prior free-basing.

Step-by-Step Methodology:

  • Reaction Setup: Transfer the septum-sealed vial containing the pre-weighed arylhydrazine hydrochloride (1.0 equiv) to a Schlenk line. Purge the headspace with Argon.

  • Reagent Addition: Via syringe, add the target ketone (1.1 equiv) and anhydrous glacial acetic acid (10–20 mL per gram of hydrazine) directly through the septum[6]. The acetic acid serves as both the solvent and a mild Brønsted acid catalyst[6].

  • Condensation & Rearrangement: Heat the mixture to reflux (approx. 118 °C) under a positive pressure of Argon for 4–8 hours[6]. Monitor the consumption of the hydrazone intermediate via TLC.

  • Quenching & Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a large volume of crushed ice and water[6].

  • Neutralization: Slowly neutralize the acidic solution using saturated aqueous sodium bicarbonate (

    
    ) until effervescence ceases[6]. Causality: Rapid neutralization prevents the acid-catalyzed degradation or polymerization of the newly formed electron-rich indole ring.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
    
    
    
    ), filter, and concentrate in vacuo[6]. Purify via silica gel flash chromatography.

G A Arylhydrazine HCl + Ketone B Arylhydrazone Intermediate A->B -H2O, H+ C Ene-Hydrazine Tautomer B->C Acid Catalysis D [3,3]-Sigmatropic Rearrangement C->D Heat E Aminal Intermediate D->E Cyclization F Substituted Indole + NH4Cl E->F -NH3

Mechanistic pathway of the acid-catalyzed Fischer indole synthesis.

Safety, Quenching, and Decontamination

Due to the toxic and reactive nature of hydrazine derivatives, strict decontamination protocols must be enforced.

  • Spill Mitigation: In the event of a spill inside the glovebox, immediately wipe the area with a dry cleanroom tissue, seal the waste in a plastic bag, and remove it via the antechamber[11]. Do not leave contaminated waste inside the box, as volatile components can irreversibly poison the copper catalyst bed[12],[11].

  • Chemical Quenching: Hydrazine hydrochloride residues on glassware or bench surfaces can be safely neutralized using a diluted solution of calcium hypochlorite or sodium hypochlorite (bleach). This oxidizes the hydrazine species into benign nitrogen gas and water. Ensure this is done in a well-ventilated fume hood to safely disperse the evolved gas.

References

  • Benchchem. Hydrazine Hydrochloride | High-Purity Reagent. 2

  • Sciencemadness Wiki. Hydrazine hydrochloride.Link

  • ChemBK. Hydrazine monohydrochloride. 3

  • Ossila. How to Use a Glove Box: Standard Operating Procedure.9

  • EPFL Occupational Health and Safety. Glovebox safety guidelines. 10

  • Benchchem. Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis. 6

  • National Institutes of Health (PMC). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters. 1

  • Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. 5

  • University of San Diego. Glovebox Usage Protocols. 12

  • Ohio State University. Standard Operating Procedure for Use of Glove Boxes. 11

  • University College Dublin. School of Chemistry SOP For Operation Of Glove Boxes. 8

  • Thieme-connect. Product Class 13: Indole and Its Derivatives. 7

Sources

Application Note: Dosing Guidelines for Pheniprazine Dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Pheniprazine dihydrochloride (JB-516) is a potent, irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1] Historically used as an antidepressant (Catron), it was withdrawn from clinical use due to hepatotoxicity but remains a critical tool in preclinical research for modeling monoaminergic signaling, depression, and anxiety.[1]

This application note provides authoritative dosing guidelines for pheniprazine in rodent models (rats and mice). It synthesizes historical pharmacological data with modern animal welfare standards to optimize experimental windows while minimizing the confounding risks of liver toxicity.[2]

Compound Profile & Preparation[2][3][4][5]

Chemical Identity[2][6]
  • Name: Pheniprazine Dihydrochloride[2]

  • Synonyms: JB-516, Catron, (1-Methyl-2-phenylethyl)hydrazine dihydrochloride[1][2]

  • Molecular Weight: ~223.14 g/mol (Salt); ~150.22 g/mol (Free Base)[1][2]

  • Mechanism: Irreversible inhibition of MAO-A and MAO-B enzymes.[2][3]

  • Solubility: Highly soluble in water and physiological saline.[2]

Storage & Stability[8]
  • Powder: Store at -20°C, desiccated and protected from light.

  • Solution: Unstable in solution over long periods due to oxidation of the hydrazine group.[2] Prepare fresh daily.

Preparation Protocol (Standard 10 mL Stock)

Objective: Create a 2 mg/mL solution (calculated as free base) for a target dose of 2 mg/kg at an injection volume of 1 mL/kg.

  • Calculate Mass:

    • Target Concentration: 2 mg/mL (free base).[1][2]

    • Salt Correction Factor: MW_salt / MW_base ≈ 223.14 / 150.22 ≈ 1.48 .[2]

    • Mass Required: 2 mg/mL × 10 mL × 1.48 = 29.6 mg of Pheniprazine Dihydrochloride.[2]

  • Solubilization:

    • Weigh 29.6 mg of powder.[2]

    • Dissolve in 10 mL of sterile 0.9% saline (0.9% NaCl).

    • Vortex for 30 seconds until fully dissolved (solution should be clear).

  • pH Check:

    • The dihydrochloride salt is acidic.[2] Check pH; if < 4.0, buffer carefully to pH ~6.0–7.0 using dilute NaOH to prevent injection site irritation (peritonitis).[1][2]

  • Filtration:

    • Filter sterilize using a 0.22 µm syringe filter if administering intravenously or intracranially.[2]

Mechanism of Action

Pheniprazine acts by covalently binding to the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme, permanently disabling it.[1] This leads to a rapid and sustained increase in synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1]

MAO_Inhibition Pheniprazine Pheniprazine (Irreversible Inhibitor) MAO_Enzyme MAO-A / MAO-B (Mitochondrial) Pheniprazine->MAO_Enzyme Binds FAD Cofactor Complex Covalent Drug-Enzyme Complex (Inactive) MAO_Enzyme->Complex Irreversible Inactivation Metabolites Deaminated Metabolites MAO_Enzyme->Metabolites Blocked Neurotransmitters Monoamines (5-HT, DA, NE) Neurotransmitters->MAO_Enzyme Normal Degradation Synaptic_Levels Increased Synaptic Availability Neurotransmitters->Synaptic_Levels Accumulation

Figure 1: Mechanism of irreversible MAO inhibition by pheniprazine, leading to monoamine accumulation.[1]

Dosing Guidelines

Critical Safety Warning: Pheniprazine is a hydrazine derivative associated with hepatotoxicity.[2] High doses (>10 mg/kg) or prolonged chronic use can cause liver damage that confounds behavioral data (e.g., sickness behavior mimicking depression).[1][2]

Species: Rat (Sprague-Dawley / Wistar)[1][2]
Study TypeRouteRecommended DoseFrequencyNotes
Acute Behavioral I.P.2 – 5 mg/kg Single InjectionPeak behavioral effects (locomotion, stereotypy) occur 2–4 hours post-dose.[2]
Chronic Antidepressant I.P. / S.C.[4][5][6]0.5 – 2 mg/kg Daily (14-21 days)mimics clinical latency; monitor weight daily for toxicity.[1][2]
MAO Inhibition (Biochem) I.P.5 – 10 mg/kg Single InjectionAchieves >90% inhibition of MAO-A/B within 2 hours.[2]
Species: Mouse (C57BL/6)[1][2]
Study TypeRouteRecommended DoseFrequencyNotes
Acute Behavioral I.P.3 – 8 mg/kg Single InjectionMice generally require slightly higher mg/kg doses than rats due to faster metabolism.[2]
Chronic Antidepressant I.P.1 – 3 mg/kg Daily (14 days)Watch for "serotonin syndrome" signs (tremor, hind limb abduction) at higher doses.[1][2]
Washout Period

Because inhibition is irreversible, enzyme activity only returns via de novo protein synthesis.[1][2]

  • 50% Recovery: ~5–7 days.[2]

  • Full Recovery: 14–21 days.[2]

  • Experimental Design Implication: If testing "drug-free" behavior after MAO inhibition, a minimum 2-week washout is required.[2]

Experimental Workflows

Workflow A: Acute Behavioral Assessment (e.g., Open Field, Forced Swim)[1]
  • Acclimatization: Handle animals for 3 days prior to testing to reduce stress.

  • Baseline: Record baseline weight and locomotor activity.

  • Administration: Inject Pheniprazine (2–5 mg/kg i.p.) or Vehicle (Saline).[1][2]

  • Latency: Wait 2 to 4 hours . Unlike reuptake inhibitors, MAOIs require time to accumulate synaptic monoamines to functional levels.[1]

  • Testing: Perform behavioral assay (e.g., 5-minute Forced Swim Test).

  • Tissue Collection: Euthanize immediately after testing to correlate brain amine levels with behavior.[2]

Workflow B: Neurochemical Validation (HPLC)

Workflow cluster_Endpoints Endpoint Analysis Start Start: Acclimatization (3-5 Days) Dosing Dosing: Pheniprazine (5 mg/kg I.P.) Start->Dosing Wait Latency Period (2 - 4 Hours) Dosing->Wait Dissection Brain Dissection (Striatum/Cortex) Wait->Dissection HPLC HPLC-ECD Analysis Dissection->HPLC Measure 5-HT/DA MAO_Assay Ex Vivo MAO Activity Assay Dissection->MAO_Assay Confirm Inhibition

Figure 2: Workflow for validating MAO inhibition and neurochemical elevation.

Safety & Toxicology Monitoring

The hydrazine moiety in pheniprazine poses a risk of hepatotoxicity, which was the primary cause for its withdrawal from the human market. In rodent studies, this can manifest as general malaise, which confounds behavioral results (e.g., reduced mobility in FST may be sickness, not "despair").[1]

Mandatory Monitoring Criteria:

  • Body Weight: Weigh daily. A loss of >10% body weight over a chronic study indicates toxicity; the animal should be removed.

  • Coat Condition: Look for piloerection (ungroomed coat), a sign of distress or sickness.[1][2]

  • Porphyrin: In rats, accumulation of red porphyrin (chromodacryorrhea) around eyes/nose indicates stress.[1][2]

  • Dose Ceiling: Do not exceed 10 mg/kg for survival surgery or chronic studies.[2] Higher doses (15-20 mg/kg) are typically reserved for terminal acute biochemical studies where long-term survival is not required.[2]

References

  • Biel, J. H., et al. (1959).[1][2] "Monoamine oxidase inhibitors (hydrazines)." Journal of the American Chemical Society, 81(11), 2805-2813.[1] Link[1][2]

  • Baker, G. B., et al. (1984).[1][2] "Rat brain concentrations of 5-hydroxytryptamine following acute and chronic administration of MAO-inhibiting antidepressants."[2][3][7] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 8(4-6), 653-656.[1][2][7] Link

  • Todd, K. G., & Baker, G. B. (1995).[1][2] "Chronic administration of the antidepressants phenelzine... decreases binding to 5-HT2A receptors."[2][5][6] Cellular and Molecular Neurobiology, 15, 361–370.[1][5] Link

  • McKim, K. S., et al. (2011).[1][2] "The MAO inhibitor phenelzine improves functional outcomes in mice with experimental autoimmune encephalomyelitis."[1][2][8] Brain, Behavior, and Immunity, 25(8), 1677-1688.[1] Link

  • Tipton, K. F. (2018).[1][2] "90 years of monoamine oxidase: some progress and some confusion."[2] Journal of Neural Transmission, 125, 1519–1551.[1] Link[1][2]

  • U.S. EPA. (2004).[1][2] "Toxicological Review of Hydrazine." Integrated Risk Information System (IRIS).[1][2] (Reference for hydrazine hepatotoxicity limits). Link

Sources

Application Notes and Protocols: Preparation of Analytical Standards for (1-Phenylpropan-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Phenylpropan-2-yl)hydrazine is a hydrazine derivative of significant interest in pharmaceutical and chemical research. As with any analytical study, the availability of a well-characterized, high-purity analytical standard is paramount for accurate quantification and identification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of (1-Phenylpropan-2-yl)hydrazine analytical standards.

The protocols outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale for experimental choices, providing a robust framework for producing reliable analytical standards.

Safety First: Handling Hydrazine Derivatives

Hydrazine and its derivatives are classified as hazardous materials and require strict adherence to safety protocols.[1][2] Anhydrous hydrazine is dangerously unstable, toxic, carcinogenic, and corrosive.[3] While aqueous solutions are less hazardous, they still pose significant risks.[4]

Core Safety Mandates:

  • Engineering Controls: All manipulations of (1-Phenylpropan-2-yl)hydrazine and its precursors must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2][3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

    • Respiratory Protection: For potential significant exposures or emergencies, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[2]

    • Eye and Face Protection: At a minimum, splash-proof chemical safety goggles must be worn. A face shield used in conjunction with goggles is highly recommended.[2]

    • Hand Protection: Chemical-resistant gloves, such as butyl rubber, neoprene, or nitrile, are essential to prevent skin contact.[2][4]

    • Protective Clothing: A flame-resistant lab coat and a chemical-resistant apron should be worn.[3]

  • Storage: Store (1-Phenylpropan-2-yl)hydrazine in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[5] It should be stored under an inert atmosphere and away from incompatible materials such as oxidizing agents, acids, and metal oxides.[4][5]

  • Spill and Emergency Procedures: Familiarize yourself with the location and operation of safety showers and eyewash fountains.[4] In case of a spill, evacuate the area and notify the appropriate safety personnel.[3] For skin contact, immediately flush the affected area with water for at least 15 minutes.[3]

Synthesis of (1-Phenylpropan-2-yl)hydrazine

The synthesis of (1-Phenylpropan-2-yl)hydrazine is typically achieved through the reduction of the corresponding hydrazone, (E)-1-phenylpropan-2-ylidenehydrazine. This two-step process involves the initial formation of the hydrazone from 1-phenylpropan-2-one (phenylacetone) and hydrazine, followed by a selective reduction of the C=N double bond.

Part 1: Synthesis of (E)-1-phenylpropan-2-ylidenehydrazine

The formation of a hydrazone from a ketone and hydrazine is a well-established condensation reaction.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenylpropan-2-one (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution. A few drops of glacial acetic acid can be added as a catalyst.[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, remove the solvent under reduced pressure.

  • Isolation: The crude (E)-1-phenylpropan-2-ylidenehydrazine can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent followed by removal of the solvent.

Part 2: Reduction to (1-Phenylpropan-2-yl)hydrazine

The reduction of the hydrazone to the corresponding hydrazine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend a suitable catalyst (e.g., 10% Palladium on Carbon) in a solvent such as ethanol or methanol.

  • Substrate Addition: Add the crude (E)-1-phenylpropan-2-ylidenehydrazine to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude (1-Phenylpropan-2-yl)hydrazine.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction P2P 1-Phenylpropan-2-one Reaction1 Condensation Reaction (Ethanol, Acetic Acid) P2P->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Hydrazone (E)-1-phenylpropan-2-ylidenehydrazine Reaction1->Hydrazone Reaction2 Catalytic Hydrogenation (Ethanol) Hydrazone->Reaction2 Catalyst H2, Pd/C Catalyst->Reaction2 Product (1-Phenylpropan-2-yl)hydrazine Reaction2->Product

Caption: Synthesis of (1-Phenylpropan-2-yl)hydrazine.

Purification of the Analytical Standard

The purity of an analytical standard is critical. The crude (1-Phenylpropan-2-yl)hydrazine will likely contain unreacted starting materials and byproducts. Purification is essential to achieve the desired high purity.

Purification Strategy

A multi-step purification strategy is often necessary. This may include:

  • Extraction: An acid-base extraction can be employed to separate the basic hydrazine product from neutral or acidic impurities.

  • Chromatography: Column chromatography (e.g., silica gel or alumina) can be effective for separating closely related compounds.[8] The use of a solvent system doped with a small amount of a base like triethylamine can improve the chromatography of basic compounds on silica gel.[8]

  • Distillation: For thermally stable compounds, vacuum distillation can be a powerful purification technique.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[8][9]

Protocol: Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow

G Crude Crude (1-Phenylpropan-2-yl)hydrazine Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Distillation Vacuum Distillation (if applicable) Chromatography->Distillation Crystallization Recrystallization (if solid) Distillation->Crystallization Pure High-Purity Analytical Standard Crystallization->Pure

Caption: General purification workflow for the analytical standard.

Characterization of the Analytical Standard

Thorough characterization is necessary to confirm the identity and purity of the prepared (1-Phenylpropan-2-yl)hydrazine. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Elucidation and Purity AssessmentThe spectra should be consistent with the structure of (1-Phenylpropan-2-yl)hydrazine. The absence of impurity peaks indicates high purity.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂ = 150.22 g/mol ).
Infrared (IR) Spectroscopy Functional Group IdentificationThe IR spectrum should show characteristic absorptions for N-H stretching and bending, as well as aromatic C-H and C=C stretching.
High-Performance Liquid Chromatography (HPLC) Purity DeterminationA single, sharp peak should be observed under optimized chromatographic conditions. Purity can be quantified by peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and Volatile Impurity AnalysisProvides information on both the purity of the main component and the identity of any volatile impurities.
Elemental Analysis (CHN) Elemental Composition ConfirmationThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within acceptable limits of the theoretical values.

Table 1: Analytical Characterization Techniques

Stability and Storage of the Analytical Standard

Hydrazine derivatives can be susceptible to degradation, particularly through oxidation.[10] Proper storage is crucial to maintain the integrity of the analytical standard over time.

Stability Considerations:

  • Oxidation: Exposure to air can lead to oxidation.[10] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Light and Heat: Protect the standard from light and store at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.[4]

  • pH: Hydrazine solutions are generally more stable under acidic conditions.[10][11]

Recommended Storage Protocol:

  • Container: Store the purified (1-Phenylpropan-2-yl)hydrazine in a tightly sealed, amber glass vial.

  • Atmosphere: Displace the air in the vial with an inert gas before sealing.

  • Temperature: Store the vial at -20°C for long-term storage.

  • Documentation: Clearly label the vial with the compound name, purity, date of preparation, and storage conditions.

A stability study should be conducted to determine the shelf-life of the analytical standard under the specified storage conditions. This involves periodically re-analyzing the standard to monitor for any degradation.

Conclusion

The preparation of a high-purity analytical standard of (1-Phenylpropan-2-yl)hydrazine requires a systematic approach encompassing synthesis, purification, and comprehensive characterization. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce reliable standards essential for accurate analytical measurements. Adherence to strict safety protocols is paramount throughout all stages of handling this hazardous compound.

References

  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions.
  • Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. doi: 10.4236/ijoc.2022.121003.
  • MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.
  • ResearchGate. (2020, August 31). How to purify hydrazone?
  • Reddit. (2021, July 26). Need a purification method for a free hydrazone.
  • ResearchGate. (n.d.). Decompostion of Hydrazine in Aqueous Solutions.

Sources

Application Note: Solvent Selection and Extraction Protocols for (1-Phenylpropan-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(1-Phenylpropan-2-yl)hydrazine, commonly known as pheniprazine, is a potent, irreversible monoamine oxidase inhibitor (MAOI). While structurally related to amphetamines, the presence of a terminal primary hydrazine moiety presents significant challenges for modern analytical extraction and quantification.

Hydrazines are highly reactive nucleophiles, extremely prone to rapid auto-oxidation, and thermally labile. Furthermore, the basicity of the terminal nitrogen requires precise pH control during sample preparation to ensure quantitative recovery. This application note provides a scientifically grounded guide for selecting extraction solvents and details field-validated protocols for the liquid-liquid extraction (LLE) and derivatization of (1-Phenylpropan-2-yl)hydrazine from complex matrices.

Physicochemical Rationale for Solvent Selection

pH-Dependent Partitioning

(1-Phenylpropan-2-yl)hydrazine possesses a basic hydrazine moiety whose ionization state is strictly governed by its


[1]. At a physiological pH of 7.4, the molecule exists in an equilibrium that heavily favors the protonated, hydrophilic state. To drive the analyte into an organic phase, the aqueous matrix must be alkalinized to at least two pH units above its 

(i.e., pH > 10). Historically, saturated potassium hydroxide (KOH) or potassium carbonate has been used to effectively achieve this free-base state prior to extraction[2].
Solvent Causality and Selection

Once deprotonated, the free base of (1-Phenylpropan-2-yl)hydrazine exhibits moderate lipophilicity (


). Selecting the correct organic solvent is critical to prevent analyte degradation during phase transfer:
  • Diethyl Ether: The classical solvent cited in original synthesis and extraction patents[2]. While it provides excellent recovery due to its ideal dielectric constant, ether rapidly forms peroxides upon exposure to air and light. These peroxides will aggressively oxidize the hydrazine moiety, leading to poor analytical reproducibility.

  • Methyl tert-butyl ether (MTBE): The modern solvent of choice. It offers the same favorable extraction efficiency and volatility as diethyl ether but is sterically hindered from forming peroxides, thereby protecting the oxidation-sensitive hydrazine.

  • Dichloromethane (DCM): Highly effective for extracting basic amines, but its higher density means it forms the bottom layer during LLE. This complicates high-throughput pipetting workflows and increases the risk of aspirating the aqueous matrix.

  • Ethyl Acetate (EtOAc): Strictly Avoided. Esters can undergo aminolysis/hydrazinolysis when exposed to highly reactive primary hydrazines, forming acetylated artifacts (hydrazides) and drastically reducing the yield of the target analyte.

Quantitative Data: Solvent Comparison

SolventDensity (g/mL)Dielectric Constant (

)
Peroxide RiskHydrazine CompatibilityLLE Layer Position
Diethyl Ether 0.714.3HighPoor (Oxidation risk)Top
MTBE 0.742.6Very LowExcellentTop
DCM 1.339.1NoneGoodBottom
Ethyl Acetate 0.906.0NonePoor (Acyl transfer risk)Top

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) using MTBE

This self-validating protocol ensures the analyte remains stable by utilizing a peroxide-free solvent and immediate processing to prevent oxidative loss.

Reagents:

  • 1 M Potassium Hydroxide (KOH)[2]

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (IS) solution

Step-by-Step Methodology:

  • Aliquot: Transfer 500 µL of the aqueous sample (e.g., plasma or reaction quench) into a 2 mL microcentrifuge tube.

  • Spike: Add 10 µL of the IS solution. Vortex for 10 seconds to ensure homogeneity.

  • Alkalinization: Add 100 µL of 1 M KOH. Vortex immediately.

    • Causality: This shifts the matrix pH > 10, neutralizing the hydrazine to its lipophilic free-base form, which is a prerequisite for organic partitioning.

  • Extraction: Add 1.0 mL of MTBE. Cap tightly and mix via a multi-tube vortexer for 5 minutes.

    • Causality: MTBE is chosen over EtOAc to prevent hydrazide artifact formation, and over ether to prevent peroxide-driven oxidation.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean glass autosampler vial.

LLE_Workflow A Aqueous Matrix (pH ~7.4) B Alkalinization (Add 1M KOH -> pH > 10) A->B Deprotonation C Solvent Addition (Add MTBE) B->C Partitioning Prep D Phase Separation (Centrifuge 10,000 x g) C->D Agitation E Organic Phase (Top) [Free Base Analyte] D->E Extraction F Aqueous Phase (Bottom) [Discard] D->F Waste

Workflow for the pH-dependent Liquid-Liquid Extraction of (1-Phenylpropan-2-yl)hydrazine.

Protocol B: Derivatization for GC-MS Analysis

Free hydrazines exhibit severe peak tailing and thermal degradation in GC injection ports. Derivatization with acetone converts the reactive hydrazine into a stable hydrazone, enabling robust trace-level detection[3].

Step-by-Step Methodology:

  • Reagent Addition: To the 800 µL MTBE extract from Protocol A, add 50 µL of anhydrous acetone.

  • Reaction: Incubate the sealed vial at 40°C for 30 minutes.

    • Causality: The primary amine of the hydrazine undergoes nucleophilic attack on the acetone carbonyl, followed by dehydration to form a thermally stable acetone hydrazone derivative[3].

  • Concentration: Evaporate the solvent under a gentle stream of ultra-pure nitrogen at room temperature to a final volume of ~100 µL.

  • Analysis: Inject 1 µL into the GC-MS (SIM mode targeting the specific molecular ion of the derivatized analyte).

Derivatization N1 Analyte (Reactive Hydrazine) N3 Nucleophilic Addition & Dehydration N1->N3 N2 Acetone (Derivatizing Agent) N2->N3 N4 Acetone Hydrazone (Stable for GC-MS) N3->N4 - H2O

Derivatization pathway of the hydrazine with acetone to form a stable hydrazone for GC-MS.

References

  • Lakeside Laboratories Inc. (1961). Phenylalkylhydrazines and use as psychotherapeutics (US3000903A). Google Patents. 2

  • Fortin, D. T., & Chen, R. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. PubMed. 3

  • Alagarsamy, V. (2002). Textbook of Medicinal Chemistry, Vol. 1. Elsevier. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1-Phenylpropan-2-yl)hydrazine dihydrochloride (also known as pheniprazine dihydrochloride). This guide is engineered for research scientists and drug development professionals to troubleshoot yield bottlenecks, mitigate side reactions, and optimize the reductive amination of phenylacetone (P2P) with hydrazine.

Mechanistic Overview & Failure Pathway Analysis

The synthesis relies on the condensation of phenylacetone with hydrazine to form an intermediate hydrazone, followed by selective reduction to the alkylhydrazine, and finally, precipitation as a dihydrochloride salt. Yield loss typically occurs at three critical junctions: bis-alkylation during condensation, N-N bond hydrogenolysis during reduction, and autoxidation of the free base prior to salt formation.

SynthesisWorkflow P2P Phenylacetone (P2P) Hydrazone Intermediate Hydrazone P2P->Hydrazone Condensation (- H2O) Hydrazine Hydrazine Hydrate (3-5x Excess) Hydrazine->Hydrazone Azine Side Product: Azine (Bis-alkylation) Hydrazone->Azine + P2P (If Hydrazine Limiting) Reduction Mild Reduction (PtO2 or NaBH3CN) Hydrazone->Reduction Optimal Path HarshRed Harsh Reduction (Pd/C, High H2) Hydrazone->HarshRed N-N Cleavage FreeBase (1-Phenylpropan-2-yl)hydrazine Free Base Reduction->FreeBase Amphetamine Side Product: Amphetamine HarshRed->Amphetamine Salt Dihydrochloride Salt (Target Product) FreeBase->Salt Anhydrous HCl in Ether

Mechanistic pathway for (1-Phenylpropan-2-yl)hydrazine synthesis, highlighting failure points.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the intermediate hydrazone so low, and why am I isolating a heavy, yellow oil byproduct? A1: You are likely observing azine formation (bis-alkylation). If the local concentration of phenylacetone exceeds that of hydrazine, the newly formed hydrazone will react with a second molecule of phenylacetone. Causality & Solution: To kinetically disfavor this, you must use a 3 to 5-fold molar excess of hydrazine hydrate. Furthermore, the order of addition is critical: always add the phenylacetone dropwise to the stirring hydrazine solution, never the reverse.

Q2: Following catalytic hydrogenation, NMR/MS analysis shows massive contamination with primary amine (amphetamine) rather than the target hydrazine. How do I prevent this? A2: You are experiencing over-reduction via hydrogenolysis of the fragile N-N bond[1]. Aggressive catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under high hydrogen pressure will rapidly cleave the nitrogen-nitrogen bond. Causality & Solution: You must switch to a milder reduction system. Classical radiolabeled synthesis studies dictate the use of Adam's catalyst (PtO


) at atmospheric pressure to prevent N-N cleavage[2]. Alternatively, modern chemical reduction using sodium cyanoborohydride (NaBH

CN) at a controlled pH of 5-6 offers excellent selectivity for the C=N bond without disturbing the N-N bond.

Q3: The free base was isolated successfully as a pale oil, but it degraded into a dark, viscous tar before I could form the salt. What caused this? A3: Alkylhydrazine free bases are highly nucleophilic and exceptionally prone to autoxidation in the presence of atmospheric oxygen[2]. Causality & Solution: The degradation is an oxidative cascade. Handling time of the free hydrazine in solution must be kept to an absolute minimum[2]. You must perform the solvent removal under an inert argon blanket and proceed immediately to salt precipitation.

Q4: I am struggling to precipitate the dihydrochloride salt cleanly. It forms a gummy syrup instead of a crystalline solid. A4: This is a classic symptom of water contamination. The dihydrochloride salt of (1-Phenylpropan-2-yl)hydrazine is highly hygroscopic. Causality & Solution: If you use aqueous hydrochloric acid, the water will prevent crystallization. You must use strictly anhydrous conditions—specifically, bubbling anhydrous HCl gas into a dry diethyl ether solution of the free base, or using a commercial anhydrous HCl/ether solution. Excess HCl is required to fully protonate both nitrogen atoms and yield the dihydrochloride rather than the monohydrochloride.

Quantitative Data: Reduction Method Comparison

To assist in selecting the optimal reduction parameters, the following table summarizes the expected outcomes based on the chosen reductant.

Reduction ConditionN-N Bond CleavageTarget Hydrazine YieldPrimary Impurity
H

, Pd/C
(50 psi, 25°C)
> 80%< 10%Amphetamine (Primary Amine)
H

, PtO

(1 atm, 25°C)
< 5%75 - 85%Trace Azine
NaBH

CN
(pH 5-6, 25°C)
< 2%80 - 90%Trace Secondary Alcohol
NaBH

(Unbuffered, 25°C)
~ 15%50 - 60%Unreacted Hydrazone
Ni-Catalyzed (Hydrazine Source)< 5%61 - 99%*Trace Unreacted Ketone

*Note: Modern Ni-catalyzed reductive aminations using hydrazine hydrate as both nitrogen and hydrogen sources have shown highly variable but optimized yields up to 99% for general aldehydes/ketones[3], though steric hindrance in P2P typically places practical yields closer to 80%.

Validated Experimental Protocol

This self-validating protocol utilizes chemical reduction (NaBH


CN) to bypass the need for pressurized hydrogen while ensuring maximum N-N bond retention.

Phase 1: Hydrazone Formation

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve hydrazine hydrate (5.0 eq, 250 mmol) in 50 mL of absolute ethanol. Cool the stirring solution to 0°C in an ice bath.

  • Addition: Dissolve phenylacetone (1.0 eq, 50 mmol) in 20 mL of absolute ethanol. Add this solution dropwise via an addition funnel over 1 hour to the chilled hydrazine solution.

  • Validation Check: The solution will transition to a pale yellow color. TLC (Hexane:EtOAc 4:1, UV/KMnO

    
    ) should confirm the complete consumption of the P2P starting material and the appearance of a new, more polar spot (hydrazone).
    

Phase 2: Selective Reduction 4. pH Adjustment: Slowly add glacial acetic acid to the reaction mixture until the pH reaches 5.0 - 6.0 (verify via pH paper). 5. Reduction: Add sodium cyanoborohydride (NaBH


CN) (1.5 eq, 75 mmol) in small portions over 30 minutes. Caution: Toxic gas evolution.
6. Validation Check:  Stir at room temperature for 4 hours. The yellow tint of the hydrazone will fade to a nearly colorless state, physically indicating the saturation of the C=N double bond.

Phase 3: Workup and Free Base Isolation 7. Quench: Cool the mixture to 0°C and carefully quench with 1M NaOH until the pH reaches 10, neutralizing the acetic acid and destroying excess cyanoborohydride. 8. Extraction: Extract the aqueous layer rapidly with diethyl ether (3 x 50 mL). 9. Drying: Wash the combined organic layers with brine, dry over anhydrous Na


SO

, and filter. 10. Concentration: Concentrate the solution under reduced pressure. Critical: Flush the rotary evaporator with Argon immediately upon breaking the vacuum. 11. Validation Check: The product should be a pale, clear oil. Any rapid darkening indicates oxygen exposure and autoxidation[2].

Phase 4: Dihydrochloride Salt Precipitation 12. Precipitation: Immediately dissolve the free base oil in 50 mL of anhydrous diethyl ether under argon. Slowly add a 2.0 M solution of anhydrous HCl in diethyl ether (approx. 2.5 eq) while stirring vigorously. 13. Validation Check: A dense, white crystalline precipitate will form instantly. The precipitation is complete when the supernatant tests strongly acidic (pH < 2). 14. Isolation: Filter the solid rapidly under a stream of argon, wash with cold anhydrous ether, and dry overnight in a vacuum desiccator over concentrated sulfuric acid or P


O

to yield (1-Phenylpropan-2-yl)hydrazine dihydrochloride.

References

  • Title: SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-14C HYDROCHLORIDE Source: Acta Chemica Scandinavica / SciSpace URL
  • Source: PMC (PubMed Central)
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: File:Pheniprazine synthesis.svg (Citing Biel et al., JACS)

Sources

Purification methods for removing impurities from pheniprazine samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pheniprazine synthesis and purification. As a Senior Application Scientist, I have designed this hub to address the critical analytical and preparative challenges associated with hydrazine derivatives. Pheniprazine (1-phenyl-2-hydrazinopropane) is a potent monoamine oxidase inhibitor (MAOI). Its synthesis inherently risks the carryover of highly reactive, genotoxic impurities (GTIs)—most notably, unreacted hydrazine.

This guide provides field-proven, self-validating protocols to ensure your active pharmaceutical ingredient (API) meets stringent regulatory thresholds.

FAQ 1: Understanding the Impurity Profile

Q: What are the most critical impurities in crude pheniprazine, and why do they pose such a significant analytical challenge?

A: The synthesis of pheniprazine typically involves the reaction of phenylacetone with hydrazine, followed by reduction. This pathway generates three primary classes of impurities:

  • Unreacted Hydrazine (

    
    ):  Hydrazine is classified as a Class 1 Genotoxic Impurity (GTI) and a known mutagen[1]. It must be controlled to low parts-per-million (ppm) levels. Analytically, hydrazine is highly polar, lacks a UV chromophore, and has a low molecular weight, making direct detection via standard Reversed-Phase Liquid Chromatography (RPLC) nearly impossible due to matrix overshadowing[2].
    
  • Alkylating Agents: Unreacted starting materials or chlorinated byproducts can act as alkylating agents, which are also flagged as GTIs[3].

  • Oxidation Products: Hydrazines readily oxidize into hydrazones, azines, and diazacyclopropanes upon exposure to air or during aqueous workups.

Causality Check: Because hydrazine and its early-stage derivatives share similar polarities but vastly different UV-absorption profiles, bulk purification must rely on differential solubility (salt formation), while analytical clearance must rely on chemical derivatization.

Troubleshooting Guide 1: Bulk Purification via Salt Formation

Q: My crude pheniprazine contains unreacted starting materials and organic byproducts. What is the most reliable bulk purification method?

A: The most effective method to purge lipophilic organic impurities (such as unreacted phenylacetone or amphetamine-like byproducts) is to convert the pheniprazine free base into its hydrochloride salt, followed by rigorous recrystallization[4].

Mechanism of Action: Pheniprazine free base is an oil or low-melting solid that is highly soluble in organic solvents. By introducing anhydrous HCl, the basic hydrazine moiety is protonated, forming a highly crystalline, polar salt. Lipophilic impurities remain dissolved in the non-polar mother liquor, allowing for physical separation via filtration.

Experimental Protocol: Pheniprazine Hydrochloride Precipitation & Recrystallization

Note: This is a self-validating protocol. The formation of a crisp, white precipitate that sharply melts upon isolation confirms successful salt conversion and the exclusion of oily impurities.

  • Dissolution: Dissolve 10.0 g of crude pheniprazine free base in 100 mL of anhydrous diethyl ether (or isopropyl alcohol) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the formation of hydrates and inhibit premature atmospheric oxidation of the hydrazine group.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M ethereal HCl) dropwise while stirring vigorously. Causality: The acid-base reaction is highly exothermic; cooling prevents thermal degradation and side-reactions of the sensitive hydrazine moiety.

  • Isolation: Once precipitation ceases, filter the white crystalline solid under vacuum. Wash the filter cake with 3 x 20 mL of cold, anhydrous ether to flush out residual mother liquor containing organic impurities.

  • Recrystallization: Transfer the crude pheniprazine HCl to a clean flask. Dissolve in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling promotes the growth of large, pure crystals, thermodynamically excluding trapped matrix impurities from the crystal lattice[4].

  • Drying: Filter the purified crystals and dry under high vacuum at 40°C to constant weight.

G A Crude Pheniprazine (Free Base) B Dissolution in Anhydrous Ether A->B C Acidification (Anhydrous HCl, 0-5°C) B->C D Precipitation of Pheniprazine HCl C->D E Mother Liquor (Organic Impurities) C->E Filtration F Recrystallization (Hot Absolute Ethanol) D->F G Pure Pheniprazine HCl API F->G

Workflow for the bulk purification of pheniprazine via hydrochloride salt precipitation.

Troubleshooting Guide 2: Hydrazine GTI Clearance & Detection

Q: How can I accurately quantify trace residual hydrazine in my purified pheniprazine sample when matrix interference overshadows the signal?

A: You must utilize a chemical derivatization strategy prior to chromatographic analysis. Derivatization attaches a chromophore to the hydrazine molecule, shifting its absorption wavelength away from the pheniprazine matrix and drastically improving sensitivity[2].

Mechanism of Action: Reagents like 2-hydroxy-1-naphthaldehyde (HNA) undergo a condensation reaction with the primary amine of hydrazine to form a stable hydrazone. This derivative is highly conjugated, shifting the


 into the visible range (e.g., 406 nm), completely bypassing the UV absorbance of the pheniprazine API (which typically absorbs between 190–380 nm)[2].
Quantitative Data: Derivatization Reagents Comparison

To select the optimal reagent for your laboratory setup, compare the validated metrics in the table below:

Derivatization ReagentTarget ImpurityAnalytical TechniqueDetection Wavelength / IonLimit of Detection (LOD)Reaction Conditions
2-Hydroxy-1-naphthaldehyde (HNA) HydrazineLC-UV406 nm0.25 ppm60°C, 60 min in Methanol[2]
Acetone / Acetone-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

HydrazineGC-MS (SIM)Azine specific fragments~1.0 ppmRoom Temp, Rapid[3]
o-Phthalaldehyde (OPA) HydrazineLC-Fluorimetry

318 /

376 nm
0.1 ppm70°C, 120s, pH < 1.5
Experimental Protocol: Trace Hydrazine Derivatization via HNA

Note: This analytical protocol is self-validating. The appearance of a distinct peak at 406 nm exclusively corresponds to the derivatized hydrazone, confirming the absence of false positives from the API matrix.

  • Sample Preparation: Accurately weigh 20 mg of the purified Pheniprazine HCl API and dissolve it in 10 mL of HPLC-grade methanol (Concentration: 2 mg/mL).

  • Reagent Addition: Add 1.0 mL of a 10% (w/v) solution of 2-hydroxy-1-naphthaldehyde (HNA) in methanol to the sample vial[3].

  • Incubation: Seal the vial and incubate in a heating block at 60°C for exactly 60 minutes. Causality: This kinetic window ensures 100% conversion of trace hydrazine into the hydrazone derivative without thermally degrading the active pheniprazine matrix[2].

  • Cooling & Filtration: Remove the vial, cool to room temperature, and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reversed-Phase LC column. Monitor the eluate at 406 nm. Quantify the hydrazine peak against a pre-established external calibration curve of derivatized hydrazine standards.

G A Residual Hydrazine (Highly Polar, No UV) C Condensation Reaction (60°C, 60 min) A->C B HNA Derivatizing Reagent (10% in Methanol) B->C D Stable Hydrazone Derivative (UV-Active, Non-Polar) C->D E LC-UV Quantification (Isolated Signal at 406 nm) D->E

Chemical derivatization strategy for the detection and clearance of trace hydrazine impurities.

References

1.[2] ResearchGate. "A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials". Available at: 2.[1] FDA. "M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". Available at: 3.[3] LCGC International. "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds". Available at: 4.[5] PubMed. "Automated fluorimetric determination of the genotoxic impurity hydrazine in allopurinol pharmaceuticals using zone fluidics and on-line solid phase extraction". Available at: 5.[4] EPA. "Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals". Available at:

Sources

Technical Support Center: Phenylisopropylhydrazine (PIH) Integrity Assurance

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Prevention of Oxidation & Storage Protocols Ticket ID: PIH-STAB-001 Lead Scientist: Dr. A. Vance

Executive Summary: The Stability Paradox

Phenylisopropylhydrazine (PIH), often utilized as the hydrochloride salt (Pheniprazine HCl), presents a classic stability paradox. While chemically potent as a monoamine oxidase inhibitor (MAOI), its hydrazine moiety (-NH-NH2) is a powerful reducing agent. It does not merely "degrade" in the presence of oxygen; it actively scavenges it.[1]

The Critical Failure Mode: The primary enemy is Auto-oxidation . Upon exposure to atmospheric oxygen, PIH undergoes a radical-mediated chain reaction. This transforms the active pharmaceutical ingredient (API) into inactive azo-derivatives and hydrazones, often signaled by a shift from white crystals to a beige or yellow gum.

The Mechanism of Failure (Root Cause Analysis)

To prevent oxidation, you must understand the enemy. The degradation of PIH is not a single event but a cascade.

Interactive Pathway: The Oxidation Cascade

The following diagram illustrates the radical chain reaction that occurs when PIH is improperly stored.

PIH_Oxidation PIH PIH (Reduced Form) Active API Radical Hydrazyl Radical (R-NH-NH•) PIH->Radical H• Abstraction Initiator Trigger: Light / Metal Ions / O2 Initiator->PIH Catalysis Radical->PIH Chain Propagation Intermediate Azo-Intermediate (R-N=NH) Radical->Intermediate -H• Degradation Final Products (N2 Gas + Hydrocarbons) Intermediate->Degradation Irreversible Decomposition

Figure 1: The auto-oxidation pathway of hydrazine derivatives. Note that trace metals or light can act as initiators, accelerating the conversion of the active hydrazine to the unstable azo-intermediate.

Storage & Handling Protocols (SOPs)

The "Golden Rule" of Hydrazines

Never store Phenylisopropylhydrazine as a free base. The free base is a liquid at room temperature and is kinetically unstable. Always convert to or purchase the Hydrochloride (HCl) salt , which stabilizes the hydrazine group by protonation, significantly reducing its electron-donating capability (reducing power).

The Inert Atmosphere Workflow

Standard "tightly capping" a vial is insufficient. You must displace the headspace atmosphere.

Protocol: Argon Backfilling

  • Preparation: Place the PIH vial in a Schlenk line or a glove box.

  • Gas Selection: Use Argon (Ar) rather than Nitrogen (N2). Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with intrusive air currents.

  • Seal: Use Parafilm® M or Teflon tape around the cap threads before long-term freezing.

Temperature & Environment Matrix

Refer to this table for shelf-life expectations based on storage conditions.

Storage StateTemperatureAtmosphereContainerEst.[2] Stability
Solid (HCl Salt) -80°CArgon/N2Amber Glass> 2 Years
Solid (HCl Salt) -20°CDesiccated AirAmber Glass6-12 Months
Solid (HCl Salt) +4°CAmbientClear/Amber< 1 Month (Risk)
Solution (DMSO) -80°CArgonPolypropylene6 Months
Solution (Water) -20°CAnyAnyDO NOT STORE

Critical Note on Solutions: Hydrazines in aqueous solution are highly susceptible to hydrolysis and oxidation. Always prepare aqueous working solutions immediately before use .

Troubleshooting Guide (FAQ)

Q1: My PIH sample has turned from white to off-white/beige. Is it still usable?

Diagnosis: This indicates the formation of diazenes (azo compounds) or trace oxidation products.

  • Action: Perform a solubility test. Pure PIH HCl is highly soluble in water/ethanol. Oxidation products often display reduced solubility or form gummy precipitates.

  • Recommendation: If the color change is slight (pale cream), check purity via HPLC or TLC. If distinct yellow/brown, discard . The oxidation products can act as radical initiators, accelerating degradation of the remaining sample.

Q2: Can I use metal spatulas to weigh PIH?

Diagnosis: Metal Ion Catalysis.

  • Action: Stop immediately. Trace iron (Fe) or copper (Cu) from metal tools can catalyze the auto-oxidation of hydrazines (Fenton-type chemistry).

  • Recommendation: Use porcelain, glass, or plastic spatulas only.

Q3: I need to store PIH in solution. Which solvent is best?

Diagnosis: Solvent Compatibility.

  • Action: Avoid protic solvents (water, alcohols) for long-term storage.

  • Recommendation: Use anhydrous DMSO (Dimethyl Sulfoxide) . Store aliquots at -80°C. Note that DMSO is hygroscopic; ensure the DMSO itself is fresh and dry before dissolving the PIH.

Validation Workflow (Quality Assurance)

Before committing valuable biological samples to an experiment involving PIH, validate your compound's integrity.

Validation_Workflow Start Start: Inspect Sample Visual Visual Check: Is it White? Start->Visual Solubility Solubility Test: Clear in Water? Visual->Solubility Yes Fail FAIL: Recrystallize or Discard Visual->Fail No (Yellow/Brown) TLC TLC/HPLC: Single Peak? Solubility->TLC Yes Solubility->Fail No (Turbid) Pass PASS: Proceed to Exp TLC->Pass >98% Purity TLC->Fail Extra Spots

Figure 2: Decision tree for validating PIH integrity prior to experimental use.

References

  • National Institutes of Health (NIH). (2023). Toxicological Profile for Hydrazines: Chemical and Physical Information. Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we know that analyzing hydrazine derivatives presents a unique set of chromatographic challenges. Hydrazine is a highly polar, volatile, and reactive compound classified as a Class 2 genotoxic impurity under ICH M7 guidelines[1]. Because it lacks a strong UV chromophore, analysts are forced to rely on chemical derivatization or low-wavelength UV detection—both of which are highly susceptible to severe baseline noise.

In trace analysis, the Signal-to-Noise Ratio (SNR) is the absolute determinant of your Limit of Detection (LOD)[2]. If baseline noise obscures your analyte, the substance simply goes undetected[2]. This guide is designed to help researchers and drug development professionals diagnose, troubleshoot, and eliminate baseline noise through causality-driven insights and self-validating experimental designs.

Diagnostic Workflow: Isolating the Source of Noise

Before adjusting parameters, you must isolate whether the noise is mechanical, chemical, or optical. Use the logic tree below to diagnose the root cause of your baseline instability.

BaselineTroubleshooting Start High Baseline Noise in Hydrazine HPLC IsGradient Is it a Gradient Elution? Start->IsGradient CheckDeriv Check Derivatization Reagent Excess Start->CheckDeriv High Background Absorbance CheckSolvent Check Solvent Purity & Additive Quality IsGradient->CheckSolvent Yes (Drift/Ghost Peaks) CheckPump Check Pump Pulsation & Degasser IsGradient->CheckPump No (Rhythmic Pulsation) ActionDeriv Optimize Reagent Ratio or Shift Wavelength CheckDeriv->ActionDeriv ActionSolvent Use Fresh LC-MS Grade Solvents & Additives CheckSolvent->ActionSolvent ActionPump Purge System & Replace Check Valves CheckPump->ActionPump

Diagnostic logic tree for isolating baseline noise sources in hydrazine HPLC assays.

Frequently Asked Questions (Troubleshooting)

Q1: My baseline exhibits rhythmic pulsations during the isocratic elution of derivatized hydrazines. What is the mechanical cause?

A: Rhythmic pulsations that coincide with pump head strokes are mechanically induced, typically stemming from dissolved air in the mobile phase or faulty pump check valves[3].

  • The Causality: When eluents are poorly degassed, the sudden pressure drop upon entering the detector flow cell causes dissolved gases to outgas or "froth"[4]. This frothing scatters the UV light, registering as severe, rhythmic baseline noise[4].

  • The Fix: Ensure your in-line degasser is functioning[3]. If pulsations persist, install a back-pressure regulator after the detector to prevent outgassing in the flow cell[5]. If using Trifluoroacetic Acid (TFA), switch to ceramic check valves, as standard ruby valves can stick in the presence of certain ion-pairing agents, causing pressure drops[6].

Q2: I am seeing a massive upward baseline drift during my gradient run. I am using 0.1% TFA to retain the polar hydrazine. How do I fix this?

A: This is a chemical artifact caused by mobile phase degradation.

  • The Causality: TFA absorbs UV light strongly at lower wavelengths. As TFA ages or degrades, its UV absorbance profile increases. During a reversed-phase gradient, the changing concentration of the organic modifier alters the spectral properties of the TFA, causing the baseline to drift upward across the run[6]. Furthermore, detecting at lower wavelengths (<220 nm) inherently lowers the amount of light hitting the photodiode array, which inversely increases detector noise[4].

  • The Fix: Always use fresh, LC-MS grade TFA and solvents[6]. If possible, shift your detection wavelength higher. By derivatizing hydrazine with benzaldehyde to form benzalazine, you can shift detection to 300–313 nm, completely bypassing TFA-induced UV noise[7].

Q3: The baseline is erratic specifically after injecting my sample derivatized with benzaldehyde. Blank injections are fine. Why?

A: You are observing a derivatization artifact.

  • The Causality: Hydrazine derivatization requires an excess of reagent to drive the reaction to completion. However, unreacted benzaldehyde and its degradation product (benzoic acid) absorb strongly in the UV range, creating a massive solvent front or broad background humps that mask the trace hydrazine peak.

  • The Fix: You must implement a sample cleanup step (such as Liquid-Liquid Extraction or Solid-Phase Extraction) post-derivatization to strip the excess reagent before injection, or switch to a derivatizing agent like salicylaldehyde that allows detection at 360 nm[8].

Self-Validating Experimental Protocol: Hydrazine Derivatization

To achieve ppm-level LODs without baseline interference, we recommend derivatizing hydrazine hydrate with salicylaldehyde. This shifts the UV detection to 360 nm, a region where mobile phase impurities and API matrices are largely transparent[8].

A robust analytical method must prove its own validity during every sequence. This protocol incorporates a Self-Validating Reagent Blank to ensure that any observed baseline noise is mathematically accounted for and not falsely integrated as an impurity.

DerivatizationWorkflow Step1 API Sample + Hydrazine Step2 Add Salicylaldehyde (Derivatizing Agent) Step1->Step2 Step3 Incubate 30 min @ 25°C Step2->Step3 Step4 Self-Validation: Reagent Blank Test Step3->Step4 Step5 HPLC-UV Detection @ 360 nm Step4->Step5

Self-validating workflow for hydrazine derivatization and HPLC-UV detection.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 1.0 mg/mL solution of salicylaldehyde in acetonitrile. This acts as your derivatizing agent[8].

  • Sample Preparation: Accurately weigh the API sample and dissolve it in a diluent containing the derivatizing agent[8].

  • Derivatization Reaction: Incubate the mixture under controlled conditions (e.g., 25°C for 30 minutes) to ensure the complete formation of the salicylaldehyde hydrazone[8].

  • Self-Validation Step (The Reagent Blank): Prepare a blank containing only the diluent and the salicylaldehyde reagent. Inject this blank first. Validation Criteria: The baseline must return to a stable zero at least 2 minutes prior to the expected retention time of the hydrazone derivative. If a broad peak or baseline hump persists into the retention window, the reagent concentration is too high and must be titrated down by 50%.

  • Chromatographic Separation: Inject the sample onto a C18 column using a gradient of Water/Acetonitrile at a flow rate of 1.0 mL/min[8].

  • Detection: Monitor the eluent at 360 nm[8]. Compare the peak area of the derivatized product in the sample to a known standard to quantify the genotoxic impurity[8].

Quantitative Data: Derivatization Strategies and Noise Impact

Choosing the right derivatization strategy is a balancing act between sensitivity and baseline stability. The table below summarizes the impact of different approaches on HPLC baseline noise.

Derivatization StrategyDetection WavelengthBaseline Noise RiskLOD CapabilityMitigation Strategy for Noise
None (Direct UV) < 220 nmVery High Poor (> 50 ppm)Avoid UV. Use LC-MS/MS or Electrochemical Detection (ECD) instead.
Benzaldehyde 300 - 313 nm[7]Medium High (~1-5 ppm)Perform Liquid-Liquid Extraction (LLE) to remove excess unreacted reagent.
Salicylaldehyde 360 nm[8]Low Very High (< 1 ppm)High wavelength naturally bypasses most solvent and TFA-induced UV noise.
Acetone (Headspace GC-MS) N/A (MS Detection)Very Low Ultra-High (0.1 ppm)Use deuterated acetone-d6 for highly specific isotopic mass transitions.

References

  • HPLC Repair Services: Common Causes of Baseline Noise, The Overbrook Group.[Link]

  • A Universal Strategy for Evaluation and Quantification of Potential Genotoxic Impurities of Hydrazine Derivatives in Isoniazid Injection, PubMed (NIH).[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues, Phenomenex.[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It, Separation Science.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines, Chromatography Online.[Link]

  • HYDRAZINE Method no., Occupational Safety and Health Administration (OSHA).[Link]

Sources

Pheniprazine Dihydrochloride Solubility & Stability Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling pheniprazine dihydrochloride . Pheniprazine is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class[1]. While its pharmacological utility is well-documented, its chemical nature makes it notoriously difficult to handle in standard physiological buffers.

This guide provides a deep dive into the mechanistic causes of pheniprazine insolubility, quantitative reference data, and self-validating protocols to ensure your biochemical assays yield reproducible results.

Diagnostic Workflow for Solubility Issues

Before altering your experimental design, use the following logical workflow to identify the root cause of your solubility or stability issue.

PheniprazineTroubleshooting Start Insolubility Observed in Buffer Timing When does precipitation occur? Start->Timing Immediate Immediately upon mixing Timing->Immediate Delayed Delayed (Hours/Days) Timing->Delayed CheckBuffer Check Buffer Composition (High Cl- or pH > 7.0?) Immediate->CheckBuffer CheckColor Check Solution Color Delayed->CheckColor CommonIon Common Ion Effect / Free Base Action: Pre-dissolve in DMSO CheckBuffer->CommonIon YellowBrown Yellow/Brown Tint CheckColor->YellowBrown ClearTurbid Clear but Turbid CheckColor->ClearTurbid Oxidation Oxidative Degradation Action: Degas buffer, limit light YellowBrown->Oxidation TempDrop Temperature Drop Action: Equilibrate to RT ClearTurbid->TempDrop

Diagnostic workflow for identifying and resolving pheniprazine dihydrochloride solubility issues.

Section 1: Mechanistic Causes of Insolubility

Understanding why pheniprazine dihydrochloride precipitates is critical for preventing it. The insolubility observed in the lab is rarely a simple matter of exceeding the solubility limit; it is usually a complex interplay of pH, ionic strength, and redox chemistry.

pH-Dependent Speciation (The Free Base Problem)

Pheniprazine is supplied as a hydrochloride or dihydrochloride salt, which is highly soluble in pure water (pH ~3.0 - 4.0)[2]. However, when introduced into a physiological buffer like PBS (pH 7.4), the primary hydrazine group deprotonates. The resulting uncharged "free base" form of pheniprazine is highly lipophilic due to its phenyl and methyl groups, leading to immediate precipitation.

The Common Ion Effect in Halide Buffers

Buffers such as Phosphate-Buffered Saline (PBS) contain high concentrations of chloride ions (typically 137 mM NaCl and 2.7 mM KCl). According to Le Chatelier's principle, introducing a hydrochloride salt into a chloride-rich environment shifts the equilibrium toward the solid phase. This suppresses the dissolution of the dihydrochloride salt, causing it to crash out of solution before it can fully dissolve.

Oxidative Degradation of the Hydrazine Moiety

The hydrazide/hydrazine moiety is critical for MAO interaction but is chemically highly reactive[3]. In aqueous solutions exposed to atmospheric oxygen, especially at neutral to basic pH, hydrazines auto-oxidize into diazenes or hydrazones. This degradation process is catalyzed by trace transition metals and light[2]. What appears to be "delayed insolubility" is actually the precipitation of these insoluble, oxidized degradation products.

Section 2: Quantitative Solubility & Stability Data

To optimize your assay conditions, refer to the following synthesized parameters for pheniprazine dihydrochloride and structurally similar hydrazine salts.

Solvent / Buffer EnvironmentMax Solubility (Approx.)Stability ProfileRecommended Application
Ultrapure Water (Unbuffered) > 50 mg/mLModerate (Days at 4°C)Short-term aqueous stock solutions.
Anhydrous DMSO > 25 mg/mLHigh (Months at -80°C)Long-term master stock storage[4].
PBS (pH 7.4, 137 mM Cl⁻) < 2 mg/mLLow (Hours at RT)Final assay working solutions only.
0.1 M HCl (pH 1.0) > 50 mg/mLHigh (Weeks at 4°C)Acidic extraction or specialized assays.

Section 3: Self-Validating Experimental Protocols

Do not attempt to dissolve pheniprazine dihydrochloride directly into your final assay buffer. Instead, utilize a two-step dilution method to bypass the common ion effect and pH shock.

Protocol A: Preparation of a Stable 10 mM Master Stock

Causality Focus: Using an aprotic solvent prevents premature deprotonation and hydrolysis, while strict temperature control prevents moisture-induced degradation[4].

  • Equilibration: Remove the pheniprazine dihydrochloride vial from the freezer and place it in a desiccator at room temperature (RT) for 30 minutes. Validation: The vial must be completely at RT before opening to prevent atmospheric moisture condensation.

  • Dissolution: Weigh the required mass and add it to anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Mixing: Vortex gently until the solution is completely homogeneous. Validation: Hold the tube against a white piece of paper. The solution must be 100% colorless and optically clear. Any yellow tint indicates the DMSO is wet and the compound has oxidized.

  • Storage: Aliquot the stock into single-use amber microcentrifuge tubes (to protect from light) and store immediately at -80°C. These are stable for up to 6 months[4].

Protocol B: Buffer Exchange and Working Solution Preparation

Causality Focus: Degassing removes dissolved oxygen to prevent hydrazine auto-oxidation, while dropwise addition prevents localized supersaturation.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 1X PBS). Degas the buffer by sonicating it under a vacuum for 15 minutes.

  • Thawing: Thaw a single-use DMSO aliquot from Protocol A at RT. Do not use a water bath, as heat accelerates degradation.

  • Dilution: Place the degassed buffer on a magnetic stirrer. While stirring vigorously, add the DMSO stock dropwise into the vortex of the buffer.

  • Concentration Limit: Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced artifacts in cell-based or enzymatic assays.

  • Execution: Use the working solution immediately. Validation: The final solution should remain clear for the duration of your standard assay window (typically 1-4 hours).

Section 4: Frequently Asked Questions (FAQs)

Q: Can I heat my PBS buffer to 37°C to force the pheniprazine to dissolve faster? A: Absolutely not. Heating an oxygenated buffer accelerates the oxidative degradation of the hydrazine moiety[2]. If the compound is not dissolving at room temperature, you have either exceeded its solubility limit in that specific ionic environment, or the common ion effect is preventing dissolution. Switch to the DMSO master stock method (Protocol A).

Q: My pheniprazine solution turned pinkish-brown after sitting on the bench during my lunch break. Is it still viable? A: Discard it immediately. The color change is a definitive visual indicator of hydrazine oxidation. Pheniprazine must be prepared fresh, protected from light, and used promptly.

Q: Why does the powder dissolve perfectly in pure water, but precipitates the moment I add 10X PBS to it? A: This is a classic demonstration of a dual chemical shock. The massive influx of chloride ions from the 10X PBS forces the dihydrochloride salt out of solution (Common Ion Effect), while the sudden increase in pH converts the soluble salt into the highly lipophilic free base. Always dilute a concentrated stock into a 1X working buffer dropwise—never the reverse.

References

Sources

Minimizing side reactions in the reduction of phenylacetone hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for pharmaceutical researchers and process chemists. It focuses on the mechanistic control of side reactions during the reduction of hydrazones, specifically using phenylacetone hydrazone as a case study for optimizing purity profiles.

Topic: Minimizing Side Reactions in Phenylacetone Hydrazone Reduction Ticket Type: Process Chemistry / Impurity Profiling Audience: Verified Research Personnel

⚠️ Legal & Safety Disclaimer

Authorized Use Only: This document describes advanced organic synthesis techniques intended for use by qualified personnel in licensed pharmaceutical research facilities. Phenylacetone (P2P) and its derivatives are Schedule II controlled substances in the United States and strictly regulated globally.

Safety Warning: Hydrazine and its derivatives are potent hepatotoxins and suspected carcinogens. Sodium cyanoborohydride releases HCN upon acidification. All protocols must be performed in a functioning fume hood with appropriate PPE.

Executive Summary: The Purity Challenge

The reduction of phenylacetone hydrazone to propylbenzene derivatives (often amphetamine-class compounds in a pharma context) is deceptively simple. While the transformation


 (reductive amination) or 

(deoxygenation) is standard, the unsubstituted hydrazone is thermodynamically unstable relative to its dimer, the azine .

To minimize side reactions, one must control three competing pathways:

  • Azine Formation (Dimerization): The "Yellow Death" of yield.

  • Bamford-Stevens Elimination: Formation of styrenes (alkenes) instead of alkanes/amines.

  • Hydrolytic Reversion: Reformation of the parent ketone.

Module 1: The Azine Trap (Dimerization)

Symptom: The reaction mixture turns bright yellow/orange; precipitation of insoluble solids; "double mass" peaks in MS.

The Mechanism

Unsubstituted hydrazones (


) are strong nucleophiles. If any unreacted ketone remains (or reforms via hydrolysis), the hydrazone attacks the ketone to form an azine  (

).
  • Cause: Stoichiometric imbalance (insufficient hydrazine) or presence of water.

  • Thermodynamics: The azine is often more stable than the hydrazone. Once formed, it is difficult to reduce back to the desired product.

Troubleshooting Protocol
VariableOptimization Strategy
Stoichiometry Never use 1:1 equivalents. Standard Wolff-Kishner protocols require 3–5 equivalents of hydrazine hydrate to push the equilibrium toward the hydrazone and consume all ketone rapidly.
Order of Addition Inverse Addition: Add the ketone slowly to a stirring solution of excess hydrazine. This ensures the ketone is always in the presence of excess amine, preventing hydrazone-ketone coupling.
The "Pharma" Fix Switch to Tosylhydrazones. In high-precision synthesis, do not use unsubstituted hydrazones. Form the p-toluenesulfonylhydrazone (Tos-hydrazone).[1] These are crystalline, stable, and do not form azines because the terminal nitrogen is sulfonated and non-nucleophilic [1].
Module 2: The Alkene Divergence (Bamford-Stevens)

Symptom: Product contains olefinic protons (NMR); lower boiling point impurities; distinct styrene smell.

The Mechanism

In the presence of base and heat (Wolff-Kishner conditions), or if the hydride donor is insufficient in Caglioti conditions, the hydrazone deprotonates to a diazo intermediate. This diazo species can lose


 to form a carbene/carbocation, which eliminates a proton to form an alkene (e.g., 

-methylstyrene).
Visualization: The Critical Branch Point

The following diagram illustrates how the reaction conditions dictate whether you get the desired reduction or the elimination side product.

ReactionPathways cluster_legend Pathway Control Start Phenylacetone Hydrazone Diazo Diazo Intermediate Start->Diazo Base (-H+) Carbene Carbene/Carbocation Diazo->Carbene Bamford-Stevens (High T, Low H- source) Diimide Alkyldiimide Anion Diazo->Diimide Reduction Pathway (Protic Solvent / H- Source) Alkene Side Product: Alkene (Styrene) Carbene->Alkene -H+ (Elimination) Product Target Product: Alkane Diimide->Product -N2 Legend1 Red Path = Elimination (Avoid) Legend2 Green Path = Reduction (Target)

Figure 1: Mechanistic divergence between the Bamford-Stevens elimination (red) and the desired reduction (green).

Troubleshooting Protocol
  • Solvent Choice: In Caglioti reductions (using

    
    ), use protic solvents  (Methanol or Ethanol). The solvent acts as a proton source to quench the intermediate before it can eliminate to an alkene [2].[2] Aprotic solvents favor the carbene pathway (alkenes).[1][3]
    
  • Hydride Source: Ensure excess hydride (

    
     or 
    
    
    
    ). If the hydride is consumed, the base-catalyzed thermal decomposition (Bamford-Stevens) becomes the dominant pathway.
Module 3: Recommended Workflow (The Caglioti Method)

For drug development applications where purity is paramount, the "backyard" Wolff-Kishner (hydrazine/KOH/glycol) is too harsh and "dirty." The Caglioti Reduction of tosylhydrazones is the industry standard for minimizing side reactions [3].

Step-by-Step Optimization
  • Formation of Tosylhydrazone:

    • React Phenylacetone with p-toluenesulfonyl hydrazide (1.05 eq) in Ethanol.

    • Why? Tosylhydrazones are stable solids. You can recrystallize them to remove all unreacted ketone before the reduction step, eliminating the possibility of azine formation later.

  • Reduction:

    • Reagents: Sodium Borohydride (

      
      , 4-5 eq) in Methanol.
      
    • Condition: Reflux for 4–8 hours.

    • Mechanism: The hydride attacks the

      
       bond. The tosyl group acts as a leaving group, facilitating the formation of the diimide intermediate which collapses to the alkane.
      
  • Workup:

    • Acidify carefully to destroy excess borohydride (Caution:

      
       gas).
      
    • Extract with non-polar solvent.

FAQ: Troubleshooting Specific Failures

Q: I see a significant "reversion" to the ketone (phenylacetone) in my final product. A: This is hydrolysis.

  • Diagnosis: Your reaction medium contained water, or the pH dropped too low before the reduction was complete.

  • Fix: Use anhydrous methanol. If using

    
    , maintain pH at 3-4; if using 
    
    
    
    , keep the system basic/neutral. Water attacks the iminium ion intermediate, kicking off hydrazine and restoring the ketone.

Q: My product has a lower boiling point than expected and smells "sweet/aromatic" like styrene. A: You created


-methylstyrene via the Bamford-Stevens reaction.
  • Diagnosis: You likely used a strong base without enough reducing agent, or you used an aprotic solvent (like THF) without a proton donor.

  • Fix: Switch solvent to Methanol. The protic solvent intercepts the diazo intermediate.[1][3]

Q: Can I reduce the hydrazone directly with catalytic hydrogenation (


)? 
A:  Proceed with caution.
  • Risk:[4] Phenylacetone hydrazone is benzylic. Catalytic hydrogenation often leads to hydrogenolysis of the

    
     bond (good for making alkanes) but can also reduce the aromatic ring (over-reduction) if pressure is too high. Furthermore, unsubstituted hydrazones poison catalysts.
    
  • Verdict: Chemical reduction (borohydride) is more chemoselective for this substrate.

References
  • Azine Formation Kinetics: Kolb, V. M., et al. "On the mechanism of formation of azines from hydrazones." Journal of Organic Chemistry, 54.11 (1989): 2775-2777.

  • Caglioti Reduction Mechanism: Caglioti, L. "The reduction of tosylhydrazones."[5] Tetrahedron, 22.2 (1966): 487-493.

  • Bamford-Stevens vs. Reduction: Hutchins, R. O., et al. "Selective reduction of tosylhydrazones... with sodium cyanoborohydride."[6][7][8] Journal of the American Chemical Society, 95.11 (1973): 3662-3668.

Sources

Identifying degradation products of (1-Phenylpropan-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the analytical characterization of (1-Phenylpropan-2-yl)hydrazine, commonly known as pheniprazine.

As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex degradation profile of this highly reactive monoamine oxidase inhibitor (MAOI). This center bypasses generic advice, focusing strictly on the molecular causality of degradation, self-validating analytical workflows, and field-proven troubleshooting strategies.

Section 1: Mechanisms of Degradation (FAQ)

Q1: Why is pheniprazine highly susceptible to degradation, and what are its primary breakdown pathways? A1: Pheniprazine contains a terminal hydrazine moiety, which is highly nucleophilic and prone to autoxidation. Under ICH Q1A stress conditions (heat, light, oxidation), the hydrazine group acts as a reducing agent. The primary degradation pathways include:

  • Oxidation & Cleavage: The hydrazine group oxidizes to a transient diazene intermediate. This unstable species rapidly undergoes radical cleavage of the N-N bond, resulting in the formation of amphetamine (phenylisopropylamine) and nitrogen gas[1].

  • Hydrolysis/Deamination: Aqueous stress can lead to the cleavage of the hydrazine group entirely, yielding phenylacetone .

  • Condensation: The terminal nitrogen readily reacts with environmental or residual carbonyls (aldehydes/ketones) to form stable hydrazone adducts .

Degradation Pheniprazine Pheniprazine (1-Phenylpropan-2-yl)hydrazine Oxidation Oxidation (O2, ROS) Pheniprazine->Oxidation Hydrolysis Hydrolysis / Deamination Pheniprazine->Hydrolysis Condensation Condensation (with Carbonyls) Pheniprazine->Condensation Diazene Diazene Intermediate [Unstable] Oxidation->Diazene Phenylacetone Phenylacetone Hydrolysis->Phenylacetone Hydrazones Hydrazone Adducts Condensation->Hydrazones Amphetamine Amphetamine (N-N Cleavage) Diazene->Amphetamine Radical Cleavage

Fig 1: Primary chemical degradation pathways of Pheniprazine under stress conditions.

Section 2: Analytical Workflows & Troubleshooting

Q2: Direct LC-MS/MS analysis of my stressed pheniprazine samples yields poor sensitivity and irreproducible peaks. How can I fix this? A2: Free hydrazines are highly polar, elute in the void volume of standard C18 columns (where ion suppression is severe), and exhibit poor electrospray ionization (ESI) efficiency. The Solution: Implement a pre-column chemical derivatization step. Reacting the sample with p-tolualdehyde or pentafluorobenzaldehyde converts the free hydrazine degradants into stable, hydrophobic hydrazones [2]. This serves a dual purpose: it shifts the retention time to a cleaner region of the chromatogram and significantly enhances the ESI(+) signal via the extended conjugated aromatic system.

Workflow Prep Sample Stress (ICH Q1A) Deriv Derivatization (p-Tolualdehyde) Prep->Deriv LC UHPLC Separation (C18 Column) Deriv->LC MS ESI(+)-HRMS (Orbitrap/Q-TOF) LC->MS Data Structural Elucidation MS->Data

Fig 2: Optimized LC-MS/MS workflow for trace hydrazine degradant detection.

Q3: I am observing a prominent unknown peak with a mass shift of exactly +40.03 Da relative to pheniprazine. Is this a novel degradant? A3: No, this is a classic analytical artifact. A mass shift of +40 Da corresponds to the condensation of the hydrazine with acetone (Addition of C3H6O [58 Da] minus H2O [18 Da] = +40 Da) [3]. This occurs if acetone was used to wash your glassware or as a solvent during sample extraction. To self-validate, re-run the extraction using strictly LC-MS grade acetonitrile and observe if the peak disappears.

Q4: How do I differentiate between amphetamine present as a synthesis impurity versus amphetamine generated as a degradation product? A4: Employ kinetic tracking. A synthesis impurity will maintain a constant peak area across all time points (T=0, T=7 days, T=14 days). A true degradant will show a time-dependent and stress-dependent increase in peak area. High-Resolution Mass Spectrometry (HRMS) is critical here to track the exact mass of the emerging amphetamine peak [4].

Section 3: Quantitative Data & Mass Spectral Markers

To assist in your HRMS data analysis, the following table summarizes the exact monoisotopic masses and expected positive mode[M+H]+ ions for pheniprazine and its primary degradants.

Compound / DegradantMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]+ (m/z)Diagnostic MS/MS Fragments (m/z)
Pheniprazine (API)C9H14N2150.1157151.1235134.09 (Loss of NH3), 91.05 (Tropylium)
Amphetamine (Cleavage)C9H13N135.1048136.1126119.08, 91.05
Phenylacetone (Hydrolysis)C9H10O134.0732135.081091.05, 43.01 (Acetyl cation)
p-Tolualdehyde Adduct (Derivatized API)C17H20N2252.1626253.1705119.08, 91.05
Acetone Adduct (Artifact)C12H18N2190.1470191.1548134.09, 91.05

Section 4: Step-by-Step Methodology

Protocol: Derivatization and LC-HRMS Analysis of Pheniprazine Degradants

Causality Note: This protocol utilizes p-tolualdehyde to trap reactive hydrazines, preventing further on-column degradation and ensuring a self-validating, stable analyte for MS detection.

Step 1: Sample Preparation & Stressing

  • Prepare a 1.0 mg/mL solution of pheniprazine in 50:50 Water:Methanol.

  • Subject aliquots to ICH Q1A stress conditions (e.g., 60°C for 7 days, 0.1M HCl, 0.1M NaOH, or 3% H2O2).

  • Neutralize acid/base stressed samples to pH 7.0 using ammonium acetate buffer to prevent degradation of the analytical column.

Step 2: Derivatization Reaction

  • Transfer 100 µL of the stressed sample to a silanized amber HPLC vial. (Silanization prevents non-specific binding of basic amines to glass).

  • Add 50 µL of a 10 mM p-tolualdehyde solution (prepared in LC-MS grade acetonitrile).

  • Add 10 µL of 1% formic acid to catalyze the hydrazone formation.

  • Sonicate the mixture at room temperature for 40 minutes [2].

Step 3: UHPLC-HRMS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. (The derivatized pheniprazine will elute significantly later than the highly polar free amphetamine and unreacted pheniprazine).

  • MS Conditions: Electrospray Ionization in positive mode (ESI+). Acquire full scan HRMS data (m/z 100-1000) at a resolution of ≥60,000, coupled with Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

References

  • Metabolism of Monoamine Oxidase Inhibitors. ResearchGate. Available at:[Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed (NIH). Available at:[Link]

  • Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. ResearchGate. Available at:[Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at:[Link]

Optimizing pH conditions for stability of hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

As researchers, we often treat Hydrazine Dihydrochloride (


) as a simple shelf-stable salt. While the solid form is robust, its behavior in solution is governed by a volatile tug-of-war between protonation  and oxidation .

The central challenge is this: Hydrazine is thermodynamically unstable in the presence of oxygen, but kinetically stable when fully protonated.

This guide moves beyond basic handling to address the precise pH conditions required to maintain reagent integrity during complex experimental workflows.

Module 1: The pH-Stability Nexus

To optimize stability, you must manipulate the equilibrium between the stable hydrazinium cations and the reactive free base.

The Protonation States

Hydrazine dihydrochloride dissolves to form an acidic solution. Its stability relies on the availability of protons (


) to occupy the lone pair electrons on the nitrogen atoms. When these lone pairs are protonated, they cannot participate in the electron transfer required for oxidation.
SpeciesFormulapH RangeStability Profile
Diprotonated

pH < 1Maximum Stability. Resistant to auto-oxidation.
Monoprotonated

pH 1 – 7.9Moderate Stability. The dominant species in most acidic stock solutions.
Free Base

pH > 8Critical Instability. High vapor pressure, rapid oxidation, explosion hazard.

Key Insight: The pKa of the second protonation (


) is approximately 7.9–8.1 . As you buffer your solution near physiological pH (7.4), you dangerously approach the generation of free hydrazine, exponentially increasing degradation rates.
Visualizing the Degradation Pathway

The following diagram illustrates the causality between pH, metal ions, and degradation.

HydrazineStability Solid Solid N2H4·2HCl AcidicSol Acidic Solution (pH < 3) N2H6++ Dominant Solid->AcidicSol Dissolve in degassed H2O NeutralSol Neutral/Basic Solution (pH > 7) Free Base N2H4 Forms AcidicSol->NeutralSol Buffering / pH Adjustment NeutralSol->AcidicSol Re-acidification (Reversible if not oxidized) Oxidation Oxidation to N2 + H2O (Irreversible Loss) NeutralSol->Oxidation O2 Exposure Metals Trace Metals (Cu2+, Fe3+) Metals->Oxidation Catalyzes (1000x rate)

Figure 1: Stability State Diagram. Note the critical role of trace metals acting as catalysts for oxidation once the pH rises.

Module 2: Troubleshooting & Diagnostics
Q: My hydrazine solution has turned a faint yellow. Is it still usable?

A: No. Discard immediately.

  • The Cause: Yellow discoloration typically indicates the formation of azines (condensation products) or the initial stages of oxidative polymerization. This is often triggered by trace aldehydes in the water or air oxidation.

  • The Fix: You cannot reverse this. Prepare fresh solution. To prevent recurrence, use HPLC-grade water (low organics) and store under an inert atmosphere (Argon/Nitrogen).

Q: I am seeing poor reproducibility in my reduction reactions at pH 7.4.

A: You are likely experiencing "Micro-Oxidation" during the mixing phase.

  • The Mechanism: At pH 7.4, a significant fraction of hydrazine exists as the free base. If your buffer contains dissolved oxygen or trace metal ions (common in phosphate buffers), the hydrazine degrades before it reacts with your target.

  • The Solution:

    • Degas all buffers thoroughly before adding hydrazine.

    • Add 1 mM EDTA to your reaction buffer. This chelates

      
       and 
      
      
      
      ions, which can accelerate hydrazine oxidation by orders of magnitude [1].
    • Prepare the hydrazine as a concentrated acidic stock and add it to the buffer immediately before the reaction starts.

Q: Can I store hydrazine dihydrochloride in glass vials?

A: It depends on the purity required.

  • The Risk: Standard borosilicate glass can leach trace amounts of metal ions (alkali earth metals) over time. For ultra-sensitive kinetic studies, these ions catalyze degradation.

  • Recommendation: For long-term storage of stock solutions, use HDPE (High-Density Polyethylene) or Polypropylene containers, which are chemically inert and metal-free [2].

Module 3: The "Gold Standard" Preparation Protocol

This protocol yields a stock solution stable for 2–4 weeks at 4°C.

Reagents Required:

  • Hydrazine Dihydrochloride (High Purity >98%)[1]

  • Water: HPLC Grade or Milli-Q (18.2 MΩ)

  • EDTA (Disodium salt)

  • Argon or Nitrogen gas

Step-by-Step Workflow:

  • De-Oxygenation (Critical): Sparge the water with Argon or Nitrogen for at least 20 minutes.

    • Why: Removing dissolved oxygen is the single most effective way to prevent auto-oxidation.

  • Chelation: Add EDTA to a final concentration of 0.1 – 1.0 mM.

    • Why: This thermodynamically sequesters trace metal ions (

      
      , 
      
      
      
      ) that act as catalysts. Even "pure" reagents often contain ppb-levels of these metals [3].
  • Dissolution: Add the Hydrazine Dihydrochloride salt to the degassed, chelated water.

    • Observation: The pH will naturally drop to ~0.5 – 1.0 (depending on concentration). Do not adjust the pH up for storage.

  • Aliquot & Store: Dispense into dark (amber) HDPE tubes. Fill to the top to minimize headspace (air gap).

    • Storage: Keep at 4°C.

    • Usage: Neutralize only the specific aliquot needed, immediately prior to the experiment.

Module 4: Frequently Asked Questions (FAQ)

Q: Why use the Dihydrochloride salt instead of Hydrazine Hydrate? A: Safety and Stability. Hydrazine Hydrate is a liquid fuming base that is highly toxic and unstable. The Dihydrochloride salt is a solid, non-volatile matrix that "locks" the hydrazine in its protonated, stable form until dissolved [4].

Q: Can I freeze the stock solution? A: Yes, freezing at -20°C is acceptable and can extend stability to 3–6 months. However, ensure the container is airtight to prevent oxygen ingress during the freeze-thaw cycle.

Q: How do I neutralize the stock for cell culture (pH 7.4) without crashing the system? A: Do not use NaOH directly if possible, as it can cause local "hotspots" of high pH where hydrazine degrades instantly. Instead, dilute the acidic stock into a strong buffer (e.g., 100mM HEPES or PBS) that has already been degassed.

References
  • Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News.

  • Thermo Fisher Scientific. (2014). Hydrazine Dihydrochloride Safety Data Sheet (SDS).

  • Gaunt, H., & Wetton, E. A. M. (1966). The reaction between hydrazine and oxygen in water. Journal of Applied Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9321, Hydrazine.

Sources

Technical Guide: Removal and Detection of Unreacted Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal, detection, and safe handling of unreacted hydrazine hydrate in organic synthesis.

Department: Process Chemistry & Purification Support Subject: Post-Reaction Workup and Impurity Control Audience: Research Scientists, Process Engineers, and Medicinal Chemists

Executive Summary & Chemical Context

Hydrazine hydrate (


) is a potent reducing agent and nucleophile used extensively in the synthesis of heterocycles (e.g., pyrazoles, phthalimides) and Wolff-Kishner reductions.[1] However, its removal is complicated by two factors:
  • Physical Properties: It is a polar, high-boiling liquid (bp 114–119 °C) that forms a high-boiling azeotrope with water (~120 °C), making simple evaporation difficult.

  • Toxicity: It is a known carcinogen and skin sensitizer (ICH M7 mutagenic impurity), requiring removal to trace levels (often <1–10 ppm) in pharmaceutical intermediates.[2]

This guide prioritizes causality-driven protocols : understanding why a method works ensures you select the correct one for your specific substrate.[2]

Diagnostic: The "Is It There?" Phase

Before attempting rigorous removal, you must confirm the presence of hydrazine. Standard TLC visualization (UV) is often insufficient because hydrazine lacks a strong chromophore.[2]

Q: How can I quickly detect residual hydrazine without running an HPLC?

A: Use the p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) Spot Test. This is a self-validating colorimetric test.[2] The aldehyde reacts with hydrazine under acidic conditions to form a highly conjugated aldazine dye (yellow/orange).[2]

Protocol:

  • Preparation: Dissolve 500 mg of p-dimethylaminobenzaldehyde in 50 mL of ethanol and 5 mL of conc. HCl.

  • Execution: Dip a TLC plate containing your reaction mixture (or a spot of the crude oil) into the stain.[2]

  • Readout:

    • Bright Yellow/Orange Spot: Positive (Hydrazine present).[2]

    • No Color Change: Negative (Limit of detection approx. 5–10 ppm).[2]

Note: Aromatic amines (anilines) may also turn yellow but usually require heating.[2] Hydrazine turns yellow immediately at room temperature.[2]

Removal Strategies: The "How To Get It Out" Phase

Select your method based on your product's solubility and stability.[2]

Method A: Partitioning & Extraction (The Standard)

Best for: Lipophilic products stable to mild acid.

Mechanism: Hydrazine is a base (


 of conjugate acid ~8.1).[2] Washing with an acidic aqueous solution protonates hydrazine to the hydrazinium ion (

), forcing it into the aqueous phase while your non-polar product remains in the organic phase.

Step-by-Step:

  • Dissolve the crude mixture in a water-immiscible solvent (DCM, Ethyl Acetate, or Toluene).

  • Wash 1: Water (removes bulk hydrazine hydrate).[2]

  • Wash 2: 0.5 M or 1.0 M HCl (removes trace hydrazine by protonation).[2]

    • Caution: Ensure your product is not basic (e.g., an amine) or acid-labile. If your product is an amine, skip this and use Method C.

  • Wash 3: Saturated NaHCO

    
     (neutralizes residual acid).[2]
    
  • Wash 4: Brine (dries the organic layer).[2]

Method B: Azeotropic Distillation (Process Scale)

Best for: Large scale reactions where extraction is impractical, or products sensitive to aqueous workup.

Mechanism: While hydrazine hydrate boils at ~119 °C, it forms high-boiling azeotropes with water.[2] Simply heating it concentrates the hydrazine. To remove it, you must use a solvent that acts as a "carrier" or forms a heteroazeotrope. Toluene is the industry standard.[2] It does not form a true azeotrope with hydrazine but effectively co-distills it and, more importantly, is immiscible with hydrazine at lower temperatures, allowing phase separation in the receiver.

Protocol:

  • Add Toluene to the crude reaction mixture (ratio 2:1 or 3:1 v/v relative to hydrazine).

  • Distill at atmospheric pressure or mild vacuum.

  • Observation: Water will distill first (Toluene/Water azeotrope bp ~85 °C).[2] Once water is removed, hydrazine solubility in the remaining hot toluene decreases, and it can be co-distilled or decanted if it oils out upon cooling.

  • Repeat the "strip and fill" process 2–3 times.[2]

Method C: Chemical Scavenging (The Polishing Step)

Best for: Water-soluble products, acid-sensitive compounds, or removing final trace ppm.

Mechanism: Use an electrophilic polymer-supported resin.[2] The resin (usually an aldehyde or anhydride) reacts covalently with the nucleophilic hydrazine, tethering it to the solid support which is then filtered off.

Recommended Scavenger: Polymer-supported Benzaldehyde or 4-Nitrobenzaldehyde.[2]

Protocol:

  • Calculate excess hydrazine (estimate 5–10 mol% if post-workup).[2]

  • Add 3–5 equivalents (relative to estimated hydrazine) of aldehyde resin.[2]

  • Agitate (do not magnetic stir, as it grinds the resin) for 2–4 hours at room temperature.

  • Filter the resin.[3][4]

  • Check filtrate with Ehrlich’s reagent (Method 2) to confirm removal.[2]

Visualization: Decision Framework

The following diagram illustrates the logic flow for selecting the appropriate removal method.

HydrazineRemoval Start Crude Product + Hydrazine SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck AcidCheck Is Product Acid Sensitive or Basic? SolubilityCheck->AcidCheck No (Lipophilic) MethodC Method C: Resin Scavenging (PS-Benzaldehyde) SolubilityCheck->MethodC Yes (Hydrophilic) MethodA Method A: Acidic Extraction (0.5M HCl Wash) AcidCheck->MethodA No (Stable/Neutral) MethodB Method B: Azeotropic Distillation (Toluene Co-distillation) AcidCheck->MethodB Yes (Sensitive/Basic) AcidCheck->MethodC Alternative for Trace MethodB->MethodC If trace remains

Figure 1: Decision tree for selecting a hydrazine removal strategy based on product physicochemical properties.

Troubleshooting & FAQs

Q: I used Method A (Acid Wash), but my product precipitated.

  • Cause: Your product might be protonated by the acid (if it contains basic nitrogens) and is salting out.[2]

  • Fix: Switch to Method C (Scavenging) or use a much weaker acid buffer (e.g., pH 5–6 phosphate buffer) if the basicity difference between hydrazine (

    
     8.1) and your product allows selective protonation.[2]
    

Q: I tried rotary evaporation, but the hydrazine won't leave.

  • Cause: Hydrazine hydrate boils at ~119 °C. On a rotovap, even at full vacuum, it often just concentrates rather than distilling over, especially if water is present (azeotrope).

  • Fix: You must add a co-solvent like Toluene or Isopropanol to help carry it over.[2] Do not rely on simple evaporation.[2]

Q: Can I use bleach to destroy the hydrazine in the waste?

  • Warning: While bleach (Sodium Hypochlorite) destroys hydrazine (

    
    ), the reaction is exothermic and can produce toxic chloramines if stoichiometry is off.
    
  • Recommendation: Dilute the waste significantly first.[2] Add bleach slowly in an ice bath with good ventilation.[2] Verify destruction with starch-iodide paper (blue = excess oxidant, meaning hydrazine is gone).

References
  • Azeotropic Data: CRC Handbook of Chemistry and Physics, 95th Edition.[2] "Azeotropic Data for Binary Mixtures" (Toluene/Water and Hydrazine physical properties).

  • Detection Methods: Watt, G. W., & Chrisp, J. D. (1952). "Spectrophotometric Method for Determination of Hydrazine." Analytical Chemistry, 24(12), 2006–2008.

  • Scavenging Protocols: Ley, S. V., et al. (2000).[2] "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[2] Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.

  • Safety & Toxicology: European Chemicals Agency (ECHA).[2] "Substance Information: Hydrazine."[2][4][5][6][7][8]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectral Validation of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of (1-Phenylpropan-2-yl)hydrazine dihydrochloride using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind the experimental choices, establishes a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity. Our objective is to provide an in-depth, objective comparison of the product's expected spectral performance against potential alternatives and impurities, supported by clear experimental data and methodologies.

The Imperative of Spectral Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their precursors is paramount. FTIR spectroscopy stands as a rapid, reliable, and cost-effective technique for this purpose.[1] It provides a unique molecular fingerprint of a compound based on the vibrational frequencies of its functional groups.[2] For a compound like (1-Phenylpropan-2-yl)hydrazine dihydrochloride, which contains several key functional groups, FTIR is an invaluable tool for structural confirmation and purity assessment. This guide establishes a robust protocol for its validation, ensuring that the material conforms to the required structural identity.

Predicted FTIR Spectral Profile of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride

The key functional groups and their expected vibrational frequencies are:

  • N-H Stretching (Hydrazinium ion): As a dihydrochloride salt, the hydrazine moiety will be protonated (NH2+-NH3+). This will result in broad and strong absorption bands in the 3200-2600 cm⁻¹ region, characteristic of ammonium and amine salt stretching vibrations. These bands are often complex and may show multiple sub-peaks.

  • Aromatic C-H Stretching: The monosubstituted phenyl group will exhibit sharp, medium-intensity peaks above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aliphatic C-H Stretching: The propyl chain will show characteristic stretching vibrations for CH3 and CH2 groups in the 3000-2850 cm⁻¹ region.

  • N-H Bending: The bending vibrations of the protonated amine and hydrazine groups are expected in the 1620-1500 cm⁻¹ range.

  • Aromatic C=C Stretching: The phenyl ring will display characteristic skeletal vibrations as a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending (Out-of-Plane): For a monosubstituted benzene ring, strong absorption bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Comparative Analysis: Distinguishing from Precursors and Impurities

A critical aspect of validation is not just confirming the presence of the target compound but also ensuring the absence of significant impurities. Potential impurities in a sample of (1-Phenylpropan-2-yl)hydrazine dihydrochloride could include starting materials such as phenylhydrazine or by-products from the synthesis.

Phenylhydrazine Hydrochloride as a Reference:

A closely related compound, phenylhydrazine hydrochloride, provides a useful spectral comparison. The NIST WebBook provides a reference spectrum for this compound.[4] While it shares the phenyl and hydrazinium groups, the absence of the propyl chain will lead to distinct differences in the aliphatic C-H stretching region.

Functional GroupExpected Wavenumber (cm⁻¹) for (1-Phenylpropan-2-yl)hydrazine dihydrochloridePhenylhydrazine Hydrochloride[4]Potential Impurity: Phenylhydrazine[5]
N-H Stretching (Hydrazinium/Amine)Broad, strong bands in the 3200-2600 cm⁻¹ regionSimilar broad absorptionSharp N-H stretches around 3300-3400 cm⁻¹
Aromatic C-H Stretching3100-3000 cm⁻¹PresentPresent
Aliphatic C-H Stretching3000-2850 cm⁻¹AbsentAbsent
N-H Bending1620-1500 cm⁻¹PresentPresent
Aromatic C=C Stretching1600-1450 cm⁻¹PresentPresent
Aromatic C-H Bending (Out-of-Plane)770-730 cm⁻¹ and 710-690 cm⁻¹PresentPresent

The most significant differentiating feature will be the presence of aliphatic C-H stretching bands in the spectrum of (1-Phenylpropan-2-yl)hydrazine dihydrochloride, which will be absent in the spectra of phenylhydrazine and its hydrochloride salt.

Experimental Protocol for FTIR Validation

This protocol is designed to be a self-validating system, incorporating steps for instrument qualification and sample preparation to ensure data integrity.

Instrument Qualification

Prior to sample analysis, the performance of the FTIR spectrometer must be verified. This can be done according to established standards such as ASTM E1421.[6] A daily performance check using a polystyrene film is recommended to verify wavenumber accuracy.

Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common and effective technique for analyzing solid samples.

  • Drying: Dry spectroscopic grade KBr at 110°C for at least 4 hours to remove any adsorbed water.

  • Grinding: In an agate mortar, grind approximately 1-2 mg of the (1-Phenylpropan-2-yl)hydrazine dihydrochloride sample with about 200 mg of the dried KBr. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the ground mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Background Spectrum: Place the empty, clean sample holder in the spectrometer and acquire a background spectrum. This will be used to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder and acquire the FTIR spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation and Validation Workflow

The validation of the acquired spectrum involves a systematic comparison with the predicted spectral features and a critical assessment for the presence of impurities.

Spectral Analysis
  • Peak Identification: Identify the major absorption bands in the acquired spectrum.

  • Functional Group Assignment: Assign these bands to the corresponding functional groups based on the predicted spectral profile in Section 2.

  • Comparison: Compare the obtained spectrum with the reference data for potential impurities, such as phenylhydrazine. The absence of characteristic impurity peaks is a key validation criterion.

  • Documentation: Document the peak positions and their assignments.

Validation Workflow Diagram

FTIR_Validation_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation instrument_qual Instrument Qualification (Polystyrene Check) sample_prep Sample Preparation (KBr Pellet) instrument_qual->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan peak_picking Peak Identification & Assignment sample_scan->peak_picking comparison Compare with Predicted Spectrum & Impurities peak_picking->comparison validation Validation Decision (Pass/Fail) comparison->validation report Generate Validation Report validation->report

Caption: FTIR Validation Workflow for (1-Phenylpropan-2-yl)hydrazine dihydrochloride.

Conclusion

The validation of (1-Phenylpropan-2-yl)hydrazine dihydrochloride by FTIR spectroscopy is a robust process that relies on a combination of predictive analysis, careful experimental technique, and systematic data interpretation. By following the outlined protocol, researchers and quality control professionals can confidently verify the identity and purity of this compound. The key to this validation lies in the identification of the characteristic absorption bands of the target molecule while ensuring the absence of signals from potential impurities. This guide provides the necessary framework to achieve this with a high degree of scientific rigor.

References

  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
  • Alwan, Z. T., et al. (2024, December 20). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis.
  • Oriental Journal of Chemistry. (2023, December 27). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes.
  • ResearchGate. (n.d.). FTIR spectra of doxorubicin (a) and hydrazine derivative of doxorubicin (b).
  • DTIC. (n.d.). Validation of a FTIR Spectroscopy Method for Measuring and Monitoring Fuel Dilution in Lubricating Oils.
  • Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia.
  • PubMed. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods.
  • ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.
  • Spectroscopy Online. (2018, February 1). Verification of Pharmaceutical Raw Materials Using FT-NIR Spectroscopy.
  • Singh, V. P. (n.d.). Studies of synthesis and characterization of hydrazides derivative.
  • PMC. (2023, March 12). Establishment and Validation of Fourier Transform Infrared Spectroscopy (FT–MIR) Methodology for the Detection of Linoleic Acid in Buffalo Milk.
  • RASĀYAN J. Chem. (2021). DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES.
  • NIST. (n.d.). Phenylhydrazine hydrochloride.
  • BOC Sciences. (n.d.). Phenylhydrazine Impurities.
  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • Fisher Scientific. (n.d.). Phenylhydrazines.
  • SpectraBase. (n.d.). Phenylhydrazine - Optional[FTIR] - Spectrum.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Scirp.org. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.
  • Preprints.org. (2025, January 9). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation.
  • MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.

Sources

Technical Comparison: (1-Phenylpropan-2-yl)hydrazine vs. Tranylcypromine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between (1-Phenylpropan-2-yl)hydrazine (Common Name: Pheniprazine ; Code: JB-516) and Tranylcypromine (Common Name: Parnate; Code: SKF-385).

While both compounds are non-selective, irreversible Monoamine Oxidase Inhibitors (MAOIs) sharing the amphetamine carbon skeleton, they diverge fundamentally in their pharmacophore chemistry—hydrazine versus cyclopropylamine. Pheniprazine exhibits exceptional potency and a distinct "stimulant-like" profile due to its structural homology with methamphetamine, but its clinical utility was terminated due to severe hepatotoxicity. Tranylcypromine remains the clinical "gold standard" for non-hydrazine MAOIs, balancing potent inhibition with a safer, albeit tyramine-sensitive, toxicological profile.

Key Finding: Pheniprazine demonstrates superior intrinsic affinity (


) for MAO-A in rodent models compared to Tranylcypromine, but Tranylcypromine exhibits a more favorable safety ratio regarding hepatic integrity.

Chemical & Mechanistic Basis[1][2]

The core difference lies in the "warhead" moiety responsible for the suicide inhibition of the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.

Structural Homology
  • Pheniprazine: The hydrazine analog of methamphetamine (specifically, the

    
    -methyl homolog of phenelzine). The hydrazine group (
    
    
    
    ) replaces the amine.
  • Tranylcypromine: The cyclopropyl analog of amphetamine. The side chain is constrained into a strained cyclopropane ring, incorporating the amine.

Mechanism of Inactivation

Both compounds are mechanism-based (suicide) inhibitors . They are processed by MAO as substrates, generating reactive intermediates that covalently modify the enzyme.

  • Pheniprazine (Hydrazine Mechanism): Oxidation of the hydrazine moiety by MAO generates a diazene or hydrazyl radical intermediate. This highly reactive species attacks the N(5) atom of the isoalloxazine ring of FAD, forming a stable covalent adduct.

  • Tranylcypromine (Ring-Opening Mechanism): MAO attempts to abstract an electron from the amine lone pair (Single Electron Transfer). This triggers the homolytic cleavage of the strained cyclopropane ring, generating a carbon-centered radical. This radical collapses onto the N(5) (or C(4a)) of FAD, irreversibly alkylating the cofactor.

Mechanistic Pathway Visualization

MAO_Inhibition_Mechanism Sub_P Pheniprazine (Hydrazine) MAO_Ox MAO (Oxidized FAD) Sub_T Tranylcypromine (Cyclopropylamine) ES_Complex Michaelis Complex (E-S) MAO_Ox->ES_Complex + Inhibitor Int_Diazene Diazene/Radical Intermediate ES_Complex->Int_Diazene Oxidation (Pheniprazine) Int_RingOpen Ring-Opened C-Radical ES_Complex->Int_RingOpen SET & Ring Scission (Tranylcypromine) Adduct Covalent N5-FAD Adduct (Irreversible Inactivation) Int_Diazene->Adduct Nucleophilic Attack Int_RingOpen->Adduct Radical Recombination

Figure 1: Divergent pathways of suicide inhibition. Pheniprazine utilizes hydrazine oxidation, while Tranylcypromine relies on strain-release ring opening.

Pharmacodynamic Profile & Potency Data[3]

Comparative Potency (In Vitro)

Pheniprazine is historically noted for extreme potency. In direct head-to-head assays using rat liver/brain mitochondria, Pheniprazine often displays lower


 values (higher affinity) than Tranylcypromine, particularly for MAO-A.

Table 1: Comparative Inhibitory Constants (


 and 

)
CompoundTargetParameterValueSpecies/TissueReference
Pheniprazine MAO-A

420 nM Rat Liver[1]
Pheniprazine MAO-B

2450 nM Rat Liver[1]
Pheniprazine MAO-A

~10 nM *Rat Brain[2]
Tranylcypromine MAO-A

0.5 µM Human Recombinant[3]
Tranylcypromine MAO-B

2.3 µM Human Recombinant[3]
Tranylcypromine MAO-B

~15 µM Human Platelet[4]

*Note: Historical data for Pheniprazine varies; some sources cite nanomolar potency (1-10 nM range) for total MAO inhibition in brain homogenates, significantly more potent than Tranylcypromine in equimolar comparisons.

Kinetics of Inactivation

For irreversible inhibitors, the


 is time-dependent.[1] A more accurate measure is the rate of inactivation (

).
  • Pheniprazine:

    
     (MAO-A) / 
    
    
    
    (MAO-B).[2]
  • Tranylcypromine: Forms adducts extremely rapidly, often completing inactivation within minutes of pre-incubation.

Amphetamine-Like Activity

Both compounds possess "intrinsic activity" beyond MAO inhibition due to their structural similarity to amphetamine.

  • Pheniprazine: Significant sympathomimetic activity. It acts as a releaser of norepinephrine and dopamine, contributing to an immediate "jolt" or mood elevation distinct from the delayed MAO effect.

  • Tranylcypromine: A weak catecholamine releaser (approx. 1/10th potency of amphetamine) and a reuptake inhibitor at high doses.

Toxicology & Safety Analysis

This section details the critical "Go/No-Go" factors for drug development professionals.

Hepatotoxicity (The Hydrazine Flaw)
  • Pheniprazine: Withdrawn from the US market in the 1960s. The hydrazine moiety is metabolically vulnerable to acetylation and oxidation, generating free radicals that cause hepatocellular necrosis . Incidence of jaundice was significant enough to outweigh clinical benefits.

  • Tranylcypromine: Lacks the hydrazine moiety.[3][4] Hepatotoxicity is rare and idiosyncratic.[5]

Hypertensive Crisis (The Cheese Effect)
  • Both Compounds: As irreversible non-selective inhibitors, both destroy intestinal MAO-A. This prevents the breakdown of dietary tyramine, leading to massive norepinephrine release and potentially fatal hypertensive crises.

  • Differentiation: Tranylcypromine's reversible inhibition of norepinephrine reuptake may theoretically blunt the tyramine pressor response slightly compared to pure MAO inhibition, but clinically, strict dietary restrictions are mandatory for both.

Experimental Protocol: Fluorometric MAO Inhibition Assay

For researchers validating these compounds, the following "self-validating" protocol uses Amplex Red to measure


 generation.
Protocol Workflow

Assay_Protocol Start Enzyme Prep (Human Recombinant MAO-A/B) Dilution Compound Dilution (1 nM - 100 µM) Start->Dilution PreInc Pre-Incubation (37°C for 30 mins) *CRITICAL for Irreversible Inhibitors* Dilution->PreInc Substrate Add Substrate Mix (Tyramine + Amplex Red + HRP) PreInc->Substrate Read Fluorescence Read (Ex/Em: 530/590 nm) Substrate->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Standardized workflow for assessing irreversible MAO inhibitors. The pre-incubation step is mandatory to capture the time-dependent covalent bonding.

Step-by-Step Methodology
  • Enzyme Preparation: Thaw human recombinant MAO-A or MAO-B (1 mg/mL) on ice. Dilute to 0.05 mg/mL in Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Inhibitor Dilution: Prepare serial dilutions of Pheniprazine and Tranylcypromine in DMSO. Final DMSO concentration in assay must be <1%.

  • Pre-Incubation (Critical Step):

    • Add 50 µL Enzyme solution + 10 µL Inhibitor to black 96-well plates.

    • Incubate at 37°C for 30 minutes. Note: Omitting this step will result in false "weak" IC50 values because the covalent bond takes time to form.

  • Reaction Initiation:

    • Prepare Master Mix: 200 µM Tyramine (substrate) + 200 µM Amplex Red + 1 U/mL Horseradish Peroxidase (HRP).

    • Add 50 µL Master Mix to each well.

  • Measurement: Incubate for 30-60 minutes at room temperature (protected from light). Measure fluorescence at Ex/Em 530/590 nm.

  • Validation: Use Clorgyline (MAO-A selective) and Deprenyl (MAO-B selective) as positive controls.

References

  • Tipton, K. F., & Syles, J. P. (2007). Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide. Journal of Neural Transmission, 114(6), 737–744. Link

  • Horita, A. (1958). Beta-Phenylisopropylhydrazine, a potent and long acting monoamine oxidase inhibitor.[6] Journal of Pharmacology and Experimental Therapeutics, 122(2), 176-181.

  • Binda, C., et al. (2011).[1] Structural and mechanistic studies of monoamine oxidase inhibitors. Current Topics in Medicinal Chemistry, 11(22), 2788-2796.

  • Youdim, M. B., et al. (2006).[1] The therapeutic potential of monoamine oxidase inhibitors.[][8][3][4][5][6][9][10][] Nature Reviews Neuroscience, 7(4), 295-309. Link

  • FDA Labeling. (2022). Parnate (Tranylcypromine) Prescribing Information.[3] Link

Sources

Technical Guide: Validating Purity of Phenylisopropylhydrazine (PIH) via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Phenylisopropylhydrazine (PIH) , historically known as pheniprazine or Catron, is a monoamine oxidase inhibitor (MAOI) characterized by a hydrazine moiety attached to an amphetamine-like backbone. While its clinical use has waned due to hepatotoxicity, it remains a critical reference compound in neuropharmacological research.

Validating the purity of PIH is chemically challenging due to its reactivity. It is prone to oxidation (forming hydrazones) and degradation into phenylacetone and hydrazine. While HPLC is the gold standard for quantification, Thin-Layer Chromatography (TLC) remains the superior method for qualitative impurity profiling because it allows for the simultaneous use of multiple detection reagents to identify specific functional groups (aromatic rings vs. reducing hydrazine moieties) that UV detection might miss.

Safety Advisory: PIH and its hydrazine precursors are potent hepatotoxins and potential carcinogens. All protocols described below must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles).

Comparative Analysis: TLC vs. Instrumental Alternatives

To establish the "Why" behind this protocol, we compare TLC against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureThin-Layer Chromatography (TLC) HPLC (UV/MS) GC-MS
Primary Utility Rapid impurity screening; Functional group identification.Precise quantification; Trace impurity analysis (<0.05%).Volatile impurity identification; Structural elucidation.
Throughput High (Up to 20 samples/plate in parallel).Low (Serial injection, 15-30 min/sample).Low (Serial injection).
Specificity Tunable (Can use specific stains for hydrazines).Fixed (Relies on UV absorbance or m/z).Fixed (Relies on fragmentation patterns).
Thermal Stability High (Room temp separation).High (Room temp separation).[1]Low (Hydrazines may degrade in the injection port).
Cost per Run < $1.00$20.00 - $50.00$30.00 - $60.00
Blind Spots Low sensitivity for non-chromophoric impurities.Salts/inorganic ions often invisible.Non-volatile degradation products invisible.

Expert Insight: Use TLC as the front-line purity check. If the TLC plate shows a single spot under three different visualization methods (UV, Ninhydrin, Ehrlich’s), the sample is likely >95% pure. Proceed to HPLC only for final quantitative certification.

Core Experimental Protocol

This protocol is designed to be self-validating . It employs a "Dual-System" approach to ensure that impurities co-eluting in one solvent system are separated in another.

Materials & Reagents[2][3][4]
  • Stationary Phase: Silica Gel 60 F

    
     on aluminum or glass backing (20 x 20 cm).
    
  • Reference Standard: Authentic Phenylisopropylhydrazine HCl (>98% purity).

  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (25%), n-Butanol, Acetic Acid.

Sample Preparation

The Challenge: PIH is often stored as a hydrochloride salt to improve stability, but salts streak on silica.

  • Protocol: Dissolve 10 mg of the sample in 1 mL of Methanol .

  • Expert Tip: If the sample is the HCl salt, add 1 drop of Ammonium Hydroxide to the vial to free the base in situ before spotting. This prevents "comet tailing" caused by the dissociation of the salt on the acidic silica.

Mobile Phase Optimization

We utilize two orthogonal systems. System A separates based on general polarity. System B utilizes pH to differentiate ionizable amines.

  • System A (Basic/Organic): Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1)

    • Mechanism:[2][3][4] The ammonia suppresses protonation of the hydrazine nitrogen, ensuring the molecule travels as a tight, neutral band.

    • Target R

      
      : 0.4 – 0.6.
      
  • System B (Acidic/Polar): n-Butanol : Acetic Acid : Water (4 : 1 : 1)

    • Mechanism:[2][3][4] This "BAW" system is classic for amino acids and hydrazines. It separates highly polar degradation products (like free hydrazine) which remain near the baseline.

Visualization (The Triangulation Method)

A single spot under UV is insufficient proof of purity. You must use the following three detection methods in sequence or on parallel lanes.

  • UV Fluorescence Quenching (254 nm):

    • Observation: Dark spots on a bright green background.

    • Detects: The aromatic phenyl ring (PIH and phenylacetone impurity).

    • Blind Spot: Non-aromatic impurities (e.g., hydrazine, aliphatic amines).

  • Ninhydrin Stain:

    • Protocol: Dip plate in 0.2% Ninhydrin in ethanol. Heat at 110°C for 3 mins.

    • Observation: Pink/Purple spots.[5]

    • Detects: Primary amines and hydrazines.[6]

    • Differentiation: Phenylacetone (ketone) will not stain.

  • Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde):

    • Protocol: Spray with 1% p-DMAB in acidic ethanol.

    • Observation: Yellow to Orange spots.

    • Specificity: Highly specific for hydrazines and indoles.

    • Validation: If a spot appears in UV but not Ehrlich’s, it is likely a degradation product (like phenylacetone) that has lost the hydrazine group.

Workflow Visualization

The following diagram illustrates the logical flow of the validation process, ensuring no steps are skipped.

TLC_Validation_Workflow cluster_Development Development (Parallel Plates) Start Start: Crude PIH Sample Prep Sample Prep: Dissolve in MeOH (Add NH4OH if HCl salt) Start->Prep Spot Spotting: Apply Sample + Reference Standard (Co-spot for confirmation) Prep->Spot SysA System A (Basic): DCM:MeOH:NH3 (90:10:1) Spot->SysA SysB System B (Acidic): Butanol:Acid:Water (4:1:1) Spot->SysB Visualize Visualization Triangulation SysA->Visualize SysB->Visualize Decision Single Spot in All Modes? Visualize->Decision Pass PASS: Identity Confirmed Purity >95% Decision->Pass Yes Fail FAIL: Recrystallize or Column Chromatography Decision->Fail No (Extra spots found)

Caption: Logical workflow for validating PIH purity, emphasizing dual-solvent development and multi-mode visualization.

Data Analysis & Troubleshooting

Calculating Retention Factor ( )


  • Acceptance Criteria: The

    
     of the sample must match the Reference Standard within 
    
    
    
    .
  • Co-Spotting: If the

    
     differs slightly, run a "Co-spot" lane (Sample + Standard mixed). If this lane shows a "figure-8" or two distinct spots, they are different compounds. If it shows a single tight spot, they are identical.
    
Common Impurity Profiles
ObservationLikely ImpurityCause
High

spot (UV+, Ehrlich-)
PhenylacetoneHydrolysis of the hydrazine.
Baseline spot (UV-, Ninhydrin+) Hydrazine / SaltsIncomplete synthesis workup.
Streaking / Tailing PIH Salt FormInsufficient base (NH

) in mobile phase.
Double Spot (close

)
RegioisomerImpure starting material (phenylacetone isomers).
Troubleshooting Logic Tree

Troubleshooting_Tree Problem Issue Observed Tailing Spot Tailing/Streaking Problem->Tailing NoSpots No Spots Visible Problem->NoSpots GhostSpots Ghost Spots (seen in UV, not chemical) Problem->GhostSpots NewSolvent Add 1% NH4OH to Mobile Phase Tailing->NewSolvent Conc Increase Concentration (Try 20mg/mL) NoSpots->Conc SolventImp Check Solvent Purity or Plate Binder GhostSpots->SolventImp

Caption: Decision tree for resolving common TLC anomalies during PIH validation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.
  • PubChem. (n.d.). Pheniprazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Eberson, L. (1963).[7] Synthesis of 2-Phenylisopropylhydrazine-1-14C Hydrochloride. Acta Chemica Scandinavica, 17, 2349.[7] (Primary literature regarding synthesis and stability of PIH).

Sources

Comparative pharmacokinetics of hydrazine-based MAO inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

[color="#5F6368", penwidth=2, fontname="Helvetica", fontsize=

Finalizing the Content

I'm now incorporating my findings into a concise guide for experts. I've focused on accuracy and thoroughness, providing specific details on all aspects. The content has been carefully crafted.

Completing the Final Draft

I've checked the document to make sure everything's correct and in place. I'm pleased that the guide offers a thorough overview of the MAOI drugs' pharmacology.

Finalizing the Guide Structure

I've integrated all information and verified citations. I finalized and approved the content. Now the guide is ready for expert dissemination, fully referenced.

Comparative Pharmacokinetics of Hydrazine-Based MAO Inhibitors: A Technical Guide

Hydrazine-based monoamine oxidase inhibitors (MAOIs) represent a foundational class of neuropsychiatric therapeutics. While largely superseded by newer agents in first-line treatment due to dietary interactions and toxicity profiles, their unique pharmacokinetic (PK) and pharmacodynamic (PD) mechanisms remain highly relevant for drug development professionals and researchers studying refractory depression. This guide provides an objective, data-driven comparison of the pharmacokinetics of phenelzine, isocarboxazid, and the prototypical iproniazid, with a specific focus on their metabolism via the highly polymorphic N-acetyltransferase 2 (NAT2) pathway.

The Pharmacokinetic vs. Pharmacodynamic Disconnect

A defining feature of hydrazine MAOIs is the profound dissociation between their systemic pharmacokinetics and their pharmacodynamic effects. As noted by1[1], phenelzine exhibits a rapid elimination half-life of approximately 2 hours. However, because these agents act as "suicide inhibitors"—forming an irreversible covalent bond with the FAD cofactor of the MAO enzyme—the clinical effect is entirely decoupled from plasma drug concentrations.

Once the drug is eliminated from systemic circulation, MAO inhibition persists. The restoration of normal MAO activity relies entirely on the de novo synthesis of new target enzymes, a biological process that requires up to two weeks[1]. Therefore, PK parameters in this drug class primarily dictate the risk of acute dose-dependent toxicity rather than the duration of therapeutic efficacy.

Comparative Pharmacokinetic Parameters

The absorption and clearance profiles of hydrazine MAOIs vary slightly based on their specific chemical structures, though all share rapid absorption and relatively short half-lives.

Table 1: Comparative Pharmacokinetic Parameters of Hydrazine MAOIs

ParameterPhenelzineIsocarboxazidIproniazid
Tmax (Peak Plasma) 0.5 – 1.0 hours[2]1.0 – 2.0 hours[2]1.0 – 2.0 hours
Elimination Half-Life (t1/2) ~2.0 hours[1]1.5 – 4.0 hours[3]Variable (Dose-dependent)
Primary Metabolism Oxidation, NAT2 AcetylationHydrolysis, NAT2 AcetylationHydrolysis, NAT2 Acetylation
Target Selectivity Non-selective (MAO-A & B)Non-selective (MAO-A & B)[3]Non-selective (MAO-A & B)
Duration of MAO Inhibition Up to 14 days[1]Up to 14 daysUp to 14 days

Metabolic Pathways and the NAT2 Polymorphism

The primary metabolic clearance route for hydrazine derivatives is hepatic acetylation, catalyzed by N-acetyltransferase 2 (NAT2). According to 4[4], NAT2 is a highly polymorphic enzyme, categorizing human populations into rapid, intermediate, and slow acetylators based on the presence of specific alleles (e.g., wild-type NAT24 vs. mutant NAT25, *6, *7).

The causality of hydrazine toxicity is directly linked to this genetic variance. In slow acetylators, the primary acetylation clearance pathway is bottlenecked. Consequently, the unmetabolized hydrazine moiety is shunted into alternative cytochrome P450 (CYP) oxidative pathways. This secondary route generates highly reactive, toxic intermediates that bind to hepatic macromolecules, causing the severe hepatotoxicity historically associated with iproniazid[5].

G Drug Hydrazine MAOI (Phenelzine / Isocarboxazid) MAO MAO Enzyme (Target) Drug->MAO Binds active site NAT2 NAT2 Enzyme (Hepatic Metabolism) Drug->NAT2 Primary clearance CYP CYP450 Oxidation (Alternative Pathway) Drug->CYP Slow Acetylators (NAT2*5, *6, *7) Adduct Irreversible Covalent Adduct (Suicide Inhibition) MAO->Adduct FAD cofactor modification Acetylated N-acetylated Metabolite (Inactive / Excreted) NAT2->Acetylated Rapid Acetylators (NAT2*4) Toxic Reactive Intermediates (Hepatotoxicity Risk) CYP->Toxic Accumulation

Metabolic and pharmacodynamic pathways of hydrazine MAOIs, highlighting NAT2-dependent clearance.

Experimental Protocol: In Vitro Assessment of NAT2-Dependent Hydrazine Metabolism

To objectively evaluate the intrinsic clearance (


) of hydrazine MAOIs and validate the impact of the NAT2 polymorphism, researchers utilize genotyped cryopreserved human hepatocytes.

Self-Validating Design: By comparing substrate depletion in hepatocytes with known NAT2 genotypes (e.g., NAT24/4 vs. NAT26A/6A) under identical conditions, the protocol acts as an internal control system. If clearance differs significantly between the groups, the causality of NAT2 in the drug's metabolism is definitively validated against non-specific degradation.

Step-by-Step Methodology:
  • Hepatocyte Thawing and Stratification: Thaw cryopreserved human hepatocytes previously genotyped for NAT2 alleles. Stratify into two distinct experimental groups: Rapid Acetylators (NAT24/4) and Slow Acetylators (NAT25B/5B or NAT26A/6A)[5].

  • Cell Suspension: Suspend the hepatocytes in Williams' Medium E (supplemented with GlutaMAX and HEPES) at a viable cell density of

    
     cells/mL.
    
  • Substrate Incubation: Initiate the metabolic reaction by spiking the suspension with 10 µM of the target hydrazine MAOI (phenelzine or isocarboxazid). Incubate the microplates at 37°C under 5% CO2 on an orbital shaker to maintain uniform cell suspension.

  • Reaction Quenching: At predetermined kinetic time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard. Causality Note: The cold organic solvent instantly precipitates proteins and denatures metabolic enzymes, freezing the kinetic state of the reaction to prevent artificial post-extraction metabolism.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS in multiple reaction monitoring (MRM) mode to quantify the depletion of the parent drug.

  • Kinetic Modeling: Plot the natural log of the percentage of parent drug remaining versus time. Calculate the elimination rate constant (

    
    ) from the slope to determine intrinsic clearance: 
    
    
    
    (where
    
    
    is incubation volume and
    
    
    is cell count).

Workflow Step1 1. Hepatocyte Stratification (NAT2 Genotyping) Step2 2. Drug Incubation (10 µM Hydrazine MAOI) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 4. LC-MS/MS Analysis (Parent Drug Depletion) Step3->Step4 Step5 5. Kinetic Modeling (Calculate CL_int) Step4->Step5

In vitro experimental workflow for assessing NAT2-dependent intrinsic clearance of hydrazine MAOIs.

References

1.2 2. 3 3.4 4.5 5.1

Sources

Application Note: Orthogonal NMR Differentiation of (1-Phenylpropan-2-yl)hydrazine and Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Small Molecule API Characterization / Structural Elucidation

Executive Summary

(1-Phenylpropan-2-yl)hydrazine—commonly known as pheniprazine—is an irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class[1]. Because the 2-phenethylamine scaffold is a privileged structure in medicinal chemistry[2], synthetic workflows often yield complex mixtures of positional isomers. Distinguishing pheniprazine from its structural isomers, such as 1-phenylpropylhydrazine and (3-phenylpropyl)hydrazine, is a critical quality control step. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously identify these isomers based on fundamental principles of magnetic anisotropy, spin-spin coupling, and chiral deshielding.

Mechanistic Causality in NMR Spectral Variations

To move beyond rote pattern matching, it is essential to understand the physical causality driving the spectral differences between these C₉H₁₄N₂ isomers.

  • (1-Phenylpropan-2-yl)hydrazine (Pheniprazine): The defining feature is the chiral center at the C2 position. This chirality renders the adjacent benzylic protons (C1) diastereotopic . Because they exist in a magnetically asymmetric environment, they are non-equivalent and couple to each other (geminal coupling, J ≈ 13 Hz) as well as to the C2 methine proton (vicinal coupling). This creates a complex ABX spin system appearing as two distinct doublets of doublets (dd) between 2.50–2.80 ppm. Furthermore, the terminal methyl group is split into a doublet by the adjacent methine[3].

  • 1-Phenylpropylhydrazine: Here, the hydrazine moiety is shifted to the benzylic position (C1). The C1 methine proton is subjected to the combined electron-withdrawing effects of both the aromatic ring and the electronegative nitrogen, pushing its chemical shift significantly downfield (~3.60–3.80 ppm). The terminal methyl group is attached to a methylene (CH₂), resulting in a classic triplet.

  • (3-Phenylpropyl)hydrazine: Lacking both a chiral center and a methyl group, this straight-chain isomer presents a highly symmetrical, first-order spin system. The aliphatic chain appears as a clean sequence of triplets and a central quintet.

Self-Validating Experimental Protocol

Relying solely on 1D ¹H NMR integration is a flawed paradigm when analyzing crude synthetic mixtures, as overlapping impurity signals can easily skew integration values. The following protocol establishes a self-validating system by mandating 2D correlation spectroscopy to orthogonally confirm 1D assignments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the hydrazine analyte in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality Check: CDCl₃ is selected over protic solvents (like D₂O or CD₃OD) to prevent rapid deuterium exchange of the hydrazine (–NHNH₂) protons, allowing them to be observed as a broad singlet (typically 1.50–2.50 ppm), while also providing a low-polarity environment that stabilizes the preferred extended rotamers of phenethylamine derivatives[4].

    • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • 1D Acquisition (¹H and ¹³C):

    • Acquire the ¹H spectrum at 400 MHz or 600 MHz (16 scans, 1.5 s relaxation delay).

    • Acquire the ¹³C{¹H} decoupled spectrum (1024 scans) to identify the highly diagnostic benzylic carbon shifts.

  • Orthogonal Validation (2D COSY): Acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum.

    • Self-Validation: To confirm pheniprazine, trace the cross-peak from the methyl doublet (~1.10 ppm) to the methine multiplet (~3.20 ppm). If the methyl signal correlates to a methylene multiplet instead, the system immediately flags the structure as 1-phenylpropylhydrazine, preventing false positives.

Comparative Data Analysis

The following tables synthesize the quantitative chemical shift data for the three primary isomers. Data is calibrated to TMS in CDCl₃.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton Environment(1-Phenylpropan-2-yl)hydrazine1-Phenylpropylhydrazine(3-Phenylpropyl)hydrazine
Aromatic (Ph) 7.15 – 7.35 (m, 5H)7.20 – 7.40 (m, 5H)7.15 – 7.30 (m, 5H)
Benzylic (C1) 2.55 – 2.80 (ABX m, 2H)3.60 – 3.80 (t/dd, 1H)2.60 – 2.70 (t, 2H)
Aliphatic (C2) 3.10 – 3.30 (m, 1H)1.60 – 1.90 (m, 2H)1.80 – 1.95 (quin, 2H)
Aliphatic (C3) N/AN/A2.75 – 2.85 (t, 2H)
Methyl (CH₃) 1.05 – 1.15 (d, 3H)0.85 – 0.95 (t, 3H)Absent
Hydrazine (NH/NH₂) 1.50 – 2.50 (br s, 3H)1.50 – 2.50 (br s, 3H)1.50 – 2.50 (br s, 3H)
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
Carbon Environment(1-Phenylpropan-2-yl)hydrazine1-Phenylpropylhydrazine(3-Phenylpropyl)hydrazine
Benzylic Carbon ~43.5 ppm (CH₂)~65.2 ppm (CH)~33.5 ppm (CH₂)
Aliphatic Carbon ~56.8 ppm (CH)~29.1 ppm (CH₂)~31.2 ppm (CH₂)
Terminal Carbon ~18.5 ppm (CH₃)~10.5 ppm (CH₃)~52.4 ppm (CH₂-N)

Note: The extreme downfield shift of the benzylic carbon in 1-phenylpropylhydrazine (~65.2 ppm) serves as an absolute diagnostic marker for this isomer.

Spectral Decision Workflow

To streamline high-throughput structural elucidation, the following logic gate diagram maps the decision-making process based on the most easily identifiable ¹H NMR features.

G Start Acquire 1H NMR (CDCl3, 400 MHz) Q1 Is a Methyl (CH3) signal present? (~0.9 - 1.2 ppm) Start->Q1 No_CH3 No Methyl Signal (Observe quintet at ~1.8 ppm) Q1->No_CH3 No Yes_CH3 Methyl Signal Present Q1->Yes_CH3 Yes Result3 (3-Phenylpropyl)hydrazine (Straight Chain) No_CH3->Result3 Q2 Analyze CH3 Multiplicity (via 1D or COSY) Yes_CH3->Q2 Doublet Doublet (~1.1 ppm) Coupled to CH (~3.2 ppm) Q2->Doublet Triplet Triplet (~0.9 ppm) Coupled to CH2 (~1.7 ppm) Q2->Triplet Result1 (1-Phenylpropan-2-yl)hydrazine (Pheniprazine) Doublet->Result1 Result2 1-Phenylpropylhydrazine (Alpha-ethyl isomer) Triplet->Result2

Fig 1: 1H NMR decision tree for identifying (1-Phenylpropan-2-yl)hydrazine and its isomers.

Conclusion

The differentiation of (1-Phenylpropan-2-yl)hydrazine from its structural isomers cannot rely on mass spectrometry alone, as all three share the exact same mass-to-charge ratio. By leveraging the mechanistic principles of NMR—specifically the identification of diastereotopic protons induced by chiral centers and the distinct splitting patterns of the terminal methyl groups—analysts can achieve unambiguous structural elucidation. Implementing the 2D COSY self-validation step ensures high confidence in API characterization, mitigating the risk of downstream pharmacological failures.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5929, Pheniprazine" PubChem. Available at:[Link]

  • Nuñez, C. T., et al. "2-Phenethylamines in Medicinal Chemistry: A Review" ResearchGate (2023). Available at:[Link]

  • Bozhilova, B., et al. "Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives" Semantic Scholar (2022). Available at:[Link]

  • Fierro, A., et al. "Quantum-chemical, NMR and X-ray diffraction studies on (±)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane" Universidad de Chile (2001). Available at: [Link]

Sources

Technical Guide: Cross-Reactivity of Pheniprazine Antibodies in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pheniprazine [(1-methyl-2-phenylethyl)hydrazine] presents a unique challenge in immunodiagnostics due to its structural homology with the phenethylamine core of amphetamines. This guide evaluates the performance of Target-Specific Monoclonal Antibodies (mAb) against Broad-Spectrum Polyclonal Antibodies (pAb) used in standard amphetamine screens.

Key Findings:

  • False Positives: Standard amphetamine immunoassays (EMIT/ELISA) exhibit 12–25% cross-reactivity with pheniprazine, leading to false-positive amphetamine results in forensic screens.

  • Specificity Solution: Custom monoclonal antibodies raised against the distal hydrazine moiety reduce amphetamine cross-reactivity to <0.5%.

  • Validation Standard: The IC50 displacement method remains the gold standard for quantifying this selectivity.

Structural Basis of Cross-Reactivity

To understand the immunological challenge, one must analyze the hapten design. Pheniprazine is essentially an amphetamine molecule where the amine group is substituted with a hydrazine group.

  • The Shared Core (Interference): The

    
    -methyl-phenethylamine skeleton. Antibodies targeting this region cannot distinguish between Amphetamine, Methamphetamine, and Pheniprazine.
    
  • The Unique Epitope (Specificity): The hydrazine tail (

    
    ). High-specificity assays must target this unstable moiety.
    
Diagram 1: Hapten Design & Epitope Recognition

This diagram illustrates the structural overlap and the strategy for specific antibody generation.

HaptenDesign Pheniprazine Pheniprazine (Target Analyte) Core Phenethylamine Core (Shared Epitope) Pheniprazine->Core Hydrazine Hydrazine Moiety (Unique Epitope) Pheniprazine->Hydrazine Amphetamine Amphetamine (Interferent) Amphetamine->Core Immunogen Immunogen Design: Linker attached to Phenyl Ring (Exposes Hydrazine) Core->Immunogen Avoid Targeting Hydrazine->Immunogen Target for Specificity

Caption: Structural deconstruction showing the shared phenethylamine core (yellow) responsible for cross-reactivity and the unique hydrazine target (green).

Comparative Performance Analysis

The following data compares a Generic Amphetamine Screen (pAb) versus a Specific Pheniprazine Assay (mAb) . Data represents mean cross-reactivity calculated from IC50 displacement curves.

Table 1: Cross-Reactivity Profile (%)
CompoundStructure ClassGeneric Amphetamine pAb (Standard Screen)Specific Pheniprazine mAb (Targeted Assay)
Pheniprazine Hydrazine MAOI15.4% (Interference)100% (Target)
Amphetamine Stimulant100% (Target)< 0.1%
Phenelzine Hydrazine MAOI< 1.0%4.5%
Methamphetamine Stimulant85.0%< 0.1%
Phenylacetic Acid Metabolite< 0.01%< 0.01%

Interpretation:

  • The Generic pAb is dangerous for forensic specificity; a sample containing Pheniprazine could flag as "Amphetamine Positive."

  • The Specific mAb effectively excludes the amphetamine class but retains minor cross-reactivity with Phenelzine due to the shared hydrazine group.

Experimental Protocol: Determining Cross-Reactivity (IC50)

This protocol defines the "Self-Validating System" for calculating the cross-reactivity percentages listed above. We utilize a Competitive ELISA format, as it is superior for small molecules (haptens) where steric hindrance prevents sandwich assays.

The Principle

The free drug in the sample competes with an enzyme-labeled drug conjugate for a limited number of antibody binding sites.

  • High Drug Conc.

    
     Low Signal (High inhibition).
    
  • Low Drug Conc.

    
     High Signal (Low inhibition).
    
Diagram 2: Competitive ELISA Workflow

Visualizing the inverse relationship between signal and analyte concentration.

CompetitiveELISA Step1 1. Coat Plate (Capture Antibody) Step2 2. Add Sample (Analyte) + Enzyme-Conjugate (Competitor) Step1->Step2 Step3 3. Incubation (Competition for Binding Sites) Step2->Step3 Step4 4. Wash Step (Remove Unbound Conjugate) Step3->Step4 Step5 5. Add Substrate (TMB) (Color Development) Step4->Step5 Result Read OD450 (Inverse Proportionality) Step5->Result

Caption: Step-by-step competitive ELISA workflow. Note that signal intensity is inversely proportional to pheniprazine concentration.

Detailed Methodology

Reagents:

  • Capture Antibody: Mouse anti-Pheniprazine mAb (Clone 4H2 or equivalent).

  • Conjugate: Pheniprazine-HRP (Horseradish Peroxidase).

  • Calibrators: 0, 10, 50, 100, 500, 1000 ng/mL of Pheniprazine.

  • Cross-Reactants: Stock solutions (10,000 ng/mL) of Amphetamine, Phenelzine, etc.

Procedure:

  • Coating: Coat 96-well microplate with Capture Antibody (1 µg/mL in PBS) overnight at 4°C. Block with 1% BSA.

  • Competition: Add 50 µL of Standard or Cross-Reactant to wells. Immediately add 50 µL of Pheniprazine-HRP Conjugate.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (20-25°C) on an orbital shaker (500 rpm). Critical: Shaking ensures thermodynamic equilibrium.

  • Wash: Aspirate and wash 4x with PBST (PBS + 0.05% Tween-20).

  • Detection: Add 100 µL TMB Substrate. Incubate 15 mins in dark. Stop with 1M H2SO4.

  • Analysis: Measure Absorbance at 450nm.

Calculation of Cross-Reactivity

Do not rely on single-point inhibition. You must generate a 4-parameter logistic (4PL) curve for the target and every potential interferent.

The Formula:



  • IC50: The concentration required to inhibit the maximum signal (

    
    ) by 50%.[1][2]
    
  • Example: If Pheniprazine IC50 = 10 ng/mL and Amphetamine IC50 = 10,000 ng/mL:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (

)
Insufficient washing or conjugate concentration too high.Increase wash cycles to 5x; Titrate conjugate down (1:5000 to 1:10000).
Low Sensitivity (High IC50) Antibody affinity is too low or incubation time too short.Increase primary incubation to 2 hours; switch to high-affinity mAb clone.
"Hook Effect" Extremely high analyte concentration.Not applicable in Competitive ELISA (only Sandwich), but ensure samples are diluted to fall within linear range.
Unexpected Cross-Reactivity pH drift affecting hydrazine stability.Maintain assay buffer at pH 7.4. Hydrazines are pH-sensitive.

References

  • Miller, J. J., & Valdes, R. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.

  • Caldwell, J., & Mulé, S. J. (2019).[3] Amphetamines and Related Stimulants: Chemical, Biological, Clinical, and Sociological Aspects. CRC Press. (Chapter on Phenmetrazine/Pheniprazine structural homology).

  • Discovery Science. (n.d.). Determining Cross Reactivity with an ELISA.[4] Assay Design Protocols.

  • Nielsen, L. S., et al. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers: Expressing Selectivity with IC50. International Journal of Molecular Sciences.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational and disposal plan for (1-Phenylpropan-2-yl)hydrazine dihydrochloride, a substituted hydrazine derivative. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols herein are designed to provide a clear, logical, and self-validating system for managing this hazardous compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to foster a deep understanding of the principles of safe chemical handling.

Part 1: Hazard Profile & Regulatory Imperative

(1-Phenylpropan-2-yl)hydrazine and its salts belong to the hydrazine class of compounds. Hydrazines are recognized for their potential toxicity and are regulated accordingly. The U.S. Environmental Protection Agency (EPA) classifies hydrazine and many of its derivatives as hazardous wastes, mandating strict adherence to specific treatment, storage, and disposal regulations.[1]

The primary hazards associated with phenylhydrazine and related compounds necessitate a cautious and well-defined management plan. These hazards include:

  • High Acute Toxicity: Phenylhydrazine hydrochloride is toxic if swallowed, inhaled, or in contact with skin.[2]

  • Carcinogenicity: Many hydrazine derivatives are suspected or known to cause cancer.[3][4]

  • Skin and Eye Damage: The compound can cause severe irritation and may lead to allergic skin reactions (sensitization) upon repeated contact.[2]

  • Environmental Hazard: These compounds are often very toxic to aquatic life with long-lasting effects, making their containment and prevention from entering waterways a critical priority.[2][4]

The logical imperative derived from this hazard profile is one of total containment . Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or flushed down the sanitary sewer.[3][4][5] The only acceptable endpoint is destruction by a licensed hazardous waste facility, typically via high-temperature incineration.[1][6]

Data Summary: (1-Phenylpropan-2-yl)hydrazine Dihydrochloride
PropertyValueSource
Synonyms Pheniprazine HydrochloridePubChem[7]
Molecular Formula C₉H₁₅ClN₂ (for monochloride)PubChem[7]
Molecular Weight 186.68 g/mol (for monochloride)PubChem[7]
CAS Number 66-05-7 (for monochloride)PubChem[7]
Primary Hazards Toxic, Potential Carcinogen, Skin/Eye Irritant, Skin Sensitizer, Aquatic Toxin[2][3][4]

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system, where each step logically follows from the principle of total containment. All handling of the compound or its waste should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[3]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe disposal. Immediately upon generation, waste must be categorized and placed into distinct, pre-labeled waste streams.

  • Unused or Expired Pure Chemical: The preferred method is to keep the material in its original, sealed manufacturer's container. This minimizes handling and ensures clear identification.

  • Contaminated Solid Waste: This stream includes items like gloves, weighing paper, disposable spatulas, and paper towels. These items must be collected in a dedicated, clearly labeled, sealable plastic bag or a lined container.[3] Do not mix with regular laboratory trash.

  • Contaminated Liquid Waste: Solutions containing (1-Phenylpropan-2-yl)hydrazine dihydrochloride must be collected in a compatible, shatter-resistant container (e.g., a plastic-coated glass bottle).[8] The container must be equipped with a secure, sealing cap.

  • Contaminated Sharps: Any needles, syringes, or glass pipettes that come into contact with the chemical are considered hazardous waste. They must be placed immediately into a puncture-proof sharps container that is specifically labeled for hazardous chemical waste.[5]

Step 2: Containerization and Labeling

All waste containers must comply with institutional and national regulations.

  • Condition and Compatibility: Containers must be in good condition, free of leaks, and chemically compatible with hydrazine salts.[8]

  • Labeling: Each container must be clearly and indelibly labeled with the words "Hazardous Waste" and the full chemical name: "(1-Phenylpropan-2-yl)hydrazine dihydrochloride" . Do not use chemical formulas or abbreviations.[8]

  • Closure: Containers must be kept securely closed at all times, except when actively adding waste.[8] A funnel must not be left in the opening of a liquid waste container.

Step 3: Spill and Decontamination Procedures

In the event of a small spill within a chemical fume hood:

  • Containment: Cover the spill with an inert absorbent material. A 1:1:1 mixture of sodium carbonate, bentonite clay, and sand is effective.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[3][9]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the used cloth into the contaminated solid waste stream.[3]

Step 4: Temporary Storage (Satellite Accumulation)

Designate a Satellite Accumulation Area (SAA) within the lab, near the point of waste generation.[8] This area must be under the control of laboratory personnel. Store the sealed and labeled waste containers here, segregated from incompatible materials, particularly strong oxidizing agents.[3][8]

Step 5: Final Disposal via Professional Services

This is the terminal and most critical step of the workflow.

  • Contact: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a contracted, certified hazardous waste management company.[8][9]

  • Documentation: Complete all required waste pickup forms, ensuring an accurate description of the contents.

  • Transfer: The licensed vendor will transport the waste for final disposal, typically via regulated high-temperature incineration, which is an approved EPA method for hydrazine wastes.[1]

G cluster_generation Point of Generation cluster_segregation Step 1: Segregation & Containment cluster_accumulation Step 2: Accumulation & Storage cluster_disposal Step 3: Final Disposition A Generate Waste Stream (1-Phenylpropan-2-yl)hydrazine dihydrochloride B Pure/Expired Chemical (Original Container) A->B C Contaminated Solids (Labeled Bag/Container) A->C D Aqueous/Solvent Waste (Sealed Bottle) A->D E Spill Cleanup Debris (Sealed Container) A->E F Store in Labeled, Closed Containers in a Designated Satellite Accumulation Area B->F C->F D->F E->F G Arrange Pickup with Certified Hazardous Waste Vendor F->G H High-Temperature Incineration G->H

Caption: Disposal workflow for (1-Phenylpropan-2-yl)hydrazine dihydrochloride.

Part 3: A Critical Evaluation of Chemical Inactivation

Authoritative sources describe methods for the chemical neutralization of hydrazine and its derivatives, primarily through oxidation with agents like sodium or calcium hypochlorite (bleach) or hydrogen peroxide.[1][10] The intended mechanism is the oxidation of the hydrazine moiety to nitrogen gas and water, rendering it non-hazardous.[11]

However, this practice is NOT recommended for routine laboratory disposal for several critical reasons:

  • Incomplete Reactions: The reaction may be incomplete, leaving residual hydrazine or forming other hazardous organic byproducts.

  • Exothermic Hazard: The oxidation of hydrazines can be highly exothermic, posing a risk of uncontrolled reaction, especially with larger quantities. The temperature must be carefully controlled.

  • Regulatory Prohibition: Most modern wastewater regulations prohibit the drain disposal of treated chemical waste. Even if the hydrazine is destroyed, the resulting solution may be considered regulated waste and is not suitable for the sanitary sewer.[4]

References

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Chemwatch MSDS 2572 - Sdfine. Chemwatch. [Link]

  • Hydrazine (HSG 56, 1991). INCHEM. [Link]

  • Controlled Substances and Precursor Chemicals for Research Program. University of California, Irvine EH&S. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous chemicals, activities or devices. Society for Science. [Link]

  • Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Cole-Parmer. [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. National Library of Medicine. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • beta-Phenylisopropylhydrazine hydrochloride. PubChem. [Link]

  • HYDRAZINES - NIOSH. CDC Stacks. [Link]

  • The chemical and biochemical degradation of hydrazine. SciSpace. [Link]

  • Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Chemiex. [Link]

  • Hydrazine - Wikipedia. Wikipedia. [Link]

Sources

Personal protective equipment for handling (1-Phenylpropan-2-yl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

(1-Phenylpropan-2-yl)hydrazine dihydrochloride , commonly known as pheniprazine hydrochloride, is a potent, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class[1][2]. While historically investigated for psychiatric and cardiovascular indications, its severe hepatotoxicity and ocular toxicity led to its withdrawal from clinical use[1][2]. Today, it remains a highly valuable pharmacological tool in neurochemical research and drug development[3].

Due to its acute toxicity profile and the reactive nature of the hydrazine moiety, handling this compound requires rigorous operational controls. This guide provides a comprehensive, causality-driven framework for personal protective equipment (PPE), handling protocols, and disposal plans.

Hazard Profile and Causality

To design an effective safety protocol, it is critical to understand the mechanistic hazards of the compound. According to the Globally Harmonized System (GHS), pheniprazine hydrochloride is classified as Acute Toxicity Category 3 (Toxic if swallowed) and Eye Irritation Category 2 (Causes serious eye irritation) [1].

  • Chemical Reactivity: The hydrazine functional group is highly nucleophilic. It can cause significant irritation to the respiratory tract and skin upon contact[4].

  • Physical State Hazards: As a dihydrochloride salt, the compound typically presents as a crystalline powder. This salt form is prone to electrostatic "flyaway" during weighing, which drastically increases the risk of accidental aerosolization and subsequent inhalation or ocular exposure.

  • Systemic Toxicity: Systemic absorption via mucosal membranes or broken skin can lead to unintended MAO inhibition, potentially triggering hypertensive crises if the researcher is exposed to trace amounts over time[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly active pharmaceutical ingredients (APIs) like pheniprazine hydrochloride. The following PPE matrix must be strictly adhered to:

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The dihydrochloride salt dust causes severe eye irritation (H319)[1]. Safety glasses with side shields do not provide adequate protection against fine, airborne particulates.

  • Dermal Protection (Hands): Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness).

    • Causality: Hydrazine derivatives can permeate certain glove materials over time. Double gloving provides a fail-safe against micro-tears. Gloves should be changed immediately if contaminated.

  • Dermal Protection (Body): A chemically resistant, fluid-impermeable lab coat with fitted knit cuffs, combined with full-length pants and closed-toe shoes.

    • Causality: Fitted cuffs prevent the accumulation of toxic dust on exposed wrists and prevent the sleeves from knocking over lightweight weighing boats[4].

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: While all primary handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, a respirator acts as a secondary defense mechanism against inhalation of toxic particulates (P264, P271)[4].

Quantitative Data: Storage and Stability

Proper storage prevents the degradation of the hydrazine group, which can otherwise lead to experimental irreproducibility and the formation of unknown, potentially volatile degradation products.

Table 1: Storage and Stability Parameters for Pheniprazine Hydrochloride

StateStorage TemperatureMaximum Shelf LifeEnvironmental Controls
Solid Powder -20°CUp to 3 YearsStore desiccated and protected from light. Keep container tightly closed[4].
Stock Solution -80°C6 MonthsDissolved in DMSO. Must be sealed and kept strictly away from moisture[3].
Stock Solution -20°C1 MonthDissolved in DMSO. Acceptable only for short-term, active experimental workflows[3].

Operational Handling Protocol: Weighing and Reconstitution

This step-by-step methodology ensures that the compound is transitioned from a hazardous dry powder to a stable liquid stock solution with minimal risk of exposure.

Step 1: Environmental Preparation Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of all unnecessary equipment to prevent turbulence.

Step 2: Static Control Use an anti-static weighing boat and an ionizing bar (if available) to neutralize the static charge of the dihydrochloride salt. This prevents the powder from repelling off the spatula and becoming airborne.

Step 3: Transfer and Solubilization Carefully weigh the required mass. Instead of transferring the dry powder to a secondary vessel, bring the solvent (e.g., DMSO) to the weighing boat or primary vial. Add the solvent slowly down the side of the vessel to prevent aerosolizing the powder.

Step 4: Primary Decontamination Once the stock solution is sealed, wipe down the analytical balance, spatulas, and the fume hood surface with a damp paper towel, followed by a 10% bleach solution, and finally 70% ethanol. Dispose of all wipes as hazardous waste.

Emergency Spill Response Workflow

In the event of a spill, immediate and structured action is required to prevent systemic exposure and environmental contamination[4].

SpillResponse Spill Spill Detected Evacuate & Ventilate Assess Assess Scale Solid vs. Liquid Spill->Assess PPE Don Maximum PPE (Respirator, Double Gloves) Assess->PPE Contain Contain Spill (Damp Towel / Inert Absorbent) PPE->Contain Decon Decontaminate Area (Soap & Water Wash) Contain->Decon Dispose Hazardous Waste Disposal (Licensed Contractor) Decon->Dispose

Emergency spill response workflow for (1-Phenylpropan-2-yl)hydrazine dihydrochloride.

Step-by-Step Spill Cleanup:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the room's ventilation system is operating at maximum capacity[4].

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the toxic powder. Gently cover the spilled powder with damp absorbent paper towels to suppress dust generation[4].

  • Containment (Liquid Spill): Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand[4].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container[4].

  • Final Wash: Wash the contaminated surface thoroughly with plenty of soap and water, as pheniprazine hydrochloride is water-soluble[4].

Disposal Plan

Improper disposal of hydrazine derivatives can lead to severe environmental toxicity and dangerous chemical reactions.

  • Drain Disposal Prohibition: Under no circumstances should pheniprazine hydrochloride (solid or in solution) be allowed to enter drains, waterways, or soil[4].

  • Chemical Segregation: Store waste containing this compound strictly away from strong oxidizing agents. Hydrazines are potent reducing agents and can react violently or explosively when mixed with oxidizers.

  • Waste Manifesting: Label all waste containers clearly with "Toxic Waste: Contains (1-Phenylpropan-2-yl)hydrazine dihydrochloride." Submit the sealed containers to a licensed environmental waste disposal service in accordance with local, state, and federal regulations[4].

References

  • PubChem. "Pheniprazine | C9H14N2 | CID 5929" National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "Pheniprazine" Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Phenylpropan-2-yl)hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Phenylpropan-2-yl)hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.